molecular formula C12H12O B165321 2-Ethoxynaphthalene CAS No. 93-18-5

2-Ethoxynaphthalene

Cat. No.: B165321
CAS No.: 93-18-5
M. Wt: 172.22 g/mol
InChI Key: GUMOJENFFHZAFP-UHFFFAOYSA-N
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Description

Nerolin bromelia is an alkyl ether of 2-naphthol, which is generally used as a perfume and flavoring compound.>2-Ethoxynaphthalene, also known as 2-naphthol ethyl ether or bromelia, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a blossom, floral, and grape taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxynaphthalene
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InChI

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
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InChI Key

GUMOJENFFHZAFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1
Source PubChem
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Molecular Formula

C12H12O
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DSSTOX Substance ID

DTXSID2049684
Record name 2-Ethoxynaphthalene
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Molecular Weight

172.22 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid, White crystalline material, aroma suggestive of orange blossom
Record name Naphthalene, 2-ethoxy-
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Record name 2-Ethoxynaphthalene
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Record name beta-Naphthyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxynaphthalene
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Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name beta-Naphthyl ethyl ether
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CAS No.

93-18-5
Record name 2-Ethoxynaphthalene
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Record name 2-Ethoxynaphthalene
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Record name 2-ETHOXYNAPHTHALENE
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Record name Naphthalene, 2-ethoxy-
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Record name Ethyl 2-naphthyl ether
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Record name .BETA.-NAPHTHYL ETHYL ETHER
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Record name 2-Ethoxynaphthalene
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Melting Point

37.5 °C
Record name 2-Ethoxynaphthalene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known by synonyms such as nerolin, bromelia, and ethyl 2-naphthyl ether, is an aromatic ether compound with the chemical formula C₁₂H₁₂O.[1][2] Its structure consists of a naphthalene ring substituted with an ethoxy group at the second position. This compound is a white crystalline solid with a characteristic floral scent, reminiscent of orange blossoms, which has led to its prevalent use in the fragrance and flavor industries.[1][2] Beyond its olfactory properties, this compound serves as a valuable intermediate in organic synthesis, with potential applications in the development of new materials and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and known biological relevance, tailored for a scientific audience.

Chemical Identity

The unambiguous identification of this compound is established by its unique CAS number.

IdentifierValue
CAS Number 93-18-5[1]
Molecular Formula C₁₂H₁₂O[1]
IUPAC Name This compound[1]
Synonyms Nerolin, Bromelia, Nerolin II, Ethyl 2-naphthyl ether, β-Naphthyl ethyl ether[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, application, and analysis.

PropertyValueReference
Molecular Weight 172.22 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 35-37 °C[2]
Boiling Point 282 °C[1][2]
Density 1.064 g/cm³[2]
Solubility Insoluble in water; Soluble in ethanol and oils[1][2]
Refractive Index 1.5975 (estimate)[2]
Flash Point 134 °C[2]
logP 3.747 at 25°C[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. An alternative method involves the direct esterification of β-naphthol with ethanol in the presence of a strong acid catalyst.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, 2-naphthol is first deprotonated with a base to form the more nucleophilic 2-naphthoxide, which then undergoes an Sₙ2 reaction with an ethyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis naphthol 2-Naphthol naphthoxide 2-Naphthoxide naphthol->naphthoxide + base Base (e.g., NaOH, KOH) base->naphthoxide product This compound naphthoxide->product + ethyl_halide Ethyl Halide (e.g., C₂H₅I, C₂H₅Br) ethyl_halide->product salt Salt (e.g., NaI, KBr)

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

A detailed experimental procedure for the Williamson ether synthesis of this compound is as follows:

  • Reagents and Apparatus:

    • 2-Naphthol (β-naphthol)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

    • Methanol or Ethanol (solvent)

    • 50 mL round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure: a. In a 50 mL round-bottom flask, dissolve 2.0 g of 2-naphthol in 10 mL of methanol. b. While stirring, add a solution of 1.0 g of sodium hydroxide in 5 mL of methanol. c. To the resulting solution of sodium 2-naphthoxide, add 1.6 mL of ethyl iodide. d. Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour with continuous stirring. e. After the reflux period, allow the mixture to cool to room temperature. f. Pour the reaction mixture into 50 mL of cold water. g. The crude this compound will precipitate as a solid. h. Collect the solid by vacuum filtration and wash with cold water. i. Recrystallize the crude product from ethanol to obtain pure this compound.

Fischer Esterification Analogue

This method involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Experimental Protocol:

  • Reagents and Apparatus:

    • 2-Naphthol (β-naphthol)

    • Ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure: a. In a round-bottom flask, dissolve 10 g of 2-naphthol in 50 mL of ethanol. b. Slowly and carefully add 5 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice bath. c. Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. d. After cooling, pour the reaction mixture into a beaker containing 200 mL of cold water. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. The crude product will separate and can be collected by filtration or extraction with a suitable organic solvent. g. Purify the product by recrystallization or distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electron-donating nature of the ethoxy group and the aromaticity of the naphthalene ring system.

  • Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, will predominantly occur at the 1- and 3-positions of the naphthalene ring.

  • Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI to yield 2-naphthol and the corresponding ethyl halide.

  • Oxidation: The naphthalene ring can be oxidized under strong oxidizing conditions, leading to the cleavage of the aromatic system.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the ethoxy group protons (a triplet and a quartet) and the aromatic protons of the naphthalene ring.
¹³C NMR Resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring.
IR Spectroscopy Characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (172.22 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Applications in Drug Development

While this compound itself is not a known therapeutic agent, its naphthalene core is a common scaffold in medicinal chemistry. Research into the biological activities of naphthalene derivatives has revealed a wide range of pharmacological effects.

  • Antimicrobial Potential: Some studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, it has been used as a precursor in the synthesis of sodium ethoxynaphthylpenicillin. However, detailed studies on the antimicrobial spectrum and mechanism of action of this compound are lacking.

  • Enzyme Inhibition: A structurally related compound, 2-ethynylnaphthalene, has been identified as a mechanism-based inhibitor of cytochrome P450 enzymes, specifically CYP2B4. This suggests that the naphthalene core can be tailored to interact with specific biological targets.

  • Anti-inflammatory and Anticancer Activities of Naphthalene Derivatives: While not directly demonstrated for this compound, other substituted naphthalene derivatives have been investigated for their anti-inflammatory and anticancer properties.[3][4][5] These studies highlight the potential of the naphthalene scaffold in the design of novel therapeutic agents.

The current body of scientific literature on the direct biological effects of this compound is limited. This presents an opportunity for further research to explore its pharmacological profile and potential as a lead compound in drug discovery.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken when handling it in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized aromatic ether with established applications in the fragrance industry and as a synthetic intermediate. Its physicochemical properties are well-documented, and its synthesis is readily achievable through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct biological activities are not extensively studied, the prevalence of the naphthalene scaffold in pharmacologically active molecules suggests that this compound and its derivatives could be interesting candidates for future drug discovery and development programs. Further research is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-Ethoxynaphthalene from 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known as nerolin, is an aromatic ether with the chemical formula C₁₂H₁₂O. It presents as a white crystalline solid with a characteristic orange blossom fragrance.[1][2] This compound is a valuable intermediate in organic synthesis, finding applications in the fragrance industry, the production of dyes, and as a starting material for various pharmaceuticals.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound from 2-naphthol, focusing on the widely employed Williamson ether synthesis and an alternative acid-catalyzed method. Detailed experimental protocols, comparative data, and a mechanistic workflow are presented to aid researchers in the successful synthesis and characterization of this compound.

Synthetic Methodologies

The synthesis of this compound from 2-naphthol is primarily achieved through two effective methods: the Williamson ether synthesis and an acid-catalyzed etherification.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6] This Sₙ2 reaction involves the deprotonation of an alcohol, in this case, the phenolic hydroxyl group of 2-naphthol, to form a nucleophilic alkoxide or phenoxide ion. This ion then attacks an electrophilic alkyl halide, leading to the formation of the ether and a salt byproduct.[5][7][8][9]

The key steps in the Williamson ether synthesis of this compound are:

  • Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the highly nucleophilic 2-naphthoxide ion.[7][10]

  • Nucleophilic Attack: The 2-naphthoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., iodoethane or bromoethane) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][9] The iodide or bromide ion serves as the leaving group.

Acid-Catalyzed Etherification

An alternative route to this compound involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][4][11] This method proceeds via protonation of the ethanol to form an oxonium ion, which is then attacked by the nucleophilic hydroxyl group of 2-naphthol. Subsequent dehydration leads to the formation of the ether.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data from various cited experimental protocols for the synthesis of this compound.

ParameterWilliamson Ether Synthesis (Iodoethane)[7][12]Williamson Ether Synthesis (Ethyl Iodide)[13]Acid-Catalyzed Etherification[1][11]
2-Naphthol 0.29 g2.0 g (0.014 mol)450 g
Base 0.17 g KOH2.7 mL of 25% NaOH solution (0.017 mol)Not Applicable
Ethylating Agent 0.20 mL Iodoethane1.6 mL Ethyl iodide (0.02 mol)200 mL Ethanol
Catalyst Not ApplicableNot Applicable50 mL conc. H₂SO₄
Solvent 2.0 mL Ethanol5 mL MethanolEthanol (reactant)
Reaction Time 2 hours35 minutes4 hours
Reaction Temperature RefluxReflux (Variac setting 65-70)Steam bath
Yield Not explicitly statedNot explicitly stated96% (crude), 461 g
Purification Recrystallization from alcohol and waterNot explicitly statedVacuum distillation

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from methodologies described for the synthesis of nerolin.[7][12][13]

Materials:

  • 2-Naphthol (0.29 g)

  • Potassium hydroxide (0.17 g)

  • Iodoethane (0.20 mL)

  • Ethanol (2.0 mL)

  • Boiling chips

  • Ice-cold water

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, combine 2.0 mL of ethanol, 0.29 g of 2-naphthol, and 0.17 g of potassium hydroxide.[7]

  • Gently swirl the mixture for 5 minutes to facilitate the dissolution of the solids and the acid-base reaction to form the potassium 2-naphthoxide salt.[7]

  • To this mixture, add 0.20 mL of iodoethane and a couple of boiling chips.[7]

  • Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 2 hours.[7]

  • After the reflux period, allow the reaction mixture to cool to room temperature.[7]

  • Prepare an ice bath. Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water.[7]

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol is based on the etherification of 2-naphthol with ethanol and sulfuric acid.[1][11]

Materials:

  • 2-Naphthol (450 g)

  • Ethanol (200 mL initially, then 40 mL portions)

  • Concentrated sulfuric acid (98%, 50 mL initially, then 20 mL portions)

  • 5% Sodium hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel, mix 450 g of 2-naphthol and 200 mL of ethanol.[11]

  • Carefully add 50 mL of concentrated sulfuric acid. An exothermic reaction will occur.[11]

  • Once the initial heat generation subsides, heat the mixture on a steam bath for 4 hours.[11]

  • Allow the mixture to cool and stand, then separate and remove the lower layer.[11]

  • To the remaining organic layer, add 40 mL of ethanol and 20 mL of concentrated sulfuric acid. Heat the mixture again on a steam bath for 3 hours.[11]

  • Repeat the previous step three times.[11]

  • Wash the resulting organic layer with water.

  • Add a 5% aqueous solution of sodium hydroxide, warm, and shake the mixture.

  • While warm, separate and remove the lower aqueous layer. Pour the upper organic layer into a sodium hydroxide solution and cool to solidify the product.[11]

  • Collect the solid by filtration, wash with water until neutral, and air-dry to obtain the crude product.[11]

  • The crude product can be purified by vacuum distillation, collecting the fraction at 138-140 °C (1.6 kPa).[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of this compound.

Williamson_Ether_Synthesis Naphthol 2-Naphthol Naphthoxide 2-Naphthoxide Ion (Nucleophile) Naphthol->Naphthoxide Deprotonation Base Base (KOH or NaOH) Base->Naphthoxide Product This compound Naphthoxide->Product Sₙ2 Attack EthylHalide Ethyl Halide (e.g., Iodoethane) (Electrophile) EthylHalide->Product Salt Salt Byproduct (e.g., KI)

Caption: Williamson Ether Synthesis Workflow for this compound.

Acid_Catalyzed_Etherification Naphthol 2-Naphthol Intermediate Intermediate Adduct Naphthol->Intermediate Nucleophilic Attack Ethanol Ethanol ProtonatedEthanol Protonated Ethanol Ethanol->ProtonatedEthanol Protonation Acid H₂SO₄ (catalyst) Acid->ProtonatedEthanol ProtonatedEthanol->Intermediate Product This compound Intermediate->Product Dehydration Water Water

Caption: Acid-Catalyzed Etherification Workflow.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₂H₁₂O[3]
Molecular Weight 172.23 g/mol [3]
Appearance White to off-white crystals[3]
Melting Point 35 - 38 °C[1][3]
Boiling Point 281 - 282 °C[3]
Solubility Insoluble in water, soluble in ethanol and oils[2][14]

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

Safety Considerations

  • 2-Naphthol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).[7]

  • Potassium Hydroxide/Sodium Hydroxide: Corrosive and toxic. Avoid skin contact.[7]

  • Iodoethane/Ethyl Iodide: Volatile and relatively toxic. Work in a well-ventilated fume hood.[13]

  • Ethanol/Methanol: Flammable and irritants. Keep away from ignition sources.[7]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound from 2-naphthol is a well-established process with the Williamson ether synthesis being a particularly reliable and high-yielding method for laboratory-scale preparations. The acid-catalyzed etherification provides a viable alternative, especially for larger-scale industrial production. Careful selection of reagents, reaction conditions, and purification techniques are crucial for obtaining a high-purity product. This guide provides the necessary technical details to enable researchers and professionals to successfully synthesize and characterize this compound for its various applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, also known as nerolin, is an aromatic ether with the chemical formula C₁₂H₁₂O. It is a white crystalline solid with a characteristic floral, orange-blossom-like odor.[1][2] This compound and its derivatives are of significant interest in various fields, including the fragrance and flavor industry, organic synthesis, and materials science.[3][4] Its utility stems from its unique chemical structure, which imparts specific physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and visualizations of its key chemical transformations.

Physical Properties

The physical properties of this compound are well-documented and are crucial for its handling, application, and purification. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂O[5][6]
Molecular Weight 172.22 g/mol [1][5][6]
Appearance White to off-white crystalline solid or pellets.[3][5][6][3][5][6]
Melting Point 35 - 38 °C[1][3][5][7]
Boiling Point 282 °C at 760 mmHg[1][5][6]
Density 1.064 g/cm³ at 20 °C[1][6][8]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, carbon disulfide, and oils.[5][6][8][5][6][8]
Refractive Index (n_D) 1.5932 at 47.3 °C[8]
Vapor Pressure 0.518 Pa at 25 °C[1]

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily dictated by the electron-donating nature of the ethoxy group and the aromaticity of the naphthalene ring system. This makes it susceptible to electrophilic substitution reactions and allows for the synthesis of a variety of derivatives.

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 2-naphthol with an ethylating agent in the presence of a base.[2][9][10]

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • Ethanol (absolute)

  • Water

  • 5% Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of 2-naphthol in absolute ethanol.

  • Add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium 2-naphthoxide salt.

  • Attach a reflux condenser and gently heat the mixture until all the solids have dissolved.

  • To the resulting solution, add a slight molar excess of the ethylating agent (ethyl iodide or diethyl sulfate) dropwise through the condenser.

  • Reflux the reaction mixture for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a 5% sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or by vacuum distillation.

Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 2-Naphthol 2-Naphthol Reaction in Ethanol Reaction in Ethanol 2-Naphthol->Reaction in Ethanol Base (NaOH or KOH) Base (NaOH or KOH) Base (NaOH or KOH)->Reaction in Ethanol Ethylating Agent (e.g., C2H5I) Ethylating Agent (e.g., C2H5I) Ethylating Agent (e.g., C2H5I)->Reaction in Ethanol Reflux Reflux Reaction in Ethanol->Reflux Precipitation in Water Precipitation in Water Reflux->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Washing Washing Filtration->Washing Recrystallization/Distillation Recrystallization/Distillation Washing->Recrystallization/Distillation Product Product Recrystallization/Distillation->Product

Caption: Williamson Ether Synthesis of this compound.

Key Chemical Reactions

This compound undergoes several characteristic reactions of aromatic ethers.

  • Electrophilic Substitution: The ethoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, will primarily occur at the 1- and 6-positions of the naphthalene ring. For example, bromination of this compound can yield 1-bromo-2-ethoxynaphthalene.[11]

  • Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved to yield 2-naphthol and ethanol.[6]

  • Formylation and Acylation: The compound can react with acylating or formylating agents under specific conditions to produce acylated or formylated products.[6]

Reaction Pathways:

G cluster_electrophilic Electrophilic Substitution cluster_hydrolysis Hydrolysis This compound This compound Bromination (Br2) Bromination (Br2) This compound->Bromination (Br2) Acid/Base Acid/Base This compound->Acid/Base 1-Bromo-2-ethoxynaphthalene 1-Bromo-2-ethoxynaphthalene Bromination (Br2)->1-Bromo-2-ethoxynaphthalene 2-Naphthol + Ethanol 2-Naphthol + Ethanol Acid/Base->2-Naphthol + Ethanol

Caption: Key Reactions of this compound.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopic Data Key Features Source(s)
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet) and the aromatic protons of the naphthalene ring.[12][13]
¹³C NMR Resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring.[5]
Infrared (IR) Characteristic peaks for C-O stretching of the ether, aromatic C-H stretching, and C=C stretching of the aromatic ring.[5]
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 172, corresponding to the molecular weight of the compound.[5][5]

Experimental Protocol: General Procedure for Obtaining Spectroscopic Data

1. Infrared (IR) Spectroscopy (Solid Sample):

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Place a drop of the solution onto a salt plate (NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the IR spectrometer.

    • Acquire the spectrum according to the instrument's operating procedure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is completely dissolved and free of any solid particles.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra following the instrument's standard operating procedures.

3. Mass Spectrometry (MS):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

    • Obtain the mass spectrum according to the instrument's parameters.

Workflow for Spectroscopic Analysis:

G cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample (this compound) Sample (this compound) Dissolve in Solvent Dissolve in Solvent Sample (this compound)->Dissolve in Solvent Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample (this compound)->Dissolve in Deuterated Solvent Dissolve in Volatile Solvent Dissolve in Volatile Solvent Sample (this compound)->Dissolve in Volatile Solvent Deposit on Salt Plate Deposit on Salt Plate Dissolve in Solvent->Deposit on Salt Plate Evaporate Solvent Evaporate Solvent Deposit on Salt Plate->Evaporate Solvent Acquire IR Spectrum Acquire IR Spectrum Evaporate Solvent->Acquire IR Spectrum Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire NMR Spectrum Acquire NMR Spectrum Transfer to NMR Tube->Acquire NMR Spectrum Introduce to MS Introduce to MS Dissolve in Volatile Solvent->Introduce to MS Ionize Sample Ionize Sample Introduce to MS->Ionize Sample Acquire Mass Spectrum Acquire Mass Spectrum Ionize Sample->Acquire Mass Spectrum

Caption: General Workflow for Spectroscopic Analysis.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It may cause skin and eye irritation.[14][15] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.[4] Store in a cool, dry place away from oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and reactions offer a valuable resource for researchers, scientists, and professionals in drug development and other related fields. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this versatile aromatic compound.

References

Solubility of 2-Ethoxynaphthalene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethoxynaphthalene in various organic solvents. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems of interest.

Introduction to this compound

This compound, also known as nerolin bromelia, is an aromatic ether characterized by a naphthalene ring substituted with an ethoxy group. It is a white crystalline solid at room temperature and is recognized for its characteristic floral, orange-blossom-like odor. Its aromatic nature and relatively nonpolar structure govern its solubility profile, making it generally soluble in organic solvents and insoluble in water.[1][2][3] Understanding its solubility is crucial for a variety of applications, including its use as a fragrance ingredient, a synthetic intermediate in the chemical and pharmaceutical industries, and in material science research.[4]

Solubility Data

While qualitative solubility information for this compound is available, precise quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) is not widely reported in scientific literature. The following table summarizes the known qualitative solubility of this compound in common organic solvents. One source indicates it is "soluble in 7 volumes of 95% ethanol," which provides a semi-quantitative measure.[5][6]

SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
EthanolAlcoholSoluble[1][2][7]Data not available
Diethyl EtherEtherSoluble[3]Data not available
ChloroformHalogenated HydrocarbonData not availableData not available
TolueneAromatic HydrocarbonData not availableData not available
Carbon DisulfideInorganic SolventSolubleData not available
Petroleum EtherHydrocarbon MixtureSolubleData not available
WaterInorganic SolventInsoluble[1][8]Data not available

Note: The absence of quantitative data in this table reflects the current state of publicly available information. The experimental protocol provided in the subsequent section is designed to empower researchers to generate this data.

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[9][10][11] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of this compound in the chosen solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or oven)

  • UV/Vis spectrophotometer (for spectroscopic analysis)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration:

    • Seal the vials/flasks tightly to prevent solvent evaporation.

    • Place the samples in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the samples to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the filtered saturated solution can be determined using one of the following analytical methods:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried this compound residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the dish.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Determination of λmax: Scan one of the standard solutions across the UV spectrum to determine the wavelength of maximum absorbance (λmax). Naphthalene and its derivatives typically absorb in the UV region.[12]

    • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

    • Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature (e.g., 24-48 hours) prep->equil sediment Allow excess solid to sediment equil->sediment filter Withdraw and filter supernatant sediment->filter quant_choice Choose Method filter->quant_choice grav Gravimetric Analysis: Evaporate solvent and weigh residue result Calculate Solubility (e.g., g/100 mL or mol/L) grav->result uvvis UV/Vis Spectrophotometry: Measure absorbance and use calibration curve uvvis->result quant_choice->grav quant_choice->uvvis

Caption: Workflow for determining the solubility of this compound.

Conclusion

While the existing literature confirms the solubility of this compound in a range of common organic solvents, it lacks specific quantitative data. This guide provides researchers, scientists, and drug development professionals with a robust and detailed experimental protocol based on the isothermal shake-flask method to determine this crucial physicochemical property. By following the outlined procedures for either gravimetric or UV/Vis spectrophotometric analysis, users can generate reliable and accurate solubility data for this compound in their specific solvents of interest, thereby facilitating its effective use in various research and development applications.

References

An In-depth Technical Guide to the Synthesis and Historical Context of Nerolin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nerolin II (2-ethoxynaphthalene), a significant compound in the fragrance industry. The document details established synthetic methodologies, including the Williamson ether synthesis and the Gattermann reaction, presenting quantitative data, experimental protocols, and reaction pathways. The historical context of Nerolin II within the broader development of synthetic fragrances is also discussed.

Historical Context

Nerolin II, also known as this compound or β-naphthyl ethyl ether, emerged as a prominent synthetic fragrance in the late 19th or early 20th century, a period marked by significant advancements in organic chemistry that revolutionized the perfume industry.[1][2] Prior to this era, fragrances were exclusively derived from natural sources, often making them costly and inconsistent.[2] The synthesis of compounds like coumarin in 1868 heralded a new age of synthetic aroma chemicals, allowing for the creation of novel scents and the affordable reproduction of natural ones.[1]

Physical and Chemical Properties

Nerolin II is a white crystalline solid at room temperature, possessing a distinct floral, orange blossom-like scent.[4][9] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂O[6]
Molecular Weight 172.22 g/mol [6]
Melting Point 35-38 °C[4][6][9]
Boiling Point 282 °C[4]
Density 1.0640 g/mL at 25 °C[10]
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[4][9]
CAS Number 93-18-5[6]

Synthesis of Nerolin II

Two primary methods for the synthesis of Nerolin II are well-documented: the Williamson ether synthesis and the Gattermann reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. In the case of Nerolin II, this reaction involves the deprotonation of 2-naphthol to form the more nucleophilic 2-naphthoxide ion, which then undergoes an SN2 reaction with an ethyl halide.[5][11]

Reaction Pathway:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 2-Naphthol 2-Naphthol Deprotonation Deprotonation 2-Naphthol->Deprotonation Base Base (e.g., KOH, NaOH) Base->Deprotonation Ethyl_Halide Ethyl Halide (e.g., C₂H₅I, C₂H₅Br) SN2_Reaction Sɴ2 Reaction Ethyl_Halide->SN2_Reaction Nerolin_II Nerolin II (this compound) Salt Salt (e.g., KI, NaBr) Water Water Deprotonation->Water 2-Naphthoxide 2-Naphthoxide Deprotonation->2-Naphthoxide Formation of Nucleophile 2-Naphthoxide->SN2_Reaction SN2_Reaction->Nerolin_II Sɴ2 Attack SN2_Reaction->Salt Gattermann_Synthesis cluster_reactants Reactants cluster_products Products 2-Naphthol 2-Naphthol Etherification Acid-Catalyzed Etherification 2-Naphthol->Etherification Ethanol Ethanol Ethanol->Etherification Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Etherification Nerolin_II Nerolin II (this compound) Water Water Etherification->Nerolin_II Etherification->Water

References

Spectroscopic Profile of 2-Ethoxynaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxynaphthalene (CAS No. 93-18-5), a key aromatic ether used in various scientific and industrial applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented was obtained in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Naphthyl Protons7.13 - 7.75Multiplet-
-O-CH₂ -CH₃4.10Quartet7.0
-O-CH₂-CH₃ 1.44Triplet7.0
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).

Carbon Assignment Chemical Shift (δ) ppm
Naphthyl C-O156.9
Naphthyl Quaternary C134.7
Naphthyl CH129.3
Naphthyl CH128.9
Naphthyl CH127.6
Naphthyl CH126.7
Naphthyl CH126.2
Naphthyl CH123.4
Naphthyl CH119.0
Naphthyl CH106.6
-O-CH₂ -CH₃63.3
-O-CH₂-CH₃ 14.7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for its aromatic and ether functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050 - 3080C-H StretchAromatic
2850 - 2980C-H StretchAliphatic (-CH₂-, -CH₃)
1600, 1500, 1450C=C StretchAromatic Ring
1250, 1050C-O StretchAryl Ether
800 - 900C-H Bend (out-of-plane)Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected λmax Range (nm) Electronic Transition Chromophore
~220 - 330π → π*Naphthalene Ring

Note: The exact λmax values and molar absorptivity can be influenced by the solvent used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is lowered to ensure good contact.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A cuvette containing the pure solvent is used as a blank to zero the instrument.

    • The cuvette is then filled with the sample solution.

    • The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.

  • Data Processing: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR-ATR) Sample->Solid_Sample Solution Solution for UV-Vis Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Solid_Sample->IR UV UV-Vis Spectrophotometer Solution->UV NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Relationship cluster_methods Spectroscopic Methods cluster_info Structural Information Provided NMR NMR (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (Ether, Aromatic) IR->Functional_Groups UV UV-Vis Chromophore Conjugated System (Naphthalene Ring) UV->Chromophore Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Chromophore->Structure

Caption: Relationship between spectroscopic data and structural information.

An In-Depth Technical Guide to the Photophysical Properties of 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene is an aromatic ether that serves as a valuable tool in various scientific disciplines, including materials science and photochemistry.[1][2] Its naphthalene core imparts intrinsic fluorescence, making it a subject of interest for fundamental photophysical studies and a potential candidate as a fluorescent probe.[1][2] Understanding the photophysical properties of this compound is crucial for its effective application in research and development, particularly in the design of fluorescent molecules for biological imaging and sensing. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a summary of its key spectral and dynamic properties.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission of light, governed by the electronic transitions within its aromatic system. Key parameters that define its photophysical profile include the molar absorption coefficient, absorption and emission maxima (λ_abs and λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). These properties are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.

Data Summary

The following tables summarize the key photophysical data for this compound in various solvents. This information has been compiled from established literature, primarily from the "Handbook of Fluorescence Spectra of Aromatic Molecules" by Isadore B. Berlman.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs) (nm)Molar Absorptivity (ε_max) (M⁻¹cm⁻¹)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Cyclohexane2.021.42663261.8 x 10³3400.224.5
Benzene2.281.50113271.9 x 10³3420.193.8
Ethanol24.551.36143261.7 x 10³3410.204.1

Table 1: Photophysical Properties of this compound in Various Solvents.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for the key measurements.

Measurement of Absorption Spectra

The absorption spectrum of this compound is measured using a UV-Visible spectrophotometer.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.

  • Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. The solvent used to prepare the sample should be used as the reference in the reference cuvette.

  • Data Acquisition: Scan a wavelength range that covers the expected absorption of the naphthalene chromophore (e.g., 250-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectra

Fluorescence emission spectra are recorded using a spectrofluorometer.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Set the excitation wavelength to a value within the absorption band of the compound (e.g., 326 nm).

  • Data Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 330-500 nm) to capture the entire fluorescence emission profile.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is identified from the corrected emission spectrum.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with this compound. For excitation in the UV region, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

  • Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent (if possible) with matched absorbances at the excitation wavelength. A series of solutions with absorbances ranging from 0.02 to 0.1 should be prepared.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ_f) is measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to prevent artifacts.

  • Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ_f)

    where I₀ is the intensity at time t=0.

Visualization of Experimental Workflow

The general workflow for the photophysical characterization of this compound can be visualized as a logical progression of experiments.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Interpretation prep_solution Prepare solutions of This compound in various solvents abs_spec Measure UV-Vis Absorption Spectra prep_solution->abs_spec em_spec Measure Fluorescence Emission Spectra prep_solution->em_spec calc_epsilon Calculate Molar Absorptivity (ε) abs_spec->calc_epsilon data_table Tabulate Photophysical Parameters calc_epsilon->data_table qy_measurement Determine Fluorescence Quantum Yield (Φf) em_spec->qy_measurement lt_measurement Measure Fluorescence Lifetime (τf) em_spec->lt_measurement qy_measurement->data_table lt_measurement->data_table solvatochromism Analyze Solvent Effects (Solvatochromism) data_table->solvatochromism

Caption: Experimental workflow for the photophysical characterization of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its utility as a fluorescent probe allows it to report on molecular environments. The logical relationship for its application as a probe is based on the modulation of its photophysical properties by the local environment.

G cluster_probe This compound as a Fluorescent Probe cluster_environment Molecular Environment cluster_photophysics Photophysical Response cluster_detection Signal Detection probe This compound environment Change in Local Polarity, Viscosity, etc. probe->environment interacts with photophysics Modulation of: - Emission Maximum (λem) - Quantum Yield (Φf) - Lifetime (τf) environment->photophysics induces detection Spectroscopic Measurement photophysics->detection is detected by

Caption: Logical relationship of this compound as an environmental fluorescent probe.

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of this compound. The summarized data and detailed experimental protocols offer a valuable resource for researchers and scientists working with this compound. The sensitivity of its fluorescence to the solvent environment highlights its potential as a molecular probe. Further research into the photophysics of this compound and its derivatives will undoubtedly expand their applications in various fields, including drug development and advanced materials.

References

2-Ethoxynaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, a derivative of naphthalene, is a fluorescent molecule that has garnered interest in various scientific disciplines due to its unique photophysical properties. Its aromatic naphthalene core coupled with an ethoxy group gives rise to intrinsic fluorescence that is sensitive to the local environment. This technical guide provides an in-depth overview of this compound as a fluorescent molecule, detailing its photophysical characteristics, experimental protocols for its use, and its synthesis. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and materials science, as well as for professionals in the field of drug development exploring novel fluorescent probes.

Core Photophysical Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties can be influenced by the solvent environment, a phenomenon known as solvatochromism. While comprehensive data across a wide range of solvents is not extensively compiled in single sources, this guide consolidates available information and provides a framework for its characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₂O[1][2]
Molecular Weight 172.22 g/mol [1]
Appearance White crystalline solid[2][3]
Melting Point 37-38 °C[2]
Boiling Point 282 °C[1]
Solubility Insoluble in water; soluble in ethanol and oils[1][2]

Table 2: Summary of Photophysical Properties of this compound (Representative Data)

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Cyclohexane~280-330~340-360Not ReportedNot Reported
Ethanol~280-330~350-380Not ReportedNot Reported
AcetonitrileNot ReportedNot ReportedNot ReportedNot Reported
DioxaneNot ReportedNot ReportedNot ReportedNot Reported
WaterInsolubleInsoluble--

Note: Specific quantitative data for the photophysical properties of this compound is sparse in the reviewed literature. The provided ranges are estimations based on the general behavior of naphthalene derivatives. Researchers are encouraged to experimentally determine these values for their specific application and solvent system.

Solvatochromic Effects

The fluorescence of this compound is expected to be sensitive to the polarity of its environment. In general, naphthalene derivatives exhibit a red-shift (bathochromic shift) in their emission spectra as the solvent polarity increases. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This property makes this compound a potential candidate for use as a fluorescent probe to investigate the polarity of microenvironments, such as protein binding sites or lipid membranes.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis from 2-naphthol and an ethylating agent.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Iodoethane or Diethyl sulfate

  • Ethanol or Methanol (as solvent)

  • 2-Butanone (alternative solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure (Example using NaOH and Iodoethane):

  • Dissolve 2-naphthol in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of sodium hydroxide to the solution to form the sodium 2-naphthoxide salt.

  • Add iodoethane to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the organic layer with a dilute NaOH solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by vacuum distillation.[2]

G 2-Naphthol 2-Naphthol 2-Naphthoxide 2-Naphthoxide 2-Naphthol->2-Naphthoxide Deprotonation NaOH NaOH NaOH->2-Naphthoxide Iodoethane Iodoethane This compound This compound Iodoethane->this compound 2-Naphthoxide->this compound SN2 Reaction G cluster_0 Sample Preparation cluster_1 Spectroscopy Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution Fluorometer Fluorometer Working Solution->Fluorometer Emission Emission Fluorometer->Emission Excitation Excitation Excitation->Fluorometer G Environment_Polarity Environmental Polarity Excited_State_Energy Excited State Energy Level Environment_Polarity->Excited_State_Energy Stabilization Effect Emission_Wavelength Fluorescence Emission Wavelength Excited_State_Energy->Emission_Wavelength Determines

References

2-Ethoxynaphthalene: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, a naphthalene derivative also known as nerolin, is a versatile aromatic ether with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structural and photophysical properties make it a valuable precursor for a wide range of functional molecules. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic compounds, leveraging the reactivity of its aromatic core and the directing effect of the ethoxy group.[1][2][3]

Electrophilic Aromatic Substitution: Acylation and Formylation

The electron-donating nature of the ethoxy group activates the naphthalene ring towards electrophilic substitution, primarily directing incoming electrophiles to the 1- and 6-positions. Friedel-Crafts acylation and Vilsmeier-Haack formylation are two pivotal reactions for introducing carbonyl functionalities, which are precursors to more complex molecular architectures.

A notable example is the acylation with 1,3,5-triazines in polyphosphoric acid, which provides a pathway to various mono- and diacylated products.[4] The reaction of this compound with 2,4,6-trimethyl-1,3,5-triazine yields 1-acetyl-2-ethoxynaphthalene and 1,8-diacetyl-2-ethoxynaphthalene.[4] Similarly, formylation can be achieved using 1,3,5-triazine to produce this compound-1-carbaldehyde and this compound-1,8-dicarbaldehyde.[4]

Table 1: Acylation and Formylation of this compound with 1,3,5-Triazines [4]

Acylating/Formylating AgentProduct(s)Yield (%)
2,4,6-Trimethyl-1,3,5-triazine1-Acetyl-2-ethoxynaphthalene60-80
1,8-Diacetyl-2-ethoxynaphthalene
1,3,5-TriazineThis compound-1-carbaldehyde60-80
This compound-1,8-dicarbaldehyde

Experimental Protocol: Acylation of this compound with 2,4,6-Trimethyl-1,3,5-triazine [4]

Materials:

  • This compound

  • 2,4,6-Trimethyl-1,3,5-triazine

  • Polyphosphoric acid (PPA)

  • Water

  • Ammonia solution

  • Ethyl acetate

Procedure:

  • A mixture of this compound and 2,4,6-trimethyl-1,3,5-triazine is heated in polyphosphoric acid.

  • The reaction mixture is maintained at a specific temperature for a set duration to ensure the completion of the acylation reaction.

  • Upon completion, the reaction mixture is poured into water.

  • The aqueous solution is then basified with an ammonia solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is collected, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the acylated product(s).

  • Purification is performed using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates the general workflow for the Friedel-Crafts acylation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Product A This compound D Reaction Mixture in Inert Solvent A->D B Acylating Agent (e.g., Acetyl Chloride) B->D C Lewis Acid (e.g., AlCl₃) C->D E Quenching (e.g., with ice/HCl) D->E Reaction Completion F Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Purification (e.g., Chromatography) H->I J Acylated Product I->J

Workflow for Friedel-Crafts Acylation.
Synthesis of this compound via Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of a deprotonated 2-naphthol with an ethyl halide.

Table 2: Representative Williamson Ether Synthesis of this compound

BaseEthylating AgentSolventYield (%)
NaOHEthyl iodideMethanolNot specified
K₂CO₃Ethyl iodide2-ButanoneNot specified
NaOHDiethyl sulfateWater96[3]

Experimental Protocol: Williamson Ether Synthesis of this compound [3]

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate

  • Water

Procedure:

  • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form the sodium 2-naphthoxide salt.

  • To this solution, add diethyl sulfate dropwise while maintaining the reaction temperature.

  • Stir the reaction mixture for a specified period to ensure complete etherification.

  • The product, this compound, precipitates out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the crude product with water to remove any unreacted starting materials and salts.

  • Dry the purified this compound. Further purification can be achieved by recrystallization or distillation.

The logical steps of the Williamson ether synthesis are depicted in the following diagram.

G A 2-Naphthol C Deprotonation A->C B Base (e.g., NaOH) B->C D 2-Naphthoxide C->D F Nucleophilic Substitution (SN2) D->F E Ethyl Halide (e.g., Ethyl Iodide) E->F G This compound F->G H Salt Byproduct F->H

Williamson Ether Synthesis Pathway.

Application as a Fluorescent Probe

The naphthalene core of this compound imparts it with inherent fluorescence properties, making it and its derivatives suitable for use as fluorescent probes in various analytical applications, including the detection of metal ions.[5][6] The fluorescence of these probes can be modulated by interactions with specific analytes, leading to a measurable change in fluorescence intensity (quenching or enhancement).

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:

I₀/I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[7][8]

Table 3: Parameters for a Naphthalene-Based Fluorescent Probe for Al³⁺ Detection [9]

ParameterValue
Binding Ratio (Probe:Al³⁺)2:1
Binding Constant (Kₐ)1.598 × 10⁵ M⁻¹
Detection Limit8.73 × 10⁻⁸ mol/L

Experimental Protocol: Evaluation of a Naphthalene-Based Fluorescent Probe for Metal Ion Detection [9]

Materials:

  • Naphthalene-based fluorescent probe stock solution

  • Stock solutions of various metal ions

  • Buffer solution of appropriate pH

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the target metal ion in a suitable buffer.

  • Incubate the solutions for a predetermined time at a specific temperature to allow for complex formation.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the sensitivity and detection limit.

  • To assess selectivity, repeat the fluorescence measurements with other metal ions at the same concentration.

  • Analyze the fluorescence quenching or enhancement data using the Stern-Volmer equation to determine the quenching constant.

The workflow for evaluating a fluorescent probe is outlined below.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Probe Solution C Mix Probe and Analyte A->C B Prepare Analyte Solutions (Varying Concentrations) B->C D Incubation C->D E Measure Fluorescence (Spectrofluorometer) D->E F Plot Intensity vs. [Analyte] E->F H Stern-Volmer Analysis E->H G Determine Sensitivity & Detection Limit F->G I Calculate Quenching Constant H->I G S0 Sensitizer (S₀) Ground State S1 Sensitizer (S₁) Singlet Excited State S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Sensitizer (T₁) Triplet Excited State S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_excited ¹O₂ (Singlet Oxygen) T1->O2_excited Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Product Oxidized Product O2_excited->Product Reaction Substrate Substrate

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][2][3] In the synthesis of 2-ethoxynaphthalene, also known as nerolin IIB, 2-naphthol is deprotonated by a base to form the 2-naphthoxide ion.[1] This nucleophilic naphthoxide then attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the desired ether product.[4] this compound is a white crystalline solid with a fragrance reminiscent of orange blossoms and is used in perfumes and as a food flavoring agent.[5][6]

Reaction Scheme

The overall reaction for the Williamson ether synthesis of this compound is as follows:

  • Step 1: Deprotonation of 2-naphthol 2-Naphthol is treated with a base (e.g., NaOH, KOH, K₂CO₃) to form the sodium or potassium 2-naphthoxide salt.[7]

  • Step 2: Nucleophilic attack The 2-naphthoxide ion acts as a nucleophile and attacks the ethyl halide (e.g., ethyl iodide, ethyl bromide) in an S\textsubscript{N}2 reaction, displacing the halide ion and forming this compound.[1][8]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound.

ParameterProtocol 1Protocol 2Protocol 3
Starting Materials
2-Naphthol2.0 g (0.014 mol)[4]36.0 g (0.25 mol)[7]0.295 g[9]
Base2.7 mL of 25% NaOH (0.017 mol)[4]50.0 g K₂CO₃ (excess)[7]0.293 g KOH[9]
Ethylating Agent1.6 mL Ethyl Iodide (0.02 mol)[4]39.0 g Ethyl Iodide (0.25 mol)[7]0.624 g Iodoethane[9]
Solvent5 mL Methanol[4]300 mL Methylethylketone[7]Not specified
Reaction Conditions
TemperatureReflux (approx. 65-70°C)[4]Reflux[7]Not specified
Time35 minutes[4]1 hour[7]Not specified
Product Information
Yield96% (crude)[6]Not specified0.320 g (obtained)[9]
Melting Point37-38°C[6]Not specifiedNot specified
PurificationVacuum distillation at 138-140°C (1.6kPa)[6]Distillation and washing[7]Not specified

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound based on established procedures.[4][7]

Materials and Equipment:

  • 2-Naphthol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Methanol (or another suitable solvent like ethanol or methylethylketone)[4][7]

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a variable transformer (Variac)

  • Magnetic stirrer and stir bar (optional)

  • Beakers, graduated cylinders, and funnels

  • Hirsch funnel and vacuum flask for filtration

  • Ice bath

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2.0 g (0.014 mol) of 2-naphthol and 5 mL of methanol. Swirl the flask to dissolve the solid.[4]

  • Base Addition: Carefully add 2.7 mL of a 25% aqueous sodium hydroxide solution (0.017 mol) to the flask.[4] It is advisable to use a funnel to avoid getting the base on the ground glass joint.

  • Addition of Ethylating Agent: Add 1.6 mL (0.02 mol) of ethyl iodide to the reaction mixture.[4] Add a couple of boiling stones to ensure smooth boiling.

  • Reflux: Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask and securing it with a clamp. Connect the condenser to a cold water source. Heat the mixture to a gentle reflux using a heating mantle. A setting of 65-70 on the Variac should be appropriate.[4] Continue the reflux for approximately 35-60 minutes.[4][7] The start of the reflux period is marked by the first drop of condensate falling from the condenser back into the flask.

  • Work-up and Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. To precipitate the crude product, you can pour the reaction mixture into a beaker containing ice-cold water or a dilute sodium hydroxide solution.[5][6]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Hirsch funnel. Wash the crystals with cold water until the filtrate is neutral (pH ~7.5).[6]

  • Drying: Dry the collected product. This can be done by drawing air through the solid on the funnel for an extended period or by transferring the solid to a watch glass to air dry.[5]

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.[6][10] For distillation, collect the fraction boiling at 138-140°C at a reduced pressure of 1.6 kPa.[6][10]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Ethyl iodide is volatile and toxic; handle with care.[4]

  • Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Visualizations

Williamson_Ether_Synthesis_Workflow reagents Reagents: - 2-Naphthol - Base (e.g., NaOH) - Ethyl Halide (e.g., EtI) - Solvent (e.g., Methanol) setup Reaction Setup: Combine reagents in a round-bottom flask. reagents->setup reflux Reflux: Heat the mixture for 35-60 minutes. setup->reflux Heating workup Work-up: Cool and precipitate the product in ice water. reflux->workup Cooling filtration Isolation: Collect crude product by vacuum filtration. workup->filtration purification Purification (Optional): - Recrystallization - Vacuum Distillation filtration->purification product Final Product: This compound filtration->product purification->product Signaling_Pathway naphthol 2-Naphthol naphthoxide 2-Naphthoxide Ion (Nucleophile) naphthol->naphthoxide Deprotonation base Base (e.g., NaOH) base->naphthoxide sn2 SN2 Reaction naphthoxide->sn2 ethyl_halide Ethyl Halide (e.g., EtI) (Electrophile) ethyl_halide->sn2 product This compound sn2->product byproduct Halide Salt (e.g., NaI) sn2->byproduct

References

Application Notes and Protocols for the Laboratory Preparation of 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the laboratory synthesis of 2-ethoxynaphthalene, a compound utilized in the fragrance industry and as a precursor in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. Alternative procedures are also briefly discussed. This document includes comprehensive experimental procedures, quantitative data summaries, reaction mechanism diagrams, and safety information to ensure safe and reproducible execution.

Introduction

This compound, also known as nerolin, is an aromatic ether characterized by a pleasant floral, orange-blossom-like scent.[1][2] This property makes it a valuable ingredient in perfumes and soaps as a fragrance and fixative.[3] Beyond its use in the fragrance industry, its chemical structure serves as a building block in the synthesis of more complex organic molecules.[4][5]

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis.[6][7] This method involves the deprotonation of a phenol, in this case, 2-naphthol, to form a nucleophilic naphthoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide.[7][8]

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2-NaphtholC₁₀H₈O144.17121-123285-286135-19-3
Sodium HydroxideNaOH40.0031813881310-73-2
Potassium HydroxideKOH56.1136013271310-58-3
Ethyl IodideC₂H₅I155.97-1117275-03-6
Ethyl BromideC₂H₅Br108.97-1193874-96-4
Diethyl SulfateC₄H₁₀O₄S154.18-2520864-67-5
EthanolC₂H₅OH46.07-11478.564-17-5
MethanolCH₃OH32.04-97.664.767-56-1
This compoundC₁₂H₁₂O172.2235-38[2][9]282[10][11]93-18-5

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established SN2 mechanism. The key steps are the deprotonation of the weakly acidic 2-naphthol by a strong base to form the 2-naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic ethyl halide.

Reaction Signaling Pathway

Williamson_Ether_Synthesis 2-Naphthol 2-Naphthol 2-Naphthoxide Ion 2-Naphthoxide Ion 2-Naphthol->2-Naphthoxide Ion Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->2-Naphthoxide Ion Water Water Base (e.g., NaOH)->Water This compound This compound 2-Naphthoxide Ion->this compound SN2 Attack Ethyl Halide (e.g., C2H5I) Ethyl Halide (e.g., C2H5I) Ethyl Halide (e.g., C2H5I)->this compound Halide Ion (e.g., I-) Halide Ion (e.g., I-) Ethyl Halide (e.g., C2H5I)->Halide Ion (e.g., I-)

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis A Dissolve 2-Naphthol and Base in Solvent B Add Ethylating Agent A->B C Reflux the Reaction Mixture B->C D Cool Reaction Mixture C->D E Precipitate Product in Ice Water D->E F Collect Crude Product by Vacuum Filtration E->F G Recrystallize from Ethanol or Methanol F->G H Dry the Purified Product G->H I Determine Melting Point H->I J Obtain Spectroscopic Data (IR, NMR) I->J

Caption: General Experimental Workflow for this compound Synthesis.

Experimental Protocols

The following protocols are based on established laboratory procedures.[3][8][12] It is imperative to conduct all experiments in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][11]

Protocol 1: Williamson Ether Synthesis using Sodium Hydroxide and Ethyl Iodide in Methanol

This protocol is a common and reliable method for the synthesis of this compound.

Materials:

  • 2-Naphthol: 2.0 g (0.014 mol)

  • Methanol: 5 mL

  • 25% Sodium Hydroxide (NaOH) solution: 2.7 mL (0.017 mol)

  • Ethyl iodide: 1.6 mL (0.02 mol)

  • Boiling stones

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker (600 mL)

  • Büchner funnel and filter flask

  • Ice

Procedure:

  • In a 50 mL round-bottom flask, add 5 mL of methanol, followed by 2.0 g of 2-naphthol. Swirl the flask to dissolve the solid.[12]

  • Carefully add 2.7 mL of 25% NaOH solution to the flask. Use a funnel to avoid getting the base on the ground glass joint. Swirl to mix.[12]

  • Add 1.6 mL of ethyl iodide to the reaction mixture, followed by a couple of boiling stones.[12]

  • Assemble a reflux apparatus with the flask and a condenser. Heat the mixture to a gentle reflux using a heating mantle for 35-60 minutes.[12][13]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 600 mL beaker containing a substantial amount of crushed ice and stir. The product should precipitate as a solid.[3]

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[3]

  • Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure this compound as white, glistening plates.[3]

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Alternative Williamson Ether Synthesis using Potassium Hydroxide and Iodoethane in Ethanol

This protocol utilizes potassium hydroxide, which has better solubility in ethanol.[8]

Materials:

  • 2-Naphthol: 0.29 g

  • Ethanol: 2.0 mL

  • Potassium Hydroxide (KOH): 0.17 g

  • Iodoethane: 0.20 mL

  • Long-neck round-bottom flask

  • Reflux setup

  • Erlenmeyer flask

  • Ice-cold water

  • Hirsch funnel

Procedure:

  • Combine 2.0 mL of ethanol, 0.29 g of 2-naphthol, and 0.17 g of potassium hydroxide in a long-neck round-bottom flask.[8]

  • Gently swirl the mixture for 5 minutes to facilitate dissolution and the acid-base reaction.[8]

  • Add 0.20 mL of iodoethane and a few boiling chips to the flask.[8]

  • Set up the apparatus for reflux and heat the mixture at a gentle boil for 2 hours.[8]

  • After cooling to room temperature, transfer the contents to an Erlenmeyer flask.[8]

  • Add 5.0 mL of ice-cold water and place the flask in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can aid this process.[8]

  • Collect the crystals by vacuum filtration using a Hirsch funnel.[8]

  • Recrystallize the product from an alcohol-water mixture if necessary.

  • Dry the product and record the yield and melting point.

Quantitative Data Summary

ParameterProtocol 1Protocol 2Alternative Method[14]
Reactants
2-Naphthol2.0 g0.29 g450 g
Base2.7 mL (25% NaOH)0.17 g (KOH)50 mL H₂SO₄
Ethylating Agent1.6 mL (Ethyl Iodide)0.20 mL (Iodoethane)200 mL Ethanol
Solvent5 mL (Methanol)2.0 mL (Ethanol)-
Reaction Conditions
TemperatureReflux (~65-70°C)RefluxSteam Bath
Time35-60 min2 hours4 hours
Product
YieldVariableVariable461 g
Melting Point (°C)36 (crude)[3]--
Literature M.P. (°C)37-38[3][15]37-38[3][15]37-38[3][15]

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][11]

  • Avoid inhalation of dust, vapors, or mists.[11]

  • Avoid contact with skin and eyes.[11]

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.

Specific Hazards:

  • 2-Naphthol: Toxic and an irritant.[8]

  • Sodium Hydroxide and Potassium Hydroxide: Corrosive and can cause severe burns.[8]

  • Ethyl Iodide/Iodoethane: Volatile and toxic.[12]

  • Ethanol and Methanol: Flammable liquids.[8]

  • This compound: May cause skin and eye irritation.[10][11]

First Aid:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

Storage and Disposal:

  • Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[5][11]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The laboratory preparation of this compound is a classic example of the Williamson ether synthesis and can be reliably performed using the protocols outlined in these notes. Careful attention to reaction conditions, purification techniques, and safety procedures is essential for obtaining a high yield of the pure product. The provided data and diagrams serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: 2-Ethoxynaphthalene as a Fluorescent Probe for Environmental Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene is an aromatic ether compound belonging to the naphthalene family. Naphthalene and its derivatives are a well-established class of fluorescent molecules known for their inherent photophysical properties, including high quantum yields and photostability, making them suitable candidates for fluorescent probes.[1] These characteristics have led to their use in various sensing applications, including the detection of anions and cations.[1] this compound, with its naphthalene core, has been identified as a fluorescent compound with potential applications in photochemistry and material science, where it can serve as a probe to offer insights into molecular interactions.

This document provides an overview of the potential application of this compound as a fluorescent probe for environmental sensing. Due to a lack of extensive studies detailing its specific use for a wide range of environmental analytes, this document also presents generalized protocols based on the known behavior of naphthalene derivatives. These protocols can serve as a foundational methodology for researchers looking to explore and validate the use of this compound for specific environmental sensing applications.

Physicochemical and Spectroscopic Properties of this compound

A summary of the known properties of this compound is presented in the table below. It is important to note that while some fundamental photophysical data is available, detailed information regarding its quantum yield and molar extinction coefficient in various solvents is not extensively documented in publicly available literature.

PropertyValue
Chemical Name This compound
Synonyms Ethyl 2-naphthyl ether, Nerolin
CAS Number 93-18-5
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.22 g/mol
Melting Point 35-38 °C
Boiling Point 282 °C
Solubility Insoluble in water, soluble in ethanol and oils.[2]
Fluorescence Behavior Fluorescence is weakly quenched by m-dimethylphthalate and methyl benzoate. At higher concentrations, methyl benzoate can enhance fluorescence by increasing solvent polarity.[2]

Principle of Operation for Environmental Sensing

The utility of a fluorescent probe in environmental sensing often relies on its interaction with a target analyte, which results in a measurable change in its fluorescence properties. Common mechanisms include:

  • Fluorescence Quenching: The analyte can decrease the fluorescence intensity of the probe through processes like collisional quenching or the formation of a non-fluorescent complex.

  • Fluorescence Enhancement: Interaction with the analyte can lead to an increase in fluorescence intensity, often by restricting intramolecular rotations or other non-radiative decay pathways.

  • Spectral Shifts: The binding of an analyte can alter the electronic environment of the fluorophore, causing a shift in the excitation or emission maxima (wavelengths).

For this compound, its naphthalene core suggests sensitivity to its local environment. The polarity of the solvent, for instance, can influence the fluorescence emission of naphthalene derivatives.[3][4][5][6] This principle can be extended to the detection of pollutants that alter the microenvironment of the probe.

Potential Applications in Environmental Sensing

Based on the general behavior of naphthalene-based fluorescent probes, this compound could potentially be developed for the detection of various environmental pollutants, including:

  • Heavy Metal Ions: Naphthalene derivatives have been shown to be effective in detecting metal ions.[7][8][9][10] The interaction of the lone pair of electrons on the ether oxygen of this compound with metal ions could lead to changes in its fluorescence.

  • Organic Pollutants: The hydrophobic naphthalene moiety may interact with organic pollutants in aqueous samples, leading to a detectable fluorescence response.

  • Changes in Environmental Polarity: this compound could be used to probe the polarity of different environmental matrices, such as industrial wastewater or soil extracts.

Experimental Protocols

The following are generalized protocols for the use of a naphthalene-based fluorescent probe like this compound for environmental sensing. These protocols should be adapted and optimized for the specific analyte and sample matrix.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (1 mM):

    • Accurately weigh 17.22 mg of this compound.

    • Dissolve the weighed compound in 100 mL of a suitable organic solvent (e.g., ethanol, acetonitrile) to prepare a 1 mM stock solution.

    • Store the stock solution in a dark, airtight container at 4 °C.

  • Working Solution Preparation (10 µM):

    • Dilute the 1 mM stock solution 1:100 in the desired buffer or solvent system for the experiment to obtain a 10 µM working solution.

    • Prepare fresh working solutions daily to ensure accuracy.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve store Store at 4°C dissolve->store dilute Dilute Stock Solution store->dilute Use for fresh Prepare Fresh Daily dilute->fresh

Caption: Workflow for the preparation of this compound solutions.

Protocol 2: General Procedure for Analyte Detection (Fluorescence Quenching)

This protocol describes a general method for evaluating the fluorescence quenching of this compound in the presence of a target analyte.

  • Instrumentation:

    • Use a fluorescence spectrophotometer with a thermostatted cuvette holder.

  • Experimental Procedure:

    • Pipette 2 mL of the 10 µM this compound working solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the initial fluorescence emission spectrum. The excitation wavelength should be determined by running an excitation scan first, and the emission should be scanned over a range that covers the expected emission peak of the naphthalene derivative (typically in the UV-A to blue region).

    • Add small aliquots of the analyte solution of known concentration to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Correct the spectra for any background fluorescence from the buffer and the analyte solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • For quenching studies, the data can be analyzed using the Stern-Volmer equation:

      • F₀ / F = 1 + Ksv[Q]

      • Where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (analyte).

    • A linear Stern-Volmer plot indicates a single quenching mechanism (either static or dynamic).

G start Prepare Probe & Analyte Solutions measure_initial Measure Initial Fluorescence (F₀) start->measure_initial add_analyte Add Analyte Aliquot measure_initial->add_analyte equilibrate Equilibrate add_analyte->equilibrate measure_final Measure Fluorescence (F) equilibrate->measure_final repeat Repeat for Different Analyte Concentrations measure_final->repeat repeat->add_analyte analyze Analyze Data (Stern-Volmer Plot) repeat->analyze

Caption: Experimental workflow for analyte detection via fluorescence quenching.

Signaling Pathway and Interaction Mechanism

While the specific interaction mechanisms of this compound with a broad range of environmental pollutants are not well-documented, a common mechanism for fluorescence-based sensing is through fluorescence quenching upon binding of an analyte. The following diagram illustrates a hypothetical interaction where an environmental pollutant (e.g., a metal ion) binds to the this compound probe, leading to a non-fluorescent complex and thus, a decrease in the overall fluorescence signal.

G probe This compound (Fluorescent) complex Probe-Analyte Complex (Non-Fluorescent) probe->complex analyte Environmental Pollutant analyte->complex no_light Fluorescence Quenched complex->no_light light Excitation Light light->probe

Caption: Hypothetical signaling pathway of fluorescence quenching.

Conclusion

This compound presents potential as a fluorescent probe for environmental sensing due to its naphthalene core, a structure known for favorable photophysical properties. However, there is a clear need for further research to fully characterize its sensing capabilities. The generalized protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers to systematically investigate the sensitivity and selectivity of this compound towards various environmental pollutants. Future studies should focus on determining its key photophysical parameters, exploring its interactions with a wider range of analytes, and optimizing the sensing conditions for real-world environmental samples.

References

2-Ethoxynaphthalene: A Key Intermediate in the Synthesis of Nafcillin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene, a naphthalene derivative, serves as a crucial intermediate in the synthesis of semi-synthetic penicillins, most notably Nafcillin. Its aromatic structure provides a scaffold for the construction of the 2-ethoxy-1-naphthylpenicillin core, which is responsible for the antibiotic's efficacy against penicillinase-producing bacteria. This document provides detailed application notes, experimental protocols, and visualizations of the synthetic pathways involving this compound in the production of Nafcillin. While its primary documented use is in Nafcillin synthesis, the reactivity of the naphthalene ring system suggests potential for its application in the synthesis of other novel pharmaceutical compounds.

Pharmaceutical Applications of this compound

The principal application of this compound in the pharmaceutical industry is as a precursor for the synthesis of Nafcillin, a narrow-spectrum beta-lactam antibiotic. The synthesis involves a multi-step process that transforms this compound into 2-ethoxy-1-naphthoic acid, which is then coupled with 6-aminopenicillanic acid (6-APA).

Synthetic Pathways and Key Reactions

The overall synthesis of Nafcillin from this compound can be broken down into three main stages:

  • Synthesis of this compound: The starting material itself is typically synthesized from 2-naphthol.

  • Functionalization of this compound: This stage involves the introduction of a carboxyl group at the 1-position of the naphthalene ring to form 2-ethoxy-1-naphthoic acid. This can be achieved through various synthetic routes, including formylation followed by oxidation, or through a Grignard reaction.

  • Coupling with 6-APA: The final stage involves the formation of an amide bond between 2-ethoxy-1-naphthoyl chloride (the acid chloride of 2-ethoxy-1-naphthoic acid) and the amino group of 6-aminopenicillanic acid (6-APA) to yield Nafcillin.

Synthesis of Nafcillin from 2-Naphthol

A 2-Naphthol B This compound A->B Ethanol, H₂SO₄ C 2-Ethoxy-1-naphthaldehyde B->C Vilsmeier-Haack Reaction (DMF, POCl₃) D 2-Ethoxy-1-naphthoic acid C->D Oxidation (e.g., H₂O₂) E 2-Ethoxy-1-naphthoyl chloride D->E Thionyl Chloride (SOCl₂) G Nafcillin E->G Acylation F 6-Aminopenicillanic Acid (6-APA) F->G

Caption: Synthesis of Nafcillin from 2-Naphthol.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps involved in the production of Nafcillin intermediates starting from 2-naphthol.

Table 1: Synthesis of this compound

Starting MaterialReagentsReaction TimeYieldPurityReference
2-NaphtholEthanol, Sulfuric Acid10 hours96%Not Specified[1]

Table 2: Synthesis of 2-Ethoxy-1-naphthaldehyde

Starting MaterialReagentsReaction TimeYieldPurityReference
1-Amino-2-ethoxy-naphthalene1-Hydroxy-1-methyl-formamide, Alumina5-7 hours83-91%Not Specified[2]

Table 3: Synthesis of 2-Ethoxy-1-naphthoic Acid

Starting MaterialReagentsReactionYieldPurity (HPLC)Reference
This compound1,3-dibromo-5,5-dimethylhydantoin, Mg, CO₂Bromination, Grignard Reaction>80%>95%[3]
2-Ethoxy-1-naphthaldehydeHydrogen Peroxide, AcetoneOxidationNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Naphthol[1]

Materials:

  • 2-Naphthol

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Hydroxide Solution

  • Cold Water

Procedure:

  • Dissolve 2-naphthol in absolute ethanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise to the solution.

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, pour the reaction mixture into a 5% sodium hydroxide solution to precipitate the crude product.

  • Filter the off-white crystalline precipitate.

  • Wash the crystals with cold water until the pH of the filtrate is neutral (pH ≈ 7.5).

  • Dry the purified this compound. The reported yield is 96%.[1]

Protocol 2: Synthesis of 2-Ethoxy-1-naphthoic Acid via Grignard Reaction[3]

This protocol involves a two-step process: bromination of this compound followed by a Grignard reaction with carbon dioxide.

Step 1: Bromination of this compound

Materials:

  • This compound

  • Acetone

  • Hydrochloric Acid (catalyst)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

Procedure:

  • Dissolve this compound in 5-8 times its weight of acetone.

  • Add a catalytic amount of hydrochloric acid.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 molar equivalents).

  • Stir the reaction mixture for 5-15 minutes to form 1-bromo-2-ethoxynaphthalene.

  • Work up the reaction to isolate the product.

Step 2: Grignard Reaction and Carboxylation

Materials:

  • 1-bromo-2-ethoxynaphthalene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine or 1,2-dibromoethane (initiator)

  • Carbon Dioxide (gas or dry ice)

  • Acidic aqueous solution (e.g., HCl)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.0-1.2 molar equivalents) in a flame-dried flask with anhydrous THF.

  • Add a small crystal of iodine or a drop of 1,2-dibromoethane to initiate the reaction.

  • Slowly add a solution of 1-bromo-2-ethoxynaphthalene in anhydrous THF to the magnesium suspension.

  • Maintain the reaction under reflux for 2-3 hours to form the Grignard reagent.

  • Cool the reaction mixture and bubble carbon dioxide gas through it, or pour it over crushed dry ice.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding an acidic aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 2-ethoxy-1-naphthoic acid.

  • The patent reports a product with >95% purity by HPLC and a reaction yield of over 80%.[3]

Protocol 3: Synthesis of Nafcillin Sodium[5]

Materials:

  • 2-Ethoxy-1-naphthoic acid

  • Thionyl chloride

  • 6-Aminopenicillanic acid (6-APA)

  • Triethylamine

  • Methylene chloride

  • Ethyl acetate

  • Sodium 2-ethylhexanoate

Procedure:

  • Formation of 2-Ethoxy-1-naphthoyl chloride: React 2-ethoxy-1-naphthoic acid with thionyl chloride to form the acid chloride.

  • Acylation of 6-APA: In a suitable solvent, react 2-ethoxy-1-naphthoyl chloride with 6-aminopenicillanic acid in the presence of a base like triethylamine.

  • Extraction of Nafcillin Acid: After the reaction is complete, adjust the pH to acidic and extract the Nafcillin acid into methylene chloride.

  • Purification: Perform an acid-base treatment and extract the Nafcillin acid into ethyl acetate.

  • Salt Formation: Isolate the corresponding sodium salt by adding sodium 2-ethylhexanoate to the ethyl acetate solution.

Logical Relationships in Synthesis

The synthesis of Nafcillin is a sequential process where the product of one reaction becomes the reactant for the next. This linear progression is crucial for achieving the final active pharmaceutical ingredient.

cluster_0 Starting Material Synthesis cluster_1 Intermediate Functionalization cluster_2 Final API Synthesis A 2-Naphthol B This compound A->B Etherification C 1-Bromo-2-ethoxynaphthalene B->C Bromination D 2-Ethoxy-1-naphthoic acid C->D Grignard Reaction & Carboxylation E 2-Ethoxy-1-naphthoyl chloride D->E Acid Chloride Formation F Nafcillin E->F Coupling with 6-APA

Caption: Logical workflow for Nafcillin synthesis.

References

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of fluorescent azo dyes utilizing 2-ethoxynaphthalene as a key building block. The protocols detailed herein are based on established chemical principles of diazotization and azo coupling reactions. While specific fluorescence data for this compound-based azo dyes is limited in published literature, this document provides spectroscopic data for closely related 2-naphthol-derived dyes to serve as a valuable reference point. The methodologies and data are intended to support research and development in areas requiring novel fluorescent probes.

Introduction

This compound, also known as nerolin, is a naphthalene derivative that serves as a versatile precursor in the synthesis of various organic compounds, including fluorescent dyes.[1] Its aromatic structure and the presence of an electron-donating ethoxy group make it an excellent coupling component in the formation of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The extended π-conjugated system of these molecules is responsible for their color and, in many cases, their fluorescent properties. By judiciously selecting the diazo component to be coupled with this compound, a wide array of fluorescent dyes with varying spectroscopic properties can be synthesized. These dyes have potential applications in biological imaging, sensing, and as functional materials.[1]

The general synthetic strategy involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using a nitrite salt in an acidic medium at low temperatures.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling agent, in this case, this compound, to form the final azo dye.

Data Presentation

The following tables summarize the spectroscopic properties of a series of azo dyes synthesized from the structurally similar compound, 2-naphthol (2-hydroxynaphthalene). It is anticipated that the corresponding dyes synthesized from this compound will exhibit similar, albeit not identical, absorption and emission characteristics. The ethoxy group may induce slight bathochromic or hypsochromic shifts in the absorption and emission maxima.

Table 1: Spectroscopic Properties of 1-Arylazo-2-naphthol Derivatives in Chloroform

Dye Structure (Ar-N=N-Naphthol)Ar- Groupλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)
1 Phenyl4806101300.02
2 4-Nitrophenyl5156301150.01
3 4-Methoxyphenyl4906151250.03
4 4-Chlorophenyl4856121270.02

Data adapted from studies on 2-naphthol based azo dyes. The quantum yields are relative to a standard and are provided for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(Arylazo)-2-ethoxynaphthalene Dyes

This protocol outlines the synthesis of a representative azo dye, 1-(phenylazo)-2-ethoxynaphthalene. The same general procedure can be adapted for other aromatic amines.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

  • Distilled Water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional 20 minutes to ensure the complete formation of the benzenediazonium chloride solution.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve this compound (1.72 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution from Part A to the cold this compound solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum yield.

Part C: Isolation and Purification

  • Isolate the precipitated crude dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified crystals in a desiccator.

Characterization:

The synthesized dye can be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max_).

  • Fluorospectrometry: To determine the emission wavelength (λ_em_) and quantum yield (Φ_F_).

  • FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N stretching vibration.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.

Visualizations

Diagram 1: General Synthesis of 1-(Arylazo)-2-ethoxynaphthalene Dyes

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Ar-NH₂ (Aromatic Amine) Reagents1 NaNO₂ / HCl 0-5 °C AromaticAmine->Reagents1 DiazoniumSalt Ar-N₂⁺Cl⁻ (Diazonium Salt) Reagents1->DiazoniumSalt Ethoxynaphthalene This compound in NaOH(aq) AzoDye Ar-N=N-C₁₀H₆-OC₂H₅ (Fluorescent Azo Dye) DiazoniumSalt->AzoDye Coupling

Caption: General reaction scheme for the synthesis of fluorescent azo dyes.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

Workflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling_prep Prepare Alkaline Solution of this compound start->coupling_prep coupling Azo Coupling Reaction (0-5 °C) diazotization->coupling coupling_prep->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying characterization Characterization (Spectroscopy, etc.) drying->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow for the synthesis and purification of azo dyes.

References

2-Ethoxynaphthalene: A Versatile Building Block for Complex Organic Molecules - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethoxynaphthalene as a versatile starting material in the synthesis of complex organic molecules. Its unique electronic and steric properties make it a valuable scaffold for the construction of biologically active compounds and functional materials.

Introduction to this compound

This compound is an aromatic ether that serves as a key intermediate in organic synthesis.[1][2] Its naphthalene core and activating ethoxy group allow for a variety of electrophilic substitution and coupling reactions, making it a valuable precursor for pharmaceuticals, fluorescent probes, and other complex molecular architectures.[2][3]

Key Properties:

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₂O[4]
Molecular Weight172.22 g/mol [4]
AppearanceWhite to off-white crystals[2]
Melting Point37-38 °C[4]
Boiling Point281-282 °C[2]
SolubilityInsoluble in water, soluble in organic solvents like ethanol and ether.[1]

Key Synthetic Transformations of this compound

This compound can be readily functionalized at various positions on the naphthalene ring. The ethoxy group primarily directs electrophilic substitution to the C1 and C6 positions.

logical_relationships

Caption: Key synthetic transformations of this compound.

Vilsmeier-Haack Formylation: Synthesis of 2-Ethoxy-1-naphthaldehyde

The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic compounds like this compound, yielding 2-ethoxy-1-naphthaldehyde, a key intermediate for various complex molecules.[5]

Reaction Scheme:

This compound + Vilsmeier Reagent (POCl₃/DMF) → 2-Ethoxy-1-naphthaldehyde

Quantitative Data:

ReactantReagentProductYieldReference(s)
This compoundPOCl₃ / N-methylformanilide2-Ethoxy-1-naphthaldehydeHigh[6]

Experimental Protocol:

  • Materials: this compound, phosphorus oxychloride (POCl₃), N-methylformanilide, ethanol, decolorizing carbon (Norit).

  • Procedure:

    • In a 500-mL round-bottomed flask equipped with an air condenser, mix 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of this compound.[6]

    • Heat the mixture on a steam bath for 6 hours.[6]

    • Pour the hot mixture in a thin stream into 700 mL of cold water with vigorous stirring.[6]

    • Filter the granular aldehyde by suction and wash thoroughly with 1 L of water.[6]

    • Dissolve the crude aldehyde in 450 mL of ethanol and decolorize by boiling with 4 g of Norit for 15 minutes.[6]

    • Filter the hot solution through a double filter paper.

    • Cool the filtrate to crystallize the product. Collect the pale yellow needles by filtration and wash with 40 mL of cold ethanol.[6]

    • The melting point of the purified 2-ethoxy-1-naphthaldehyde is 111–112 °C.[6]

experimental_workflow

Caption: Workflow for the synthesis of 2-ethoxy-1-naphthaldehyde.

Friedel-Crafts Acylation: Synthesis of Acetyl-2-ethoxynaphthalene

Friedel-Crafts acylation introduces an acetyl group onto the naphthalene ring, typically at the C1 or C6 position depending on the reaction conditions, to produce valuable ketone intermediates.[2][6]

Reaction Scheme:

This compound + Acetyl Chloride/AlCl₃ → 1-Acetyl-2-ethoxynaphthalene

Quantitative Data (by analogy with 2-methoxynaphthalene):

ReactantAcylating AgentCatalystProductConversionSelectivity (1-acyl)Reference(s)
2-MethoxynaphthaleneAcetyl ChlorideH-beta Zeolite1-Acetyl-2-methoxynaphthalene~35-40%High[2]
This compound2,4,6-trimethyl-1,3,5-triazinePolyphosphoric acid1-Acetyl-2-ethoxynaphthalene~60-80%-[7]

Experimental Protocol (General Procedure):

  • Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

    • Add a solution of this compound (1.0 equivalent) in dry DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Bromination and Grignard Reaction: Synthesis of 2-Ethoxy-1-naphthoic Acid

This two-step sequence allows for the introduction of a carboxylic acid group at the C1 position. First, regioselective bromination at the C1 position is achieved, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

Reaction Scheme:

1. This compound + Brominating Agent → 1-Bromo-2-ethoxynaphthalene
2. 1-Bromo-2-ethoxynaphthalene + Mg, then CO₂, then H₃O⁺ → 2-Ethoxy-1-naphthoic Acid

Quantitative Data:

Starting MaterialReactionProductYieldReference(s)
This compoundBromination & Grignard Reaction2-Ethoxy-1-naphthoic acid>80%[8]

Experimental Protocol:

  • Step 1: Bromination of this compound

    • Materials: this compound, N-Bromosuccinimide (NBS), acetonitrile.

    • Procedure:

      • Dissolve this compound (1.0 equivalent) in acetonitrile in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Add NBS (1.05 equivalents) portion-wise to the stirred solution.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

      • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude 1-bromo-2-ethoxynaphthalene by column chromatography or recrystallization.

  • Step 2: Grignard Reaction and Carboxylation

    • Materials: 1-Bromo-2-ethoxynaphthalene, magnesium turnings, anhydrous tetrahydrofuran (THF), dry ice (solid CO₂), hydrochloric acid (HCl).

    • Procedure:

      • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.

      • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

      • Add a solution of 1-bromo-2-ethoxynaphthalene (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.

      • Cool the Grignard reagent to room temperature and then pour it over an excess of crushed dry ice with vigorous stirring.[1]

      • Allow the mixture to warm to room temperature, and then quench with dilute HCl.

      • Extract the product with an organic solvent, wash the organic layer with water and brine, and then extract the carboxylic acid into a basic aqueous solution (e.g., 10% NaOH).

      • Acidify the aqueous layer with concentrated HCl to precipitate the product.

      • Filter, wash with cold water, and dry to obtain 2-ethoxy-1-naphthoic acid.[9]

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown significant potential in drug discovery, particularly as anticancer agents.

Synthesis of Anticancer Naphthaleno-Stilbenes and Cyanostilbenes

2-Ethoxy-1-naphthaldehyde, synthesized from this compound, is a precursor to naphthaleno-stilbenes and cyanostilbenes, which have demonstrated potent anticancer activity, including the inhibition of tubulin polymerization.[10]

General Synthetic Approach:

synthesis_workflow

Caption: Synthesis of anticancer stilbene derivatives.

Experimental Protocols:

  • Synthesis of Naphthaleno-Stilbenes (Wittig Reaction):

    • A substituted benzyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium in THF to generate the corresponding ylide.

    • This ylide is then reacted with 2-ethoxy-1-naphthaldehyde to yield the trans-stilbene derivative.[10]

  • Synthesis of Naphthaleno-Cyanostilbenes (Knoevenagel Condensation):

    • 2-Ethoxy-1-naphthaldehyde is reacted with a substituted phenylacetonitrile in the presence of a base such as sodium methoxide in methanol.[10]

Quantitative Data for Anticancer Activity:

Compound TypeExample CompoundCancer Cell LineGI₅₀ (nM)Reference(s)
Naphthaleno-cyanostilbeneAnalog 5cCOLO 205, CNS SF 539, SK-MEL 5, MDA-MB-435≤ 25[10]
Mechanism of Action: Tubulin Polymerization Inhibition

Several complex molecules derived from naphthalene scaffolds have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[11][12] The inhibition of tubulin polymerization can also affect downstream signaling pathways, such as the PI3K/Akt pathway.[11]

signaling_pathway

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex organic molecules. Its reactivity allows for the introduction of various functional groups, leading to the creation of compounds with significant biological activities, including potent anticancer agents that act as tubulin polymerization inhibitors. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for 2-Ethoxynaphthalene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxynaphthalene, also known as ethyl 2-naphthyl ether or neroline, in various material science applications. This document details its role as a key intermediate in organic synthesis, a functional component in fluorescent materials, and an additive in polymer formulations. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physical and Chemical Properties

This compound is a versatile aromatic ether with properties that make it suitable for a range of applications in material science.[1][2] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 93-18-5[1]
Molecular Formula C₁₂H₁₂O[1][3]
Molecular Weight 172.23 g/mol [1]
Appearance White to off-white crystals[1]
Melting Point 35 - 37 °C[1]
Boiling Point 281 - 282 °C[1]
Solubility Soluble in organic solvents, insoluble in water.[1]

Applications in Material Science

This compound's utility in material science stems from its aromatic naphthalene core and the presence of an ethoxy functional group. These features contribute to its application in three main areas:

  • Organic Synthesis Intermediate: It serves as a building block for the synthesis of more complex molecules with specific functionalities.[1]

  • Fluorescent Materials: The naphthalene moiety is a well-known fluorophore, making this compound a candidate for developing fluorescent dyes and probes.[1]

  • Polymer Additive: It can be incorporated into polymer matrices to modify their physical properties, acting as a plasticizer or stabilizer.[1]

Experimental Protocols

The following sections provide detailed protocols for key applications of this compound in material science.

Protocol for the Synthesis of this compound

This protocol describes the etherification of 2-naphthol to produce this compound.[4]

Materials:

  • 2-Naphthol

  • Ethanol (absolute)

  • Sulfuric acid (98%)

  • Sodium hydroxide solution (e.g., 1 M)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthol in an excess of absolute ethanol.

  • Acid Addition: Slowly add concentrated sulfuric acid to the solution while stirring. The sulfuric acid acts as a catalyst.

  • Reflux: Heat the mixture to reflux and maintain the reflux for several hours to ensure the reaction goes to completion.

  • Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a dilute sodium hydroxide solution to neutralize the excess sulfuric acid and any unreacted 2-naphthol.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Collect the organic layer.

  • Washing: Wash the organic layer with distilled water to remove any remaining impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or vacuum distillation.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start: Dissolve 2-Naphthol in Ethanol add_acid Add Sulfuric Acid start->add_acid Catalyst reflux Reflux Reaction Mixture add_acid->reflux Heat neutralize Neutralize with NaOH reflux->neutralize Cool extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate purify Purify Product evaporate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Protocol for a Fluorescent Probe Based on a Naphthalene Derivative

Materials:

  • This compound derivative with a reactive site (e.g., hydroxyl or amino group)

  • A receptor molecule specific for the target analyte (e.g., a chelating agent for a metal ion)

  • Appropriate solvents and catalysts for the coupling reaction

  • Buffer solutions for fluorescence measurements

Equipment:

  • Reaction vessel with inert atmosphere capabilities

  • Standard organic synthesis glassware

  • Purification equipment (e.g., column chromatography)

  • Fluorometer

Procedure:

  • Synthesis of the Probe:

    • Functionalize this compound to introduce a reactive group if not already present.

    • Couple the functionalized this compound with the chosen receptor molecule using an appropriate organic reaction (e.g., esterification, amidation).

    • Purify the resulting probe molecule using techniques like column chromatography.

    • Characterize the synthesized probe using methods such as NMR and mass spectrometry.

  • Fluorescence Measurements:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., methanol).[5]

    • Prepare a series of solutions of the target analyte (e.g., metal ion) in a buffer solution.

    • In a cuvette, mix the probe solution with the buffer.

    • Measure the initial fluorescence intensity of the probe solution.

    • Titrate the probe solution with increasing concentrations of the analyte solution, recording the fluorescence spectrum after each addition.

    • Analyze the changes in fluorescence intensity to determine the sensitivity and selectivity of the probe for the analyte.

Diagram of Fluorescent Probe Logic:

G cluster_probe Fluorescent Probe Mechanism Probe Naphthalene Probe (Fluorescent) Complex Probe-Analyte Complex (Altered Fluorescence) Probe->Complex Binding Analyte Target Analyte Analyte->Complex Signal Change in Fluorescence Signal Complex->Signal

Caption: Logic of a naphthalene-based fluorescent probe.

Protocol for Incorporating this compound as a Polymer Plasticizer

This protocol provides a general method for incorporating this compound as a plasticizer into a polymer matrix, such as polyvinyl chloride (PVC), using a solvent casting method.

Materials:

  • Polymer (e.g., PVC)

  • This compound

  • A suitable solvent for the polymer (e.g., tetrahydrofuran - THF)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Petri dish or other flat casting surface

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in the solvent with the aid of a magnetic stirrer. The concentration will depend on the desired film thickness.

  • Plasticizer Addition: In a separate container, dissolve the desired amount of this compound in the same solvent. The amount of plasticizer is typically expressed as parts per hundred parts of resin (phr).

  • Mixing: Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting: Pour the polymer-plasticizer solution into a petri dish or onto a flat glass plate in a fume hood.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This may take several hours to days.

  • Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Characterization: The resulting plasticized polymer film can be characterized for its mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (e.g., glass transition temperature using DSC).

Diagram of Polymer Plasticization Workflow:

G cluster_plasticization Polymer Plasticization Workflow start Start: Dissolve Polymer in Solvent add_plasticizer Add this compound Solution start->add_plasticizer mix Homogenize Mixture add_plasticizer->mix cast Cast Solution into Film mix->cast evaporate Solvent Evaporation cast->evaporate dry Dry Film in Vacuum Oven evaporate->dry characterize Characterize Material Properties dry->characterize end End: Plasticized Polymer Film characterize->end

Caption: Workflow for polymer plasticization with this compound.

Data Presentation

While specific quantitative data for the effect of this compound on polymer properties is not extensively published, the following table provides a conceptual representation of how such data could be presented. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical Effect of this compound on PVC Properties

PropertyNeat PVCPVC + 10 phr this compoundPVC + 20 phr this compound
Glass Transition Temp. (Tg) (°C) 857058
Tensile Strength (MPa) 504235
Elongation at Break (%) 550150

Concluding Remarks

This compound is a valuable compound in material science with diverse applications. The protocols provided herein offer a starting point for researchers to explore its potential in organic synthesis, the development of novel fluorescent materials, and the modification of polymer properties. It is important to note that the provided protocols are generalized and may require optimization for specific applications and experimental conditions. All work should be conducted with appropriate safety precautions in a laboratory setting.

References

Application of 2-Ethoxynaphthalene in the Production of Polymer Additives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynaphthalene is an aromatic ether that finds application in the polymer industry as a plasticizer and stabilizer.[1] Its chemical structure, characterized by a naphthalene ring substituted with an ethoxy group, imparts properties that can enhance the flexibility, durability, and thermal stability of various polymers. This document provides an overview of its potential applications as a polymer additive and outlines generalized experimental protocols for its evaluation. It is important to note that while the use of this compound in this capacity is cited in chemical literature, detailed, publicly available quantitative performance data and specific formulation protocols are limited. The methodologies described herein are based on standard industry practices for evaluating polymer additives.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during polymer processing and in the final product.

PropertyValue
Synonyms Ethyl 2-naphthyl ether, Neroline
CAS Number 93-18-5
Molecular Formula C₁₂H₁₂O
Molecular Weight 172.23 g/mol
Appearance White to off-white crystals
Melting Point 35 - 37 °C
Boiling Point 281 - 282 °C
Solubility Insoluble in water, soluble in organic solvents like ethanol

Application as a Polymer Additive

This compound is primarily utilized in the plastics industry for two main purposes:

  • Plasticizer: As a plasticizer, it can be incorporated into a polymer matrix to increase its flexibility, reduce brittleness, and improve its processability. The naphthalene structure may contribute to good compatibility with certain aromatic polymers.

  • Stabilizer: It can also act as a stabilizer, enhancing the polymer's resistance to degradation caused by heat and light during processing and end-use.[1]

The general workflow for incorporating and evaluating this compound as a polymer additive is depicted in the following diagram.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Polymer Resin Selection B This compound Dosing A->B C Compounding/Mixing B->C D Specimen Preparation C->D E Mechanical Testing D->E F Thermal Analysis D->F G Migration Testing D->G H Data Analysis E->H F->H G->H I Performance Assessment H->I

Figure 1: General workflow for evaluating this compound as a polymer additive.

Experimental Protocols

The following are generalized protocols for evaluating the performance of this compound as a plasticizer and thermal stabilizer. Researchers should adapt these protocols based on the specific polymer and application being investigated.

Protocol 1: Evaluation of Plasticizing Efficiency in Polyvinyl Chloride (PVC)

This protocol outlines the steps to assess the effect of this compound on the mechanical properties of PVC, a polymer for which plasticizers are commonly used.

Materials:

  • PVC resin

  • This compound

  • Primary plasticizer (e.g., Dioctyl phthalate - DOP) for comparison

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Processing aid

  • Lubricant

  • Suitable solvent for solution casting (e.g., Tetrahydrofuran - THF)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (e.g., Instron)

  • Shore durometer for hardness measurement

Procedure:

  • Formulation: Prepare a series of PVC formulations with varying concentrations of this compound (e.g., 10, 20, 30, 40 parts per hundred parts of resin - phr). A control formulation with a standard plasticizer like DOP should also be prepared for comparison. A typical formulation is presented in Table 2.

    Table 2: Example PVC Formulation

Componentphr
PVC Resin100
Plasticizer10-40
Thermal Stabilizer2-3
Processing Aid1-2
Lubricant0.5-1
  • Compounding:

    • Dry blend the PVC resin with the stabilizer, processing aid, and lubricant.

    • On a two-roll mill heated to the appropriate temperature for PVC (typically 160-180°C), add the dry blend.

    • Once a homogenous melt is formed, gradually add the liquid plasticizer (this compound or DOP).

    • Mill the compound until it is uniform in appearance.

  • Specimen Preparation:

    • Sheet the compounded material from the mill.

    • Press the sheets in a hydraulic press at a suitable temperature and pressure to form plaques of a specified thickness (e.g., 1-2 mm).

    • Cut dumbbell-shaped specimens from the pressed plaques for tensile testing according to relevant standards (e.g., ASTM D638).

  • Mechanical Testing:

    • Conduct tensile tests on the specimens to determine tensile strength, elongation at break, and modulus of elasticity.

    • Measure the Shore hardness of the pressed plaques.

Data Presentation:

The results of the mechanical testing should be summarized in a table for easy comparison, as shown in the hypothetical Table 3.

Table 3: Hypothetical Mechanical Properties of PVC Plasticized with this compound

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Control (DOP)30DataDataData
This compound10DataDataData
This compound20DataDataData
This compound30DataDataData
This compound40DataDataData
Protocol 2: Evaluation of Thermal Stability in Polyethylene (PE)

This protocol describes the use of Thermogravimetric Analysis (TGA) to assess the effect of this compound on the thermal stability of polyethylene.

Materials:

  • Polyethylene (LDPE or HDPE)

  • This compound

  • Control antioxidant (e.g., a hindered phenol)

Equipment:

  • Twin-screw extruder or internal mixer

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Prepare a masterbatch of this compound in polyethylene.

    • Melt-blend the masterbatch with virgin polyethylene to achieve the desired final concentration of the additive (e.g., 0.1, 0.25, 0.5 wt%).

    • Prepare a control sample with a standard antioxidant and a blank sample with no additive.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the compounded polyethylene into the TGA crucible.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

    • Record the sample weight as a function of temperature.

Data Analysis and Presentation:

The TGA data can be used to determine key thermal stability parameters, which should be tabulated for comparison (see hypothetical Table 4).

Table 4: Hypothetical Thermal Stability Data for Polyethylene with this compound

AdditiveConcentration (wt%)Onset of Decomposition (°C)Temperature at Max. Decomposition Rate (°C)Char Yield at 600°C (%)
None0DataDataData
Control Antioxidant0.25DataDataData
This compound0.1DataDataData
This compound0.25DataDataData
This compound0.5DataDataData

The logical relationship for evaluating the thermal stabilizing effect is illustrated below.

G A Polymer + this compound B Thermogravimetric Analysis (TGA) A->B C Increased Onset of Decomposition B->C D Enhanced Thermal Stability C->D

Figure 2: Logical flow for assessing thermal stability.

Conclusion

This compound presents potential as a functional additive for polymers, acting as both a plasticizer and a stabilizer. The experimental protocols provided offer a framework for researchers to systematically evaluate its performance in these roles. Further research is required to generate specific quantitative data to fully characterize its efficiency and compare it with commercially available additives. Such studies would be invaluable for optimizing polymer formulations for a wide range of applications.

References

Application Notes and Protocols for the Undergraduate Synthesis of Nerolin II

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Nerolin II (2-ethoxynaphthalene) suitable for an undergraduate organic chemistry laboratory setting. The synthesis is based on the Williamson ether synthesis, a robust and fundamental reaction involving the nucleophilic substitution of an alkyl halide by an alkoxide. In this procedure, 2-naphthol is deprotonated by potassium hydroxide to form the potassium 2-naphthoxide salt, which then acts as a nucleophile to attack iodoethane in an SN2 reaction, yielding the desired ether product. This protocol includes information on reagents, safety precautions, experimental setup, reaction monitoring, product isolation, purification, and characterization.

Introduction

Nerolin II, also known as this compound, is an aromatic ether with a characteristic orange blossom scent.[1] Due to its pleasant and persistent fragrance, it is widely used in the perfume and soap industries as a fixative to reduce the evaporation rate of more volatile scents.[2][3] The synthesis of Nerolin II provides a classic example of the Williamson ether synthesis, a key reaction in organic chemistry for the formation of ethers.[4][5]

This experiment is designed to provide undergraduate students with hands-on experience in performing a nucleophilic substitution reaction, setting up a reflux apparatus, isolating a solid product by precipitation, and purifying the product by recrystallization. Students will also gain experience in characterizing an organic compound using techniques such as melting point determination and infrared (IR) spectroscopy.

Reaction Scheme

The synthesis of Nerolin II proceeds in two main steps:

  • Deprotonation of 2-naphthol: The phenolic proton of 2-naphthol is acidic and reacts with a strong base, such as potassium hydroxide (KOH), to form the potassium 2-naphthoxide ion. This alkoxide is a potent nucleophile.

  • SN2 Attack: The 2-naphthoxide ion then attacks the electrophilic carbon of iodoethane in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide leaving group to form the ether product, Nerolin II.[2]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Naphthol (β-Naphthol)144.170.29 gToxic irritant.[2]
Potassium Hydroxide (KOH)56.110.17 gCorrosive and toxic.[2]
Iodoethane (Ethyl Iodide)155.970.20 mLFlammable, toxic, and light-sensitive.[6][7]
Ethanol (95%)46.072.0 mLFlammable irritant.[2]
Deionized Water18.02~10 mLFor precipitation and washing.
Boiling ChipsN/A2-3To ensure smooth boiling.
Microscale Glassware KitN/A1 setIncluding a long-neck round-bottom flask.
Reflux ApparatusN/A1 set
Ice BathN/A1For cooling and precipitation.
Vacuum Filtration ApparatusN/A1 setWith a Hirsch funnel.
Melting Point ApparatusN/A1For product characterization.
IR SpectrometerN/A1For product characterization.

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory at all times.[6][7]

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of volatile and toxic vapors.[2]

  • Reagent Handling:

    • Potassium Hydroxide (KOH): Corrosive and can cause severe burns. Avoid contact with skin and eyes.[2]

    • 2-Naphthol: Toxic and an irritant. Avoid inhalation and skin contact.[2]

    • Iodoethane: Flammable, toxic, and a suspected carcinogen. It is readily absorbed through the skin. Keep away from heat and open flames.[6][7][8]

    • Ethanol: Flammable. Keep away from ignition sources.[2]

  • Waste Disposal: Dispose of all chemical waste in the designated waste containers as instructed by your lab supervisor.

Experimental Protocol

Part A: Reaction Setup and Reflux

  • Place approximately 0.29 g of 2-naphthol and 0.17 g of potassium hydroxide into a long-neck round-bottom flask from your microscale kit.[2]

  • Add 2.0 mL of 95% ethanol to the flask.[2]

  • Swirl the flask gently for about 5 minutes to dissolve the solids and allow the acid-base reaction to form the potassium 2-naphthoxide.[2]

  • In the fume hood, add 0.20 mL of iodoethane to the reaction mixture.[2]

  • Add a couple of boiling chips to the flask to prevent bumping.[2]

  • Assemble a reflux apparatus using the round-bottom flask, a condenser, and a heating mantle or water bath. Ensure that water is flowing through the condenser.

  • Heat the mixture to a gentle boil and allow it to reflux for 1.5 to 2 hours.[2][3]

Part B: Product Isolation and Purification

  • After the reflux period is complete, turn off the heat and allow the flask to cool to room temperature.[2]

  • Prepare an ice bath in a beaker.

  • Transfer the cooled reaction mixture to an Erlenmeyer flask.

  • Add 5.0 mL of ice-cold water to the Erlenmeyer flask.[2] The crude Nerolin II should precipitate as a solid.

  • Place the flask in the ice bath for at least 10 minutes to maximize crystal formation.[2] You can gently scratch the bottom and sides of the flask with a stirring rod to induce crystallization.[2]

  • Collect the crude product by vacuum filtration using a Hirsch funnel.[2]

  • Wash the crystals in the funnel with a small amount of ice-cold water to remove any soluble impurities.

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For recrystallization, transfer the crude product to a clean Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid. Then, add hot water dropwise until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to form purified crystals.

  • Collect the purified crystals by vacuum filtration.

Part C: Product Characterization

  • Weigh the dry, purified product and calculate the percent yield.

  • Determine the melting point of the purified Nerolin II. The literature melting point is between 37-38 °C.[9][10]

  • Obtain an IR spectrum of the product. Compare it to the IR spectrum of the starting material, 2-naphthol. The key difference will be the disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from 2-naphthol and the appearance of C-O-C ether stretches in the product.

Data Presentation

ParameterValue
Mass of 2-Naphthol0.29 g
Moles of 2-Naphthol~0.002 mol
Mass of KOH0.17 g
Moles of KOH~0.003 mol
Volume of Iodoethane0.20 mL
Moles of Iodoethane~0.0024 mol
Limiting Reagent2-Naphthol
Theoretical Yield of Nerolin II~0.34 g
Experimental YieldTo be determined
Percent YieldTo be calculated
Melting Point of ProductLiterature: 37-38 °C[9][10]
Appearance of ProductWhite crystalline solid[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (2-Naphthol, KOH) dissolve Dissolve in Ethanol reagents->dissolve add_etI Add Iodoethane dissolve->add_etI reflux Reflux for 1.5-2 hours add_etI->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Product recrystallize->dry yield Calculate Yield dry->yield mp Melting Point dry->mp ir IR Spectroscopy dry->ir reaction_pathway naphthol 2-Naphthol naphthoxide Potassium 2-Naphthoxide (Nucleophile) naphthol->naphthoxide Deprotonation koh KOH nerolin Nerolin II naphthoxide->nerolin SN2 Attack iodoethane Iodoethane (Electrophile) ki KI (Byproduct)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Ethoxynaphthalene Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-ethoxynaphthalene via the Williamson ether synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges and enhance reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of 2-Naphthol: The base used may be too weak or used in insufficient quantity to fully convert the 2-naphthol to its more nucleophilic naphthoxide form.1. Select a Stronger Base: Utilize a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). For challenging reactions, a stronger, non-protic base like sodium hydride (NaH) can be used, though it requires anhydrous conditions. 2. Use a Stoichiometric Excess of Base: Employ a slight excess (e.g., 1.1-1.2 equivalents) of the base to ensure complete deprotonation of the 2-naphthol.
2. Poor Quality or Inactive Ethylating Agent: The ethyl halide (e.g., ethyl iodide, ethyl bromide) may have degraded over time.1. Use Fresh or Purified Ethyl Halide: Ensure the purity and reactivity of the ethylating agent. If degradation is suspected, purify the reagent by distillation before use. 2. Choose a More Reactive Halide: Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group.
3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions.1. Optimize Temperature: For most Williamson ether syntheses of this type, a temperature range of 50-80°C is effective. Monitor the reaction progress (e.g., by TLC) to determine the optimal temperature for your specific conditions.
4. Inappropriate Solvent: The chosen solvent may not be suitable for an S(_N)2 reaction, or it may be wet, which can quench the base.1. Use a Polar Aprotic Solvent: Solvents like acetone or 2-butanone (MEK) are effective for this reaction.[1] Protic solvents like ethanol can be used, but may require stronger bases or longer reaction times. 2. Ensure Anhydrous Conditions: Use dry solvents, especially when working with highly reactive bases like sodium hydride.
Presence of Unreacted 2-Naphthol 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). Continue heating until the 2-naphthol spot is no longer visible. A typical reflux time is 1-2 hours.[1][2]
2. Inadequate Mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction.1. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Formation of Side Products (e.g., Diethyl Ether) 1. Excess Ethylating Agent and High Temperatures: These conditions can favor the self-condensation of the ethylating agent.1. Control Stoichiometry: Use a slight excess of the ethylating agent, but avoid a large excess. 2. Maintain Optimal Temperature: Avoid unnecessarily high reaction temperatures.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: This can make the separation of the organic and aqueous layers challenging.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
2. Co-precipitation of Unreacted Starting Material: Unreacted 2-naphthol can co-precipitate with the product.1. Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 2% NaOH) to remove any unreacted 2-naphthol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis for preparing this compound?

A1: The synthesis of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[3] The process involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic 2-naphthoxide anion.

  • Nucleophilic Attack: The 2-naphthoxide anion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group and forming the ether linkage.

Q2: Which ethylating agent is better: ethyl iodide or ethyl bromide?

A2: Ethyl iodide is generally a more reactive ethylating agent than ethyl bromide. This is because iodide is a better leaving group than bromide, which leads to a faster reaction rate. However, ethyl bromide is often used due to its lower cost and can provide good yields, though it may require longer reaction times or higher temperatures.[2]

Q3: Can I use a protic solvent like ethanol for this reaction?

A3: Yes, protic solvents like ethanol or methanol can be used. In some procedures, sodium or potassium hydroxide is dissolved in ethanol to form the alkoxide in situ.[2][4] However, polar aprotic solvents such as acetone or 2-butanone are often preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly, thus enhancing its reactivity.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting materials (2-naphthol and the ethylating agent), you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v), can be used to achieve good separation on a silica gel plate.[2]

Q5: What is the best way to purify the crude this compound?

A5: The crude product can be purified by several methods. After an aqueous workup to remove inorganic salts and unreacted starting materials, recrystallization from a suitable solvent like methanol or ethanol is a common and effective purification technique.[2] For highly pure product, vacuum distillation can also be employed.[2]

Data Presentation

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions and Yields

Base Ethylating Agent Solvent Temperature (°C) Reaction Time (h) Crude Yield (%) Purified Yield (%) Reference
K₂CO₃Ethyl Iodide2-ButanoneReflux (79.6)1Not ReportedNot Reported[1]
NaOMe (in situ from Na)Ethyl BromideMethanolReflux (~65)268673[2]
H₂SO₄ (catalyst)EthanolEthanolReflux (145)4Not Reported73[2]
KOHEthyl IodideMethanolReflux1.5 - 2Not ReportedLow (discoloration issues)[2]

Table 2: Reactant Stoichiometry Examples

2-Naphthol (mol) Base (mol) Ethylating Agent (mol) Solvent (mL) Reference
0.250.36 (K₂CO₃)0.25 (Ethyl Iodide)300 (2-Butanone)[1]
0.050.05 (NaOMe)0.10 (Ethyl Bromide)Not specified (Methanol)[2]
0.017Not ApplicableNot Applicable2.5 (Ethanol)[2]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in 2-Butanone[1]
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-naphthol (0.25 mol), potassium carbonate (0.36 mol, pre-dried), and 2-butanone (300 mL).

  • Initial Reflux: Heat the mixture to reflux with stirring to dissolve the 2-naphthol.

  • Addition of Ethylating Agent: Cool the mixture to approximately 50°C. Add ethyl iodide (0.25 mol) dropwise from the dropping funnel over 15 minutes with continuous stirring.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Workup:

    • Distill off approximately 250 mL of the 2-butanone.

    • Add warm water (200 mL) to the flask and stir to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. The product will be in the upper organic layer.

    • Wash the organic layer with a warm 2% aqueous NaOH solution (200 mL), followed by several washes with warm water until the organic layer is neutral.

  • Purification: The crude product can be purified by distillation or recrystallization.

Protocol 2: Synthesis using Sodium Methoxide in Methanol[2]
  • Alkoxide Formation: In a round-bottom flask, dissolve sodium metal (0.05 mol) in methanol to form a solution of sodium methoxide.

  • Addition of 2-Naphthol: Add 2-naphthol (0.05 mol) to the sodium methoxide solution and stir until it dissolves completely.

  • Addition of Ethylating Agent: Attach a reflux condenser and add ethyl bromide (0.10 mol) to the reaction mixture.

  • Reaction: Gently reflux the mixture for approximately 26 hours.

  • Workup:

    • Pour the hot reaction mixture into ice water containing a small amount of NaOH to dissolve any unreacted 2-naphthol.

    • The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with distilled water.

  • Purification: The crude product can be purified by vacuum distillation.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Naphthol 2-Naphthol Reaction_Mixture Combine and Heat (Reflux) 2-Naphthol->Reaction_Mixture Base Base (e.g., K2CO3, NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., 2-Butanone, Methanol) Solvent->Reaction_Mixture Quenching Aqueous Workup (Water/Base Wash) Reaction_Mixture->Quenching After reaction completion Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction_Mixture Add dropwise Extraction Phase Separation Quenching->Extraction Purification Purification (Recrystallization/Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Poor_Ethylating_Agent Poor Ethylating Agent Low_Yield->Poor_Ethylating_Agent Suboptimal_Conditions Suboptimal Conditions (Temp, Solvent, Time) Low_Yield->Suboptimal_Conditions Stronger_Base Use Stronger/Excess Base Incomplete_Deprotonation->Stronger_Base Fresh_Agent Use Fresh/More Reactive Agent Poor_Ethylating_Agent->Fresh_Agent Optimize_Conditions Optimize Temp, Solvent, Time (Monitor with TLC) Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identifying byproducts in the synthesis of 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethoxynaphthalene

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, commonly known as nerolin. The primary focus is on the widely used Williamson ether synthesis, outlining potential byproducts and offering guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?

The synthesis of this compound from 2-naphthol and an ethylating agent is a robust SN2 reaction. However, several byproducts can form depending on the reaction conditions. The most prevalent are:

  • Unreacted 2-naphthol: Incomplete reaction is a common source of impurity.

  • Ethene and 2-naphthol: Formed via an E2 elimination side reaction, which is a competing pathway to the desired SN2 substitution.[1][2] This is more likely with secondary or tertiary alkyl halides but can occur with primary halides under forcing conditions.[3][4]

  • C-Alkylated Naphthol: The naphthoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the ring (C-alkylation).[4]

  • Solvent-derived Ether: If the reaction is carried out in an alcohol solvent that can also act as a nucleophile (e.g., methanol), a corresponding ether byproduct (e.g., 2-methoxynaphthalene) may form.[5]

  • Di-n-butyl ether: If 1-bromobutane is used as the alkylating agent, di-n-butyl ether can be a potential byproduct.

Q2: How can I minimize the formation of the E2 elimination byproduct?

To favor the SN2 reaction and minimize E2 elimination:

  • Use a primary alkyl halide: Ethyl iodide or ethyl bromide are preferred over secondary or tertiary halides.[3][6]

  • Control the temperature: Lower reaction temperatures generally favor the SN2 pathway over elimination.[4]

  • Choice of base: A non-nucleophilic, sterically hindered base can be used if elimination is a significant issue, although strong bases like NaOH or KOH are common for deprotonating the phenol.[7]

Q3: What reaction conditions favor the desired O-alkylation over C-alkylation?

The ratio of O- to C-alkylation can be influenced by several factors:

  • Solvent: Polar aprotic solvents tend to favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the naphthoxide can influence the reaction site.

  • Leaving group: The type of leaving group on the ethylating agent can also play a role.

Q4: How can I detect the presence of these byproducts?

Several analytical techniques can be employed to identify byproducts:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components in the reaction mixture.

  • Melting Point Analysis: A broad melting point range for the final product suggests the presence of impurities.[5]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the starting 2-naphthol (broad O-H stretch) or other functional groups not present in the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying and quantifying the desired product and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete deprotonation of 2-naphthol.2. Insufficient reaction time or temperature.3. Loss of volatile ethylating agent.4. Competing side reactions (elimination, C-alkylation).1. Ensure a stoichiometric or slight excess of a strong base (e.g., NaOH, KOH) is used.[7]2. Monitor the reaction by TLC and adjust the reaction time and temperature as needed.3. Use an efficient reflux condenser to prevent the escape of the ethylating agent.[8]4. Optimize reaction conditions to favor SN2 (see FAQs).
Product is an oil or has a low/broad melting point Presence of unreacted starting materials or byproducts.Purify the crude product via recrystallization from a suitable solvent like ethanol.[9] Washing the crude product with a dilute NaOH solution can help remove unreacted 2-naphthol.[10]
IR spectrum shows a broad peak around 3200-3600 cm⁻¹ Contamination with unreacted 2-naphthol (O-H stretch).Recrystallize the product. Consider washing the organic layer with a dilute base during workup to remove the acidic 2-naphthol.
Unexpected peaks in the NMR spectrum Presence of byproducts such as a solvent-derived ether or C-alkylated product.Compare the spectrum to known spectra of potential byproducts. Adjust purification methods, potentially using column chromatography for difficult separations.

Key Byproduct Summary

Byproduct Formation Pathway Key Identifying Features Mitigation Strategy
Unreacted 2-naphtholIncomplete reactionBroad O-H stretch in IR; distinct TLC spotEnsure complete deprotonation and sufficient reaction time.
EtheneE2 EliminationGaseous byproduct; not typically isolated with the solid productUse a primary ethylating agent; maintain moderate temperature.
C-Alkylated NaphtholElectrophilic attack on the naphthalene ringDifferent chromatographic behavior and NMR spectrum from the desired productUse polar aprotic solvents.
2-Methoxynaphthalene (if using methanol)Solvent participation as a nucleophileSimilar properties to the desired product, but with a methyl instead of an ethyl group, distinguishable by NMR. Melting point is around 70°C.[5]Use a non-nucleophilic solvent or a solvent that matches the desired alkoxy group (e.g., ethanol).

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[8][11]

  • Deprotonation of 2-Naphthol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

    • Stir the mixture until the 2-naphthol is fully deprotonated to form the sodium or potassium 2-naphthoxide salt.[7]

  • Nucleophilic Substitution (SN2 Reaction):

    • To the solution of the 2-naphthoxide, add a primary ethylating agent, such as ethyl iodide or ethyl bromide.

    • Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude this compound.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water to remove any inorganic salts. A wash with a cold, dilute sodium hydroxide solution can be used to remove unreacted 2-naphthol.[10]

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[9]

    • Dry the purified crystals and determine the yield and melting point.

Visualizations

Williamson_Synthesis_Byproducts naphthol 2-Naphthol naphthoxide 2-Naphthoxide Ion naphthol->naphthoxide Deprotonation base Base (e.g., NaOH) ethyl_halide Ethyl Halide (Et-X) sn2_path SN2 Pathway (O-Alkylation) e2_path E2 Elimination c_alk_path C-Alkylation naphthoxide->sn2_path naphthoxide->e2_path naphthoxide->c_alk_path solvent_path Solvent Nucleophilic Attack naphthoxide->solvent_path With Solvent (e.g., MeOH) ethoxynaphthalene This compound (Desired Product) ethene Ethene c_alkylated C-Alkylated Naphthol solvent_ether Solvent-Derived Ether (e.g., 2-Methoxynaphthalene) sn2_path->ethoxynaphthalene e2_path->ethene c_alk_path->c_alkylated solvent_path->solvent_ether Troubleshooting_Workflow start Start Synthesis reaction Williamson Ether Synthesis start->reaction workup Workup & Isolation reaction->workup analysis Product Analysis (TLC, MP, IR, NMR) workup->analysis troubleshoot Impure Product or Low Yield analysis->troubleshoot pure_product Pure this compound troubleshoot->pure_product No check_starting_materials Verify Starting Material Purity troubleshoot->check_starting_materials Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) check_starting_materials->optimize_conditions improve_purification Improve Purification (Recrystallization, Chromatography) optimize_conditions->improve_purification improve_purification->reaction Re-run Synthesis

References

Technical Support Center: Purification of 2-Ethoxynaphthalene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-ethoxynaphthalene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The most commonly recommended solvents for the recrystallization of this compound are ethanol (specifically 95% ethanol) and petroleum ether.[1] Ethanol is a polar protic solvent, while petroleum ether is a non-polar solvent. The choice between them depends on the nature of the impurities you are trying to remove. A mixed solvent system, such as ethanol and water, can also be effective.[2]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 35-38 °C.[1][3][4][5] A sharp melting point within this range is a good indicator of the purity of the recrystallized product.

Q3: My this compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" is a common issue, especially with low-melting-point compounds like this compound.[6][7] It occurs when the compound separates from the solution as a liquid rather than a solid. Here are several strategies to address this:

  • Increase the solvent volume: Add a small amount of additional hot solvent to the solution to ensure the compound is fully dissolved at the boiling point.[6][7]

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature by slowly cooling the solution.

  • Use a seed crystal: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.[8]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8]

  • Change the solvent system: If oiling out persists, consider using a different solvent or a mixed solvent system.

Q4: How can I improve the yield of my recrystallization?

A4: A low yield can be due to several factors. To improve it:

  • Use the minimum amount of hot solvent: Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]

  • Minimize transfers: Each transfer of the solution can result in some loss of material.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

Q5: The recrystallized product is still impure. What are the next steps?

A5: If the product is still not pure after one recrystallization, a second recrystallization may be necessary. Ensure that the chosen solvent is appropriate for removing the specific impurities present. Alternatively, other purification techniques like column chromatography may be required.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventBoiling Point (°C)Solubility of this compound (Qualitative)Notes
Ethanol (95%) ~78Soluble when hot, less soluble when cold.[3][8]A good general-purpose solvent for recrystallization. Often used for compounds with some polarity.
Petroleum Ether 30-60Soluble when hot, less soluble when cold.[4]A non-polar solvent, effective for removing non-polar impurities. Its high volatility makes it easy to remove from the final product.
Water 100Insoluble.[3]Not suitable as a primary solvent but can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol.
Ethanol/Water VariableSoluble in hot ethanol, insoluble in water.A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. Water acts as the anti-solvent.

Experimental Protocols

Recrystallization of this compound from 95% Ethanol

This protocol details the purification of crude this compound using 95% ethanol as the solvent.[8]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask.

  • Solvent Addition: In a separate beaker, heat the 95% ethanol to its boiling point. Add the minimum amount of hot ethanol to the Erlenmeyer flask containing the crude solid to just dissolve it completely. This should be done in small portions with constant swirling and gentle heating.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 10-15 minutes to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 85% ethanol to remove any remaining impurities from the mother liquor.[8]

  • Drying: Allow the crystals to air-dry on the filter paper by continuing to draw a vacuum. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (35-38 °C).[1][3][4][5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot 95% Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_rt Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filtration->cool_rt If impurities present cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold 85% Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of Nerolin II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Nerolin II (2-ethoxynaphthalene). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during its synthesis, particularly focusing on addressing low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Nerolin II synthesis has a very low yield. What are the common causes?

Low yields in the Williamson ether synthesis of Nerolin II can stem from several factors. The most common issues include incomplete deprotonation of 2-naphthol, side reactions, suboptimal reaction conditions, and losses during product workup and purification. A systematic approach to troubleshooting these areas is crucial for improving your yield.

Q2: How can I ensure the complete deprotonation of 2-naphthol?

The formation of the 2-naphthoxide nucleophile is critical. Incomplete deprotonation will result in unreacted 2-naphthol and consequently, a lower yield.

  • Choice of Base: A sufficiently strong base is necessary to deprotonate the phenolic hydroxyl group of 2-naphthol. Potassium hydroxide (KOH) is commonly used and is effective.[1][2][3][4][5] Potassium carbonate (K2CO3) is another viable, albeit weaker, base that can be used, often in excess.[6]

  • Anhydrous Conditions: Ensure your reagents and solvent are dry. Water can consume the base and hinder the formation of the naphthoxide. For instance, drying potassium carbonate before use can be beneficial.[6]

  • Solubility: The base should have reasonable solubility in the chosen solvent to react effectively. Potassium hydroxide has better solubility in ethanol than sodium hydroxide, making it a preferred choice for this solvent.[1][7]

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

The primary method for synthesizing Nerolin II is the Williamson ether synthesis, which is an SN2 reaction.[1][3][8][9] However, competing side reactions can lower the yield of the desired ether.

  • Elimination Reaction: The ethyl halide can undergo an elimination reaction (E2) promoted by the base, especially at higher temperatures, to form ethylene. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides like ethyl iodide under harsh conditions.[8] To minimize this, maintain a moderate reaction temperature (e.g., gentle reflux).

  • C-Alkylation: The 2-naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation to form the ether is favored, some C-alkylation on the naphthalene ring can occur, leading to byproducts.[8]

  • Solvent as a Nucleophile: If using a protic solvent that can also act as a nucleophile, such as methanol, there is a possibility of forming the corresponding methyl ether (2-methoxynaphthalene) as a byproduct.[10] Using a non-nucleophilic or less-nucleophilic solvent can prevent this.

  • Hydrolysis of Ethyl Iodide: If excess hydroxide is present in the solution, it can compete with the naphtholate and react with ethyl iodide via an SN2 reaction to produce ethanol.[5] Using a stoichiometric amount of base relative to the 2-naphthol can mitigate this.[5]

Q4: What are the optimal reaction conditions (solvent, temperature, time) for this synthesis?

Optimizing reaction conditions is key to maximizing yield.

  • Solvent: Ethanol is a common and effective solvent as it readily dissolves 2-naphthol and the potassium salt.[1] Methanol has also been used, but be mindful of potential side reactions.[2][10][11] Other solvents like methyl ethyl ketone (MEK) have also been successfully employed.[6]

  • Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide, which may require longer reaction times.[11]

  • Temperature: The reaction is typically run at reflux temperature of the chosen solvent to ensure a reasonable reaction rate.[1][3][6][11] A gentle boil is recommended.[1]

  • Reaction Time: Reflux times of 1.5 to 2 hours are often sufficient.[1][3][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine when the starting material has been consumed.

Q5: My crude product is an oil or discolored, and I'm losing a lot of product during purification. How can I improve my workup and purification?

Purification can be challenging, and significant product loss can occur at this stage.

  • Initial Workup: A common procedure is to pour the hot reaction mixture into ice water to precipitate the crude Nerolin II.[3][11] This helps to separate the product from the inorganic salts and any remaining polar starting materials. Washing the organic extract with a dilute NaOH solution can help remove any unreacted 2-naphthol.[6][11]

  • Recrystallization Issues: Nerolin II can sometimes "oil out" during recrystallization, especially from methanol, making it difficult to obtain pure crystals.[11] This happens when the melting point of the solid is lower than the boiling point of the solvent. Using a mixed solvent system (e.g., methanol/water) or switching to a different solvent might be necessary.[11]

  • Alternative Purification: If recrystallization is problematic, vacuum distillation or column chromatography are effective alternatives for purification.[3][12]

Data Presentation: Reported Yields for Nerolin II Synthesis

Starting MaterialsBaseSolventYield (Crude)Yield (Purified)Reference
2-Naphthol, Ethyl IodideKOHMethanol86%-[11]
2-Naphthol, Ethyl BromideNaOMeMethanol-73%[11]
2-Naphthol, Ethyl IodideKOHMethanol-6.44%[2]
2-Naphthol, Ethyl IodideK2CO3Methyl Ethyl Ketone-High (not specified)[6]
Nerol (via photosensitized oxidation & reduction)-Methanol, Phosphoric Acid-79-83.5%[12]

Experimental Protocols

Protocol: Williamson Ether Synthesis of Nerolin II

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

Materials:

  • 2-Naphthol

  • Potassium Hydroxide (KOH)

  • Ethyl Iodide

  • Ethanol (anhydrous)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-naphthol and a stoichiometric equivalent of potassium hydroxide in ethanol.[1] Stir the mixture for several minutes to facilitate the formation of the potassium 2-naphthoxide salt.

  • Addition of Alkylating Agent: To the stirred solution, add a slight excess (1.1 equivalents) of ethyl iodide.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1] Continue refluxing for 1.5 to 2 hours.[3] The progress of the reaction can be monitored by TLC.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool slightly. Pour the warm reaction mixture into a beaker containing ice water.[3] The crude Nerolin II should precipitate as a solid.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization, typically from methanol or an ethanol/water mixture.[11] If an oil forms, alternative purification methods such as column chromatography or vacuum distillation may be necessary.[12]

Visualizations

Nerolin II Synthesis Pathway

Nerolin_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-Naphthol 2-Naphthol 2-Naphthoxide Potassium 2-Naphthoxide 2-Naphthol->2-Naphthoxide + KOH KOH KOH H2O H₂O Ethyl_Iodide Ethyl Iodide Nerolin_II Nerolin II Ethyl_Iodide->Nerolin_II + Potassium 2-Naphthoxide KI KI

Caption: Williamson ether synthesis of Nerolin II.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check temperature - Ensure proper mixing incomplete->optimize_conditions check_reagents Verify Reagent Quality: - Purity of 2-naphthol - Anhydrous solvent & base - Fresh ethyl iodide incomplete->check_reagents check_workup Review Workup & Purification complete->check_workup end Improved Yield optimize_conditions->end check_reagents->end purification_issue High loss during purification? check_workup->purification_issue side_reactions Analyze for Side Products (NMR, GC-MS) check_workup->side_reactions purification_issue->side_reactions No optimize_purification Optimize Purification: - Different recrystallization solvent - Column chromatography - Vacuum distillation purification_issue->optimize_purification Yes minimize_side_reactions Minimize Side Reactions: - Use moderate temperature - Stoichiometric base - Consider aprotic solvent side_reactions->minimize_side_reactions minimize_side_reactions->end optimize_purification->end

Caption: Troubleshooting logic for low yield in Nerolin II synthesis.

References

Technical Support Center: 2-Ethoxynaphthalene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescent probe, 2-Ethoxynaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a fluorescent probe?

This compound is an aromatic compound belonging to the naphthalene family.[1] Its naphthalene core provides intrinsic fluorescence, making it useful as a fluorescent probe in various research applications, including photochemical studies and material science.[2] The fluorescence properties of naphthalene derivatives are often sensitive to the local environment, allowing them to be used to investigate molecular interactions and dynamics.[2][3]

Q2: What are the typical excitation and emission wavelengths for this compound?

The exact excitation and emission maxima of this compound can vary depending on the solvent environment. As a naphthalene derivative, its absorption is generally in the UV range. For naphthalene itself in cyclohexane, the absorption maximum is around 275 nm with an emission maximum around 334 nm. The ethoxy substitution and the solvent polarity will influence these values. It is always recommended to determine the optimal excitation and emission wavelengths experimentally in your specific buffer or solvent system using a spectrophotometer and a spectrofluorometer.

Q3: How does solvent polarity affect the fluorescence of this compound?

The fluorescence of naphthalene derivatives is highly sensitive to solvent polarity.[4] Generally, an increase in solvent polarity leads to a red shift in the emission spectrum (a shift to longer wavelengths).[5] This phenomenon, known as solvatochromism, occurs because the excited state of the fluorophore is often more polar than the ground state and is stabilized by polar solvent molecules.[5] This property can be exploited to probe the polarity of microenvironments, such as binding sites in proteins or lipid membranes. While specific data for this compound is limited, a similar trend is expected. For instance, the quantum yield of other naphthalene derivatives like Prodan is significantly higher in polar solvents like ethanol compared to nonpolar solvents like cyclohexane.[4]

Q4: What can cause quenching of this compound fluorescence?

Fluorescence quenching is a process that decreases the intensity of fluorescence. For this compound, quenching can be caused by several factors:

  • Specific Quenchers: Certain molecules can act as quenchers. For example, the fluorescence of this compound has been shown to be weakly quenched by m-dimethylphthalate and methyl benzoate.[6][7] Interestingly, at higher concentrations, methyl benzoate can enhance fluorescence by increasing the solvent polarity.[6] Tryptophan has also been shown to quench the fluorescence of other naphthalene derivatives.[8]

  • Oxygen: Dissolved oxygen is a well-known quencher of fluorescence for many fluorophores, including naphthalene derivatives, through a process of dynamic (collisional) quenching.[9]

  • Self-Quenching: At high concentrations, molecules of this compound may interact with each other, leading to the formation of non-fluorescent dimers or aggregates, which can quench fluorescence.[10]

Q5: Is the fluorescence of this compound sensitive to pH?

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence-based experiments.

start Weak or No Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Slit Widths, Gain) start->check_instrument check_concentration Check Probe Concentration check_instrument->check_concentration check_solvent Evaluate Solvent/Buffer (Polarity, pH, Purity) check_concentration->check_solvent check_quenching Investigate Potential Quenching check_solvent->check_quenching check_photobleaching Assess Photobleaching check_quenching->check_photobleaching solution Signal Optimized check_photobleaching->solution

Caption: A logical workflow for troubleshooting a weak or absent fluorescence signal.

Potential Cause Recommended Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for this compound in your specific solvent. Optimize slit widths and detector gain to maximize signal without saturation.
Low Probe Concentration The concentration of this compound may be too low to detect a signal. Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration.
Inappropriate Solvent/Buffer The solvent polarity can significantly impact the quantum yield.[4] In highly polar aqueous environments, the fluorescence of some naphthalene derivatives can be low. If possible, test different solvents or buffer systems. Ensure the solvent is of spectroscopic grade and free from fluorescent impurities. Check and maintain a consistent pH.[11]
Fluorescence Quenching Identify and remove potential quenchers from your sample.[6][7] This could include dissolved oxygen (degas your solution), or other molecules in your system. Consider if components of your buffer or sample could be acting as quenchers.
Photobleaching Prolonged exposure to the excitation light can lead to the irreversible destruction of the fluorophore.[10] Minimize light exposure by using neutral density filters, reducing illumination time, and acquiring data efficiently.
Probe Degradation Ensure proper storage of the this compound stock solution (protected from light, at the recommended temperature) to prevent degradation. Prepare fresh working solutions for each experiment.
Issue 2: High Background Fluorescence

High background fluorescence can obscure the signal from your probe, reducing the signal-to-noise ratio.

start High Background Signal check_solvent Analyze Solvent/Buffer for Impurities start->check_solvent check_cuvette Inspect Cuvette for Contamination check_solvent->check_cuvette check_instrument Check Instrument for Light Leaks/Stray Light check_cuvette->check_instrument check_concentration Optimize Probe Concentration check_instrument->check_concentration solution Background Reduced check_concentration->solution

Caption: A systematic approach to identifying and reducing high background fluorescence.

Potential Cause Recommended Solution
Solvent or Buffer Contamination Use high-purity, spectroscopic grade solvents. Prepare fresh buffers using high-purity water and reagents. Run a blank sample (solvent/buffer only) to assess its intrinsic fluorescence.
Contaminated Cuvette Thoroughly clean your cuvettes with an appropriate solvent. Use a dedicated cuvette for fluorescence measurements to avoid cross-contamination.
Instrumental Artifacts Check the instrument for light leaks or stray light, which can contribute to background noise. Ensure proper alignment of the light source and detector.
Excessive Probe Concentration While low concentration leads to a weak signal, excessively high concentrations can sometimes contribute to background through scattering or the presence of fluorescent impurities in the stock material. Optimize the probe concentration as described in the previous section.
Issue 3: Unstable or Drifting Fluorescence Signal

A fluctuating fluorescence signal can make quantitative measurements unreliable.

start Unstable Signal check_temp Ensure Temperature Equilibration start->check_temp check_photobleaching Monitor for Photobleaching check_temp->check_photobleaching check_aggregation Investigate Potential Aggregation check_photobleaching->check_aggregation check_reaction Consider Photochemical Reactions check_aggregation->check_reaction solution Signal Stabilized check_reaction->solution

Caption: A step-by-step guide to stabilizing a fluctuating fluorescence signal.

Potential Cause Recommended Solution
Temperature Fluctuations Ensure your sample is thermally equilibrated with the sample holder in the spectrofluorometer. Use a temperature-controlled cuvette holder for precise measurements.
Photobleaching A continuous decrease in signal over time is a classic sign of photobleaching.[10] Follow the recommendations in "Issue 1" to minimize light exposure.
Probe Aggregation Changes in fluorescence intensity could be due to the formation or dissociation of aggregates in solution. This can be concentration and solvent-dependent. Try varying the concentration or using a different solvent to see if the stability improves.
Photochemical Reactions The excitation light may be inducing a photochemical reaction involving this compound or other components in your sample. Acquire a time-course measurement to monitor for any systematic changes in fluorescence over time.

Quantitative Data

Table 1: Fluorescence Quantum Yields (Φ) of Naphthalene and its Derivatives in Various Solvents

FluorophoreSolventQuantum Yield (Φ)
NaphthaleneCyclohexane0.23
2,3-DimethylnaphthaleneHexane0.26
ProdanEthanol0.95
ProdanCyclohexane0.03
LaurdanToluene0.47
LaurdanCyclohexane0.03

Data sourced from a comparative guide on naphthalene fluorophores.[4]

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra of this compound

This protocol outlines the basic steps for acquiring fluorescence excitation and emission spectra.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in a high-purity, spectroscopic grade solvent (e.g., cyclohexane, ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Store the stock solution in the dark at an appropriate temperature.

  • Preparation of Working Solution:

    • Dilute the stock solution with the desired solvent to a working concentration. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up and stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Acquisition of Emission Spectrum:

    • Place a cuvette with the working solution in the sample holder.

    • Set a fixed excitation wavelength (e.g., determined from the absorbance spectrum).

    • Scan a range of emission wavelengths to obtain the emission spectrum.

  • Acquisition of Excitation Spectrum:

    • Set a fixed emission wavelength at the peak of the emission spectrum.

    • Scan a range of excitation wavelengths to obtain the excitation spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum excitation and emission.

Protocol 2: Relative Determination of Fluorescence Quantum Yield

This protocol describes how to determine the fluorescence quantum yield of this compound relative to a well-characterized standard.

  • Selection of a Standard:

    • Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with those of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-visible region.

  • Preparation of Solutions:

    • Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1.

  • Absorbance Measurements:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where:

      • Φ is the quantum yield

      • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

      • n is the refractive index of the solvent

cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare Dilutions of Sample and Standard measure_abs Measure Absorbance prep_sample->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance measure_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy result Quantum Yield calc_qy->result

Caption: A workflow illustrating the steps for the relative determination of fluorescence quantum yield.

References

Technical Support Center: Preventing Photobleaching of 2-Ethoxynaphthalene in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of 2-Ethoxynaphthalene in fluorescence microscopy experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for imaging this compound?

Q2: My this compound signal is fading rapidly. What are the immediate steps I can take to minimize this during image acquisition?

A2: If you observe rapid signal loss, several immediate adjustments to your microscope settings can help. The primary goal is to minimize the sample's exposure to excitation illumination.[1]

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[1] This can often be achieved by using neutral density (ND) filters.

  • Decrease Exposure Time: Use the shortest camera exposure time necessary to obtain a clear image.

  • Minimize Illumination Period: Only expose the specimen to the excitation light when actively acquiring an image. Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.

Q3: What are antifade reagents and how do they prevent photobleaching?

A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[3] They work primarily by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process. These highly reactive ROS can chemically damage the fluorophore, leading to a loss of fluorescence. Common antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5]

Q4: Which antifade reagent should I choose for this compound?

A4: The choice of antifade reagent can depend on your specific experimental needs, such as whether you are imaging live or fixed cells and the desired longevity of the fluorescent signal. Both n-propyl gallate (NPG) and DABCO are commonly used and can be prepared in the lab or purchased as components of commercial mounting media. For blue-emitting fluorophores like this compound, most commercial antifade reagents will offer some level of protection. It is often recommended to test a few options to determine the best performer for your specific setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss during time-lapse imaging Excessive light exposure Reduce the frequency of image acquisition to the minimum required for your experiment. Decrease the excitation intensity and exposure time for each time point.
High oxygen concentration For fixed samples, use a hardening mounting medium containing an antifade reagent to limit oxygen diffusion.
Weak initial fluorescence signal Quenching by antifade reagent Some antifade reagents can cause an initial decrease in fluorescence intensity.[3] Try using a different antifade formulation or a lower concentration of the antifade agent.
Incorrect filter set Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Low fluorophore concentration Optimize your staining protocol to ensure adequate labeling of your target.
High background fluorescence Autofluorescence of mounting medium Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent.[4] Consider using NPG or DABCO-based mountants.
Non-specific staining Include appropriate blocking steps in your staining protocol and ensure thorough washing to remove unbound this compound.

Quantitative Data

Property Value Reference
Molecular Formula C₁₂H₁₂O[6]
Molecular Weight 172.22 g/mol [6][7]
Fluorescence Quantum Yield (of Naphthalene) 0.23 (in cyclohexane)[8]
Estimated Photostability Good[2]
Excitation Maximum (of Naphthalene) ~270 nm (in cyclohexane)[8]
Emission Maximum (of Naphthalene) ~320-350 nm (in cyclohexane)[8]

Note: The quantum yield and spectral data for naphthalene are provided as an approximation for this compound. The actual values may vary depending on the solvent and local environment.

The effectiveness of different antifade reagents can be compared by measuring the fluorescence intensity decay over time. While specific data for this compound is limited, studies on other fluorophores provide a general comparison.

Antifade Reagent Active Ingredient General Efficacy Advantages Disadvantages
Homemade NPG Mountant n-Propyl gallateGoodLess toxic than PPD.Can be difficult to dissolve.[4]
Homemade DABCO Mountant 1,4-Diazabicyclo[2.2.2]octaneModerate to GoodEasy to prepare.Generally less effective than PPD.[4]
Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) ProprietaryGenerally Good to ExcellentOptimized formulations, often with a defined refractive index.Higher cost.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2% w/v)

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X, pH 7.4

Procedure:

  • Prepare a 90% glycerol solution by mixing 90 ml of glycerol with 10 ml of 10X PBS.

  • Add 2 g of n-propyl gallate to the glycerol/PBS mixture.

  • Gently heat the solution to approximately 50-60°C while stirring continuously to dissolve the NPG. This may take several hours.[4]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Aliquot the mounting medium into light-protected tubes and store at -20°C for long-term storage.

Protocol 2: Preparation of DABCO Antifade Mounting Medium (2.5% w/v)

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • 0.2 M Tris-HCl buffer, pH 8.5

  • Polyvinyl alcohol (PVA) (optional, for a semi-permanent mount)

Procedure:

  • To prepare a 2.5% DABCO solution, dissolve 2.5 g of DABCO in 100 ml of a solution containing 90% glycerol and 10% 0.1 M Tris buffer (pH 8.5).[5]

  • Gentle heating and continuous stirring may be required to fully dissolve the DABCO.[5]

  • For a semi-permanent mounting medium that solidifies, polyvinyl alcohol (PVA) can be incorporated. A common recipe involves dissolving 10% (w/v) PVA in the Tris buffer before adding glycerol and DABCO, which requires extended stirring and heating.[5]

  • Store the DABCO mounting medium in a tightly sealed container in the dark at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

Photobleaching_Pathway Mechanism of Photobleaching and its Prevention cluster_0 Photobleaching Process cluster_1 Prevention Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore T1->Bleached Reaction with O₂ (generates ROS) ROS Reactive Oxygen Species (ROS) T1_quenched Quenched Triplet State T1->T1_quenched Triplet Quenching Antifade Antifade Reagent Antifade->ROS Scavenges ROS

Caption: Mechanism of photobleaching and its prevention by antifade reagents.

Experimental_Workflow General Workflow for Sample Mounting with Antifade Reagent Start Start: Stained Specimen on Slide Wash Wash Specimen to Remove Unbound Fluorophore Start->Wash Mount Apply a Drop of Antifade Mounting Medium Wash->Mount Coverslip Gently Lower Coverslip Mount->Coverslip Seal Seal Edges of Coverslip (Optional) Coverslip->Seal Image Image with Optimized Microscope Settings Seal->Image

References

Technical Support Center: 2-Ethoxynaphthalene Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving fluorescence quenching issues encountered during experiments with 2-Ethoxynaphthalene.

Troubleshooting Guide

Problem: My this compound fluorescence signal is weaker than expected or decreasing over time.

This is a common issue that can arise from several factors. Follow this guide to diagnose and resolve the problem.

Step 1: Identify the Type of Quenching

The first step is to determine if the quenching is static or dynamic. This can be achieved by performing temperature-dependent and lifetime measurements.

  • Dynamic Quenching: The quenching rate constant increases with temperature, and the fluorescence lifetime decreases in the presence of the quencher. This is typically due to collisional quenching.

  • Static Quenching: The quenching constant decreases with increasing temperature, and the fluorescence lifetime remains unchanged. This indicates the formation of a non-fluorescent complex between the fluorophore and the quencher.

Q1: How do I differentiate between static and dynamic quenching?

A1: You can differentiate between static and dynamic quenching by examining the effect of temperature on the quenching efficiency and by measuring the fluorescence lifetime of this compound in the presence and absence of the suspected quencher.

  • Temperature Studies: Measure the fluorescence intensity at different temperatures. If the quenching increases with temperature, it is likely dynamic. If it decreases, it is likely static.

  • Fluorescence Lifetime Measurements: Measure the fluorescence lifetime of this compound with and without the quencher. A decrease in lifetime indicates dynamic quenching, while no change in lifetime suggests static quenching.

FAQs: Common Causes and Solutions for Fluorescence Quenching

Q2: What are the most common quenchers for naphthalene derivatives like this compound?

A2: Common quenchers for naphthalene derivatives include:

  • Dissolved Oxygen: Molecular oxygen is a well-known dynamic quencher of fluorescence.[1]

  • Halide Ions: Iodide (I-) and bromide (Br-) ions are effective collisional quenchers.[2]

  • Acrylamide: This is a neutral quencher that is often used in protein fluorescence studies to probe the accessibility of tryptophan residues, and it can also quench the fluorescence of naphthalene derivatives.

  • Electron-Poor or Electron-Rich Molecules: Molecules that can accept or donate an electron upon collision with the excited state of this compound can act as quenchers.

Q3: My fluorescence intensity is fluctuating. What could be the cause and how can I fix it?

A3: Fluorescence intensity fluctuations can be caused by several factors:

  • Instrument Instability: The light source (e.g., xenon lamp) or detector (photomultiplier tube, PMT) may be unstable. Allow the instrument to warm up properly and check the manufacturer's specifications for stability.

  • Sample Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible destruction of the fluorophore. To minimize photobleaching, reduce the excitation light intensity using neutral density filters, decrease the exposure time, and use fresh samples for each measurement. The use of antifade reagents in the mounting medium can also help.[3]

  • Temperature Fluctuations: Temperature can affect both the fluorescence quantum yield and the rate of dynamic quenching. Use a temperature-controlled cuvette holder to maintain a constant sample temperature.

  • Presence of Air Bubbles or Particulates: Bubbles and particulates in the sample can scatter the excitation and emission light, leading to noisy signals. Ensure your samples are properly degassed and free of suspended particles.

Q4: I suspect solvent effects are quenching my fluorescence. What should I do?

A4: The polarity of the solvent can significantly influence the fluorescence quantum yield of naphthalene derivatives. This phenomenon is known as solvatochromism.[4][5] Generally, the fluorescence quantum yield of many naphthalene derivatives is sensitive to the local environment.[6]

  • Actionable Step: Measure the fluorescence quantum yield of this compound in a range of solvents with varying polarities to determine the optimal solvent for your experiment. Refer to the experimental protocol below for determining fluorescence quantum yield.

Q5: Could the pH of my solution be the cause of quenching?

A5: While this compound itself does not have an ionizable group that would be directly affected by pH in the typical aqueous range, significant changes in pH can sometimes influence the chemical state of other components in the solution, which may in turn act as quenchers. For some naphthalene derivatives, pH can influence fluorescence.[7]

  • Actionable Step: If your experimental conditions involve a buffered solution, ensure the buffer components themselves are not acting as quenchers. Run a control experiment with this compound in the buffer solution without your analyte of interest.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide representative data for the closely related compound, 2-Methoxynaphthalene, to illustrate the expected trends. Researchers are strongly encouraged to determine these parameters for this compound under their specific experimental conditions.

Table 1: Representative Fluorescence Quantum Yields of a Naphthalene Derivative (2-Methoxynaphthalene) in Various Solvents.

SolventDielectric Constant (ε)Refractive Index (η)Quantum Yield (Φf)
Cyclohexane2.021.4270.25
Dioxane2.211.4220.28
Acetonitrile37.51.3440.29
Ethanol24.51.3610.32

Note: This data is illustrative for a related compound and should be used as a general guide. The quantum yield is sensitive to the specific molecular structure and solvent environment.

Table 2: Representative Stern-Volmer Constants for Quenching of Naphthalene Derivatives.

FluorophoreQuencherSolventStern-Volmer Constant (Ksv, M⁻¹)
NaphthalenePotassium IodideWater~15 - 25
2-MethoxynaphthaleneAcrylamideWater~10 - 20

Note: These values are approximate and can vary significantly with experimental conditions such as temperature and pH.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes how to determine the fluorescence quantum yield of this compound relative to a well-characterized standard.[8][9]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • This compound

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission spectrum for each measurement.

  • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Quantum Yield: The quantum yield of this compound (Φx) can be calculated using the following equation:

    Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Gradx and Gradstd are the gradients of the linear plots for the sample and the standard, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard (if different).

Protocol 2: Stern-Volmer Analysis of Fluorescence Quenching

This protocol outlines the steps to determine the Stern-Volmer constant (Ksv) for the quenching of this compound by a specific quencher.[10][11]

Materials:

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • 1 cm path length quartz cuvette

  • Stock solution of this compound of known concentration

  • Stock solution of the quencher of known concentration

  • Spectroscopic grade solvent

Procedure:

  • Prepare a Series of Quencher Solutions: Prepare a series of solutions containing a constant concentration of this compound and varying concentrations of the quencher. Also, prepare a blank solution containing only this compound.

  • Measure Fluorescence Intensity:

    • Set the excitation and emission wavelengths for this compound.

    • Measure the fluorescence intensity of the blank solution (F₀).

    • Measure the fluorescence intensity of each solution containing the quencher (F).

  • Construct the Stern-Volmer Plot: Plot F₀/F versus the concentration of the quencher [Q].

  • Determine the Stern-Volmer Constant: The data should yield a linear plot according to the Stern-Volmer equation:

    F₀/F = 1 + Ksv[Q]

    The Stern-Volmer constant (Ksv) is the slope of this line.

Visualizations

Troubleshooting_Workflow Start Start: Fluorescence Signal is Low Check_Instrument Q: Are instrument settings optimal? (e.g., excitation/emission wavelengths, slit widths, PMT voltage) Start->Check_Instrument Check_Concentration Q: Is the fluorophore concentration appropriate? Check_Instrument->Check_Concentration Yes End Resolved Check_Instrument->End No, fixed settings Check_Environment Q: Are there environmental quenchers? (e.g., dissolved oxygen, impurities) Check_Concentration->Check_Environment Yes Check_Concentration->End No, adjusted concentration Identify_Quencher Q: Is there a specific quencher in the system? Check_Environment->Identify_Quencher Yes Check_Environment->End No, purified solvent Static_vs_Dynamic Determine: Static vs. Dynamic Quenching (Temperature & Lifetime Studies) Identify_Quencher->Static_vs_Dynamic Yes Identify_Quencher->End No quencher present Dynamic_Solution Solution: Dynamic Quenching - Degas solvent - Increase viscosity - Lower temperature Static_vs_Dynamic->Dynamic_Solution Dynamic Static_Solution Solution: Static Quenching - Change solvent - Modify temperature to destabilize complex Static_vs_Dynamic->Static_Solution Static Dynamic_Solution->End Static_Solution->End

Caption: A logical workflow for troubleshooting low fluorescence signals.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) S1->S0 Quenching (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

Experimental_Workflow_SV Prep_Solutions Prepare Solutions: - Constant [Fluorophore] - Varying [Quencher] Measure_Intensity Measure Fluorescence Intensity (F) for each solution Prep_Solutions->Measure_Intensity Measure_Blank Measure Fluorescence Intensity of Blank (F₀) Prep_Solutions->Measure_Blank Calculate_Ratio Calculate F₀/F Measure_Intensity->Calculate_Ratio Measure_Blank->Calculate_Ratio Plot_Data Plot F₀/F vs. [Quencher] Calculate_Ratio->Plot_Data Determine_Ksv Determine Ksv from the slope Plot_Data->Determine_Ksv

Caption: Experimental workflow for Stern-Volmer analysis.

References

Technical Support Center: Enhancing the Photostability of Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges related to the photostability of naphthalene-based fluorescent probes. Find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the quality and reliability of your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with naphthalene-based probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to light.[1][2] With naphthalene-based probes, this process is accelerated by several factors, including high-intensity excitation light, prolonged exposure, and the presence of reactive oxygen species (ROS).[3][4] The interaction between the excited fluorophore and molecular oxygen can generate ROS, which then degrades the probe.[3][4]

Q2: What makes naphthalene-based fluorescent probes inherently photostable?

A2: Naphthalene-based fluorescent probes possess a rigid, planar structure and a large π-electron conjugated system. These intrinsic molecular characteristics contribute to their high fluorescence quantum yields and notable photostability when compared to other classes of fluorescent dyes.[5][6] The incorporation of a naphthalene moiety into a probe's design often enhances its overall resistance to photobleaching.[5][6]

Q3: What are antifade reagents and how do they improve the photostability of my probe?

A3: Antifade reagents are chemical formulations added to the imaging medium to minimize photobleaching.[3] They primarily function by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation.[4][7] Common components of antifade reagents include antioxidants and triplet state quenchers that protect the fluorescent probes from oxidative damage.[3]

Q4: Can the same antifade reagent be used for both live-cell and fixed-cell imaging?

A4: It is not always advisable. Antifade reagents formulated for fixed-cell imaging often contain components that can be toxic to living cells.[8] For live-cell experiments, it is critical to use reagents specifically designed to maintain cell viability, such as ProLong™ Live Antifade Reagent.[8][9]

Q5: How can I measure the photostability of my naphthalene-based probe?

A5: The photostability of a probe can be quantified by its photobleaching half-life, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.[3] This is determined by acquiring a time-lapse series of images and plotting the fluorescence intensity over time.[3] Another key parameter is the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed light into emitted fluorescence. This can be measured by comparing the probe's fluorescence to a standard with a known quantum yield.[3][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during fluorescence imaging with naphthalene-based probes.

ProblemPotential CauseSuggested Solution
Rapid loss of fluorescence signal Photobleaching: The probe is being irreversibly damaged by the excitation light.[10]1. Reduce Light Exposure: Minimize the intensity and duration of illumination by using neutral density filters or lowering the laser power.[4][11] 2. Optimize Imaging Protocol: Locate the region of interest using transmitted light before switching to fluorescence imaging.[12] 3. Use Antifade Reagents: Mount the sample in a commercial antifade medium or add antioxidants to the imaging buffer.[4][13]
High background fluorescence Autofluorescence: Cells or the imaging medium are emitting their own fluorescence, obscuring the signal.1. Use a specialized medium with reduced background fluorescence. 2. Select a probe with a larger Stokes shift to better separate the excitation and emission wavelengths.[3]
Non-specific probe binding: The probe is binding to unintended targets.1. Optimize probe concentration and incubation time. [3] 2. Perform adequate washing steps to remove any unbound probe.[3]
Inconsistent fluorescence intensity between samples Variable Photobleaching: Samples are exposed to different amounts of light.Standardize Imaging Conditions: Ensure that all imaging parameters (laser power, exposure time, detector gain) are kept constant across all samples being compared.[3]
Bleach Correction: Apply a bleach correction algorithm to the image data to compensate for signal decay over time.[3]
Low initial fluorescence signal Low quantum yield: The probe's fluorescence efficiency is low in the specific cellular environment.Optimize Imaging Medium: Ensure the pH and ionic strength of the medium are optimal for the probe's fluorescence. Some naphthalene probes are sensitive to environmental polarity.[3][5]
Inefficient excitation: The excitation wavelength does not match the probe's absorption maximum.Verify Excitation Wavelength: Ensure the excitation wavelength used aligns with the absorption maximum of your naphthalene-based probe.[3]

Quantitative Data on Naphthalene-Based Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Key Characteristics
Dansyl Chloride ~335~518Varies with solvent polarityEnvironment-sensitive probe; quantum yield is higher in nonpolar environments.
PRODAN ~360~440-530Varies with solvent polarityEnvironment-sensitive probe with a large Stokes shift.[3]
Naphthalene ~275~320-350~0.23 in cyclohexaneParent aromatic hydrocarbon.
1,8-ANS ~350~475~0.37 in ethanolBinds to hydrophobic sites on proteins.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Half-Life

This protocol outlines the steps to determine the photobleaching rate of a naphthalene-based probe in your experimental setup.

Materials:

  • Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities.

  • Your naphthalene-based fluorescent probe.

  • Appropriate imaging medium (with or without antifade reagents).

  • Cell culture or sample preparation reagents.

Procedure:

  • Sample Preparation: Prepare your cells or sample stained with the naphthalene-based probe according to your standard protocol.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for your naphthalene-based probe.

    • Choose an objective with the desired magnification and numerical aperture.

  • Image Acquisition:

    • Locate a field of view with clearly labeled structures.

    • Set the imaging parameters (excitation intensity, exposure time, camera gain) to achieve a good initial signal without saturating the detector.

    • Configure a time-lapse acquisition with a defined interval and duration. The interval should be short enough to accurately capture the fluorescence decay.

    • Begin the time-lapse acquisition, ensuring continuous illumination of the region of interest.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life.

Protocol 2: Determining Fluorescence Quantum Yield (Relative Method)

This protocol describes how to measure the fluorescence quantum yield of a naphthalene-based probe relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Your naphthalene-based fluorescent probe (test sample)

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • High-purity solvents

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test probe and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test probe and the standard, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the same value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test probe and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The resulting plots should be linear.

    • Calculate the quantum yield of the test probe using the following equation: Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²) Where:

      • Φf_std is the quantum yield of the standard.

      • Grad_test and Grad_std are the gradients of the straight lines from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

      • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.[3]

Visualizations

Photobleaching_Pathway cluster_fluorophore Fluorophore States cluster_processes Photophysical Processes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC Fluorescence Fluorescence Emission Photobleaching Photobleaching (Irreversible) T1->Photobleaching Direct Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Excitation Light Absorption (Excitation) ISC Intersystem Crossing (ISC) ROS->Photobleaching Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Q1 Is Excitation Intensity High? Start->Q1 A1_Yes Reduce Light Intensity (e.g., ND filter, lower laser power) Q1->A1_Yes Yes Q2 Is Exposure Time Long? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease Exposure Time per Frame Q2->A2_Yes Yes Q3 Are Antifade Reagents Used? Q2->Q3 No A2_Yes->Q3 A3_No Add Antifade Reagent to Imaging Medium Q3->A3_No No End_Further_Opt Further Optimization Needed Q3->End_Further_Opt Yes End_Improved Signal Stability Improved A3_No->End_Improved

References

Side reactions to consider in the etherification of 2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 2-naphthol. Our goal is to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Williamson ether synthesis of 2-naphthol is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the etherification of 2-naphthol can stem from several factors. Here’s a systematic troubleshooting guide:

  • Incomplete Deprotonation: The first step, the deprotonation of 2-naphthol to form the nucleophilic naphthoxide, is crucial. Ensure you are using a sufficiently strong base and allowing adequate time for this reaction to complete before adding the alkylating agent. Incomplete deprotonation leads to unreacted starting material.

  • Choice of Base: While NaOH or KOH are commonly used, for less reactive alkyl halides or to improve yield, stronger bases like sodium hydride (NaH) can be employed. When using NaH, an aprotic solvent like THF is necessary.

  • Reaction Temperature: While heating is often required to drive the reaction to completion, excessively high temperatures can promote side reactions, leading to lower yields of the desired product. Optimize the temperature based on your specific alkylating agent and solvent.

  • Purity of Reagents: Ensure your 2-naphthol, alkylating agent, and solvent are pure and dry. Water in the reaction mixture can consume the base and hinder the formation of the naphthoxide.

  • Side Reactions: Competing reactions such as C-alkylation and elimination can significantly reduce the yield of the desired ether. Please refer to the specific questions on these side reactions below.

Q2: I am observing a significant amount of a byproduct that I suspect is the C-alkylated product. How can I favor O-alkylation over C-alkylation?

A2: The formation of a C-alkylated byproduct, where the alkyl group attaches to the carbon of the naphthalene ring (primarily at the 1-position) instead of the oxygen, is a common side reaction. The choice of solvent plays a critical role in controlling the regioselectivity of the alkylation.

  • Solvent Effects:

    • Aprotic Solvents Favor O-Alkylation: Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are recommended to maximize the yield of the O-alkylated product. These solvents do not solvate the naphthoxide ion as strongly, leaving the oxygen atom more available for nucleophilic attack.

    • Protic Solvents Favor C-Alkylation: Protic solvents like ethanol, methanol, or water can form hydrogen bonds with the oxygen of the naphthoxide ion.[1] This "shields" the oxygen, making the carbon atoms of the ring more accessible for alkylation.[1]

  • Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the selectivity for O-alkylation.[2][3][4] PTC facilitates the transfer of the naphthoxide ion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase where the alkyl halide is, promoting a rapid and selective O-alkylation.[2][4]

Q3: My alkyl halide is secondary or tertiary, and I am getting a lot of elimination products (alkenes). What can I do?

A3: The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance.

  • Alkyl Halide Structure: The reaction works best with methyl and primary alkyl halides.[5][6] Secondary alkyl halides will often result in a mixture of substitution (ether) and elimination (alkene) products, as the alkoxide also acts as a base.[5][6] With tertiary alkyl halides, elimination is almost exclusively observed.[5][6]

  • Alternative Synthetic Routes: If you need to synthesize an ether from a secondary or tertiary alcohol, it is generally better to use an alternative strategy. For instance, you could convert the secondary/tertiary alcohol to the corresponding alkyl halide and react it with sodium 2-naphthoxide. However, for tertiary halides, elimination will still be a major issue. In such cases, methods like alkoxymercuration-demercuration might be more suitable.

Q4: I am using an alcohol as the solvent and the corresponding alkyl halide (e.g., ethanol and ethyl iodide). Could there be a reaction between the base and the solvent/alkyl halide?

A4: Yes, this is a valid concern.

  • Reaction with Solvent: If you are using an alcohol as a solvent (e.g., ethanol), the base (e.g., NaOH) will establish an equilibrium with the alcohol to form the corresponding alkoxide (e.g., sodium ethoxide).[7] However, since 2-naphthol is significantly more acidic than simple alcohols, the equilibrium will strongly favor the formation of the sodium 2-naphthoxide.

  • Reaction with Alkyl Halide: The hydroxide or alkoxide present in the reaction mixture can also react with the alkyl halide in a competing S(_N)2 reaction to produce an alcohol. For example, hydroxide can react with ethyl iodide to form ethanol.[8] This consumes your alkylating agent and can reduce your yield. Using a stoichiometric amount of base relative to the 2-naphthol can help minimize the concentration of free hydroxide or alkoxide.

Data Presentation: O- vs. C-Alkylation of 2-Naphthol

The following table summarizes the general effect of reaction conditions on the selectivity of O- versus C-alkylation of 2-naphthol. Specific quantitative ratios can vary significantly based on the exact substrate, reagents, and experimental setup.

Parameter Condition Favoring O-Alkylation (Ether Formation) Condition Favoring C-Alkylation (1-Alkyl-2-naphthol) Rationale
Solvent Aprotic (e.g., DMF, DMSO, Acetone)Protic (e.g., Ethanol, Water)[1]Protic solvents solvate the oxygen of the naphthoxide, hindering its nucleophilicity and favoring attack from the ring carbons.[1]
Catalyst Phase Transfer Catalyst (e.g., Quaternary Ammonium Salts)[2][3][4]Lewis Acids (for Friedel-Crafts type alkylation)PTC enhances the availability of the naphthoxide in the organic phase for O-alkylation. Lewis acids activate the electrophile for C-alkylation.
Leaving Group on Alkylating Agent Good leaving groups that favor S(_N)2 (e.g., I, Br, OTs)-The nature of the leaving group primarily affects the rate of the S(_N)2 reaction.
Counter-ion Larger, less coordinating cations (e.g., Cs⁺, K⁺)Smaller, more coordinating cations (e.g., Li⁺, Na⁺) in some casesLarger cations can lead to a "freer" naphthoxide anion, promoting O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxynaphthalene (Nerolin) via Williamson Ether Synthesis

This protocol is optimized for the selective O-alkylation of 2-naphthol to produce this compound.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Iodoethane (or Bromoethane)

  • Ethanol (absolute)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) in absolute ethanol.

  • Carefully add crushed sodium hydroxide (1.1 eq.) to the solution.

  • Heat the mixture to reflux for 15-20 minutes to ensure the complete formation of the sodium 2-naphthoxide salt.

  • Cool the reaction mixture slightly and then add iodoethane (1.2 eq.) dropwise through the condenser.

  • Resume heating and maintain a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TFC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted NaOH and sodium iodide.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Selective O-Alkylation using Phase Transfer Catalysis

This protocol utilizes a phase transfer catalyst to achieve high selectivity for the O-alkylated product, which is particularly useful for more complex alkylating agents.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Alkyl halide (e.g., Benzyl chloride)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst

  • Water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-naphthol (1.0 eq.), toluene, and the phase transfer catalyst (e.g., 5 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 80-90 °C) with vigorous stirring.

  • Slowly add the aqueous NaOH solution to the reaction mixture.

  • Add the alkyl halide (1.1 eq.) dropwise to the vigorously stirred biphasic mixture.

  • Maintain the temperature and vigorous stirring for the duration of the reaction (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Etherification_Pathways naphthol 2-Naphthol naphthoxide 2-Naphthoxide Ion naphthol->naphthoxide + Base (- H₂O) o_alkylation O-Alkylation Product (2-Alkoxynaphthalene) naphthoxide->o_alkylation + R-X (Aprotic Solvent) c_alkylation C-Alkylation Product (1-Alkyl-2-naphthol) naphthoxide->c_alkylation + R-X (Protic Solvent) alkyl_halide Alkyl Halide (R-X) elimination Elimination Product (Alkene) alkyl_halide->elimination + Base (E2)

Caption: Reaction pathways in the etherification of 2-naphthol.

Troubleshooting_Workflow start Low Yield in Etherification check_deprotonation Check for complete deprotonation start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation increase_base Increase base strength/conc. or reaction time incomplete_deprotonation->increase_base Yes check_side_products Analyze for side products (TLC, GC-MS) incomplete_deprotonation->check_side_products No end Improved Yield increase_base->end c_alkylation_present C-Alkylation observed? check_side_products->c_alkylation_present change_solvent Switch to aprotic solvent or use PTC c_alkylation_present->change_solvent Yes elimination_present Elimination observed? c_alkylation_present->elimination_present No change_solvent->end change_alkyl_halide Use primary alkyl halide elimination_present->change_alkyl_halide Yes unreacted_sm Unreacted starting material? elimination_present->unreacted_sm No change_alkyl_halide->end optimize_conditions Optimize temperature and reaction time unreacted_sm->optimize_conditions Yes unreacted_sm->end No optimize_conditions->end

Caption: Troubleshooting workflow for low yield in 2-naphthol etherification.

References

Purification of crude 2-Ethoxynaphthalene from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-ethoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 2-naphthol, residual ethylating agents (e.g., ethyl bromide or diethyl sulfate), and by-products from side reactions.[1][2] Discoloration of the crude product can also indicate the presence of impurities.[2]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a white to off-white crystalline solid.[3][4] The reported melting point is typically in the range of 35-38°C.[1][3][4]

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common purification methods are recrystallization and vacuum distillation.[1][4][5] Washing the crude product with a dilute sodium hydroxide solution can help remove unreacted 2-naphthol.[1][5]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Suitable solvents for recrystallization include ethanol, petroleum ether, or a mixture of methanol and water.[2][4][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Incomplete reaction.Ensure the reaction goes to completion by optimizing reaction time and temperature.[1][5]
Loss of product during washing steps.Minimize the number of washes and ensure the wash solutions are cold to reduce the solubility of the product.
Inefficient extraction or filtration.Ensure proper technique during liquid-liquid extractions and vacuum filtration to avoid mechanical losses.
Steric hindrance affecting the reaction.Consider that the bulkiness of the β-naphtholate anion might slow down the reaction.[2]
Product is Discolored (Tan or Brown) Presence of colored impurities from starting materials or side reactions.Recrystallize the crude product. Using activated charcoal during recrystallization can help remove colored impurities. If discoloration persists, consider column chromatography.
The starting β-naphthol was off-color.[2]Use purer starting materials.
Melting Point of Purified Product is Low and/or Broad The product is still impure.Repeat the purification step (recrystallization or distillation). Ensure the crystals are thoroughly dried.
Presence of solvent in the final product.Dry the product under vacuum to remove any residual solvent.[4]
Oily Product Instead of Crystals After Precipitation The concentration of the product is too high, or the cooling process is too rapid.Add more solvent to the hot solution before cooling, and allow the solution to cool slowly to promote crystal formation.
Presence of impurities that inhibit crystallization.Wash the crude product with an appropriate solvent to remove impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent like petroleum ether or a 90% methanol/10% water mixture).[2][4][6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.[4]

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 138-140°C at 1.6 kPa.[1][5]

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified liquid, which will solidify upon cooling.

Data Presentation

Parameter Value Reference
Melting Point 35 - 38 °C[1][3][4]
Boiling Point 281 - 282 °C (at atmospheric pressure)[3]
138 - 140 °C (at 1.6 kPa)[1][5]
Appearance White to off-white crystals[3][4]
Purity (GC) min. 98.0 % (for commercial grade)

Visualizations

PurificationWorkflow crude_product Crude this compound (from reaction mixture) wash Wash with dilute NaOH solution crude_product->wash Remove acidic impurities recrystallization Recrystallization wash->recrystallization distillation Vacuum Distillation wash->distillation pure_product Pure this compound recrystallization->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingTree start Purified Product Meets Specifications? yes Finished start->yes Yes no Problem Identified start->no No discolored Product Discolored? no->discolored low_mp Low/Broad Melting Point? low_mp->yes No repeat_purification Repeat Purification (Recrystallize/Distill) low_mp->repeat_purification Yes discolored->yes No charcoal Use Activated Charcoal during Recrystallization discolored->charcoal Yes low_yield Low Yield? low_yield->yes No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes repeat_purification->low_yield charcoal->low_mp

Caption: A troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Naphthalene-Based Fluorescent Probes: 2-Ethoxynaphthalene, PRODAN, and Laurdan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naphthalene-based fluorescent probe 2-ethoxynaphthalene with two widely used alternatives, PRODAN (6-propionyl-2-dimethylaminonaphthalene) and Laurdan (6-dodecanoyl-2-(dimethylamino)naphthalene). The comparison focuses on their photophysical properties, performance in various environments, and their applications in biological research, particularly in the study of cell membranes and signaling pathways.

Introduction to Naphthalene-Based Fluorescent Probes

Naphthalene and its derivatives are a class of fluorescent molecules widely employed as probes in biological and chemical research. Their fluorescence properties are often sensitive to the polarity of their local environment, making them valuable tools for investigating the microenvironment of cell membranes, proteins, and other biological structures. This sensitivity arises from changes in the excited state dipole moment of the fluorophore upon excitation, leading to solvent relaxation effects that influence the emission spectrum.

This compound is a simple naphthalene derivative. While it is known to be fluorescent, its detailed photophysical properties as a fluorescent probe are not extensively documented in scientific literature.[1][2][3] Its potential as a fluorescent probe is inferred from its structural similarity to other naphthalene-based probes and its use in photochemical studies.[4]

PRODAN and Laurdan are well-characterized and extensively used solvatochromic fluorescent probes.[5][6] Their fluorescence emission is highly sensitive to the polarity of the surrounding solvent, exhibiting a significant red shift in more polar environments.[5] This property makes them excellent probes for studying the organization and dynamics of lipid bilayers, including the characterization of lipid rafts.

Quantitative Comparison of Photophysical Properties

PropertyThis compoundPRODANLaurdan
Molar Mass ( g/mol ) 172.22227.30353.54
Excitation Max (λex, nm) Data not available~361 (Methanol)[5]~340 (Chloroform), ~360 (Ethanol)[7]
Emission Max (λem, nm) Data not available380 (Cyclohexane) to 520 (Water)[5]440 (Chloroform) to 490 (Ethanol)[1]
Quantum Yield (Φ) Data not available0.03 (Cyclohexane) to 0.95 (Ethanol)[5]~0.43 (in lipid vesicles)[8]
Fluorescence Lifetime (τ, ns) Data not available~1.8 (Methanol) to ~4.1 (Cyclohexane)~3.1 (POPC vesicles), ~3.0 (DOPC vesicles)[7]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for measuring the fluorescence excitation and emission spectra of naphthalene-based probes in different solvents or biological samples.

Materials:

  • Naphthalene-based fluorescent probe (this compound, PRODAN, or Laurdan)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, methanol)

  • Phosphate-buffered saline (PBS) for biological samples

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent or buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in the sample holder of the fluorometer.

    • To measure the emission spectrum: Set the excitation wavelength to the known or estimated absorption maximum of the probe and scan a range of emission wavelengths (e.g., 350-600 nm).

    • To measure the excitation spectrum: Set the emission wavelength to the known or estimated emission maximum and scan a range of excitation wavelengths (e.g., 300-400 nm).

  • Data Analysis: Record the excitation and emission maxima from the resulting spectra.

Protocol for Staining Live Cells with PRODAN or Laurdan

This protocol describes how to label live cells with PRODAN or Laurdan to visualize membrane properties using fluorescence microscopy.

Materials:

  • PRODAN or Laurdan stock solution (1-10 mM in ethanol or DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a working solution of the probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells twice with warm PBS or fresh culture medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-380 nm) and two emission filters to collect the blue and green emission of the probe (e.g., 400-460 nm and 480-540 nm).

Signaling Pathway Visualization: B-Cell Receptor Signaling and Lipid Rafts

Naphthalene-based fluorescent probes like PRODAN and Laurdan are instrumental in studying the role of lipid rafts in cellular signaling. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[9][10] The B-cell receptor (BCR) signaling pathway is a prime example of a process modulated by lipid rafts.[11][12][13] Upon antigen binding, the BCR translocates into lipid rafts, initiating a signaling cascade that is crucial for B-cell activation.

Below is a diagram illustrating the key steps in BCR signaling within a lipid raft, followed by a workflow for visualizing these rafts using fluorescent probes.

BCR_Signaling_in_Lipid_Raft cluster_membrane Plasma Membrane cluster_raft Lipid Raft BCR_raft Antigen-Crosslinked BCR Lyn Lyn Kinase BCR_raft->Lyn activates Syk Syk Kinase BCR_raft->Syk recruits & activates Lyn->BCR_raft phosphorylates ITAMs Downstream Downstream Signaling Syk->Downstream BCR_nonraft BCR BCR_nonraft->BCR_raft translocates to Antigen Antigen Antigen->BCR_nonraft binds & crosslinks Experimental_Workflow A Culture B-cells on glass-bottom dish B Prepare PRODAN/Laurdan working solution A->B C Incubate cells with probe (30-60 min) B->C D Wash cells to remove excess probe C->D E Image with fluorescence microscope (UV excitation) D->E F Analyze dual-channel emission for raft visualization E->F

References

Comparative analysis of 2-Ethoxynaphthalene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Ethoxynaphthalene

This compound, also known as nerolin II or β-naphthyl ethyl ether, is an aromatic ether widely used in the fragrance industry for its orange blossom-like scent. It also serves as a precursor in the synthesis of various organic compounds. This guide provides a comparative analysis of the two primary methods for its synthesis: the Williamson ether synthesis and acid-catalyzed etherification, offering researchers and drug development professionals a comprehensive overview of their respective protocols, performance, and reaction mechanisms.

Comparative Data

The following table summarizes the key quantitative data for the two main synthesis methods of this compound, providing a clear comparison of their performance based on reported experimental results.

ParameterWilliamson Ether SynthesisAcid-Catalyzed Etherification
Reactants 2-Naphthol, Ethyl Halide (e.g., Ethyl Iodide, Ethyl Bromide), Base (e.g., NaOH, KOH, K2CO3)2-Naphthol, Ethanol, Strong Acid (e.g., H2SO4)
Solvent Methanol, Ethanol, MethylethylketoneEthanol (acts as both solvent and reactant)
Reaction Time 35 minutes to 1 hour of reflux4 to 10 hours of reflux[1][2][3]
Reaction Temperature Reflux (boiling point of the solvent)Reflux (boiling point of ethanol)
Reported Yield 73% to 86% (crude)[4]Up to 96%[3]
Key Advantages Milder conditions, high yield, suitable for various alkylating agents.[5]Uses inexpensive and readily available reagents.
Key Disadvantages Requires the use of potentially toxic and volatile alkyl halides.[6]Requires long reaction times and a strong acid catalyst.[1][3]

Experimental Protocols

Williamson Ether Synthesis

This method is a classic and versatile approach for the synthesis of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[5] In the synthesis of this compound, 2-naphthol is first deprotonated by a base to form the more nucleophilic 2-naphthoxide ion, which then undergoes an SN2 reaction with an ethyl halide.[5][7]

Detailed Experimental Protocol:

  • Preparation of the Naphthoxide: In a round-bottom flask, dissolve 2.0 g (0.014 mol) of 2-naphthol in 5 mL of methanol.[6]

  • Addition of Base: While swirling, carefully add 2.7 mL (0.017 mol) of a 25% sodium hydroxide solution to the flask.[6]

  • Addition of Ethylating Agent: To the resulting solution, add 1.6 mL (0.02 mol) of ethyl iodide.[6]

  • Reflux: Add a couple of boiling stones and set up the apparatus for reflux. Heat the mixture to reflux for 35 minutes.[6]

  • Work-up: After the reflux period, allow the mixture to cool. The product can then be isolated by pouring the reaction mixture into a dilute sodium hydroxide solution to precipitate the crude this compound.[1] The precipitate is then filtered, washed with water until neutral, and dried.[1]

  • Purification: The crude product can be further purified by recrystallization from ethanol or petroleum ether, or by vacuum distillation.[3][8]

Acid-Catalyzed Etherification (Fischer-Speier Etherification)

This method involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3]

Detailed Experimental Protocol:

  • Mixing Reagents: In a round-bottom flask, mix 450 g of 2-naphthol with 200 mL of ethanol.[2]

  • Addition of Catalyst: Slowly and carefully add 50 mL of 98% sulfuric acid to the mixture. The addition is exothermic.

  • Reflux: Heat the mixture on a steam bath for 4 hours.[2]

  • Work-up: After cooling, the lower layer (acidic aqueous layer) is removed. The organic layer is then washed with water and a warm aqueous solution of sodium hydroxide (e.g., 40 g of NaOH in 1 liter of water).[2] The upper layer containing the product is separated and cooled to induce crystallization.[2]

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and air-dried.[2] Further purification can be achieved by vacuum distillation, collecting the fraction at 138-140 °C under reduced pressure.[1][3] A reported yield for a similar process is 96%.[3]

Reaction Mechanisms and Experimental Workflow

To visualize the underlying chemical transformations and the general laboratory procedure, the following diagrams are provided in the DOT language.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Naphthol 2-Naphthol 2-Naphthoxide Ion 2-Naphthoxide Ion 2-Naphthol->2-Naphthoxide Ion + Base Base (e.g., NaOH) Base (e.g., NaOH) This compound This compound 2-Naphthoxide Ion->this compound + Ethyl Halide 2-Naphthoxide Ion->this compound Ethyl Halide (e.g., EtI) Ethyl Halide (e.g., EtI) Ethyl Halide (e.g., EtI)->this compound Halide Salt (e.g., NaI) Halide Salt (e.g., NaI)

Caption: Williamson Ether Synthesis Mechanism.

Acid_Catalyzed_Etherification cluster_step1 Step 1: Protonation of Ethanol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Dehydration Ethanol Ethanol Protonated Ethanol Protonated Ethanol Ethanol->Protonated Ethanol + H+ H+ H+ 2-Naphthol 2-Naphthol Intermediate Intermediate 2-Naphthol->Intermediate + Protonated Ethanol This compound This compound Intermediate->this compound - H+ - H2O H2O H2O

Caption: Acid-Catalyzed Etherification Mechanism.

Experimental_Workflow A Mixing Reactants B Reaction (Reflux) A->B C Work-up (Precipitation/Extraction) B->C D Isolation (Filtration) C->D E Purification (Recrystallization/Distillation) D->E F Characterization E->F

Caption: General Experimental Workflow.

Alternative Synthesis Methods

While the Williamson ether synthesis and acid-catalyzed etherification are the most common methods, other advanced techniques can also be employed for the synthesis of this compound, although they are generally more complex and may require specialized catalysts.

  • Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with an alcohol.[9][10] For the synthesis of this compound, this would typically involve the reaction of 2-bromonaphthalene with sodium ethoxide in the presence of a copper catalyst at high temperatures.[9]

  • Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, modifications of this palladium-catalyzed cross-coupling reaction can also be used to form carbon-oxygen bonds to synthesize aryl ethers.[11][12] This would involve the reaction of 2-bromonaphthalene with ethanol in the presence of a palladium catalyst and a suitable ligand.

These alternative methods are particularly useful for synthesizing more complex aryl ethers where the traditional methods might fail, but for the specific case of this compound, the Williamson and acid-catalyzed methods remain the most practical and widely used approaches.

References

Validation of 2-Ethoxynaphthalene as a synthetic intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-ethoxynaphthalene's performance against alternative synthetic intermediates, supported by experimental data, reveals its efficiency and utility in the synthesis of complex pharmaceutical compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's validation as a key building block, particularly in the synthesis of semi-synthetic penicillins like nafcillin.

Performance Comparison of Naphthalene-Based Intermediates

The selection of a synthetic intermediate is a critical decision in drug discovery, impacting reaction efficiency, scalability, and the biological activity of the final compound. Naphthalene derivatives, with their rigid bicyclic aromatic structure, are common scaffolds in medicinal chemistry. Here, we compare the synthesis and application of this compound with its close analog, 2-methoxynaphthalene, and another relevant intermediate, 6-methoxy-2-naphthaldehyde, used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen.

IntermediateSynthetic MethodReagentsYield (%)Purity (%)Reference
This compound Etherification2-Naphthol, Ethanol, Sulfuric Acid96>95 (Assumed)[1]
Williamson Ether Synthesis2-Naphthol, Ethylamine, Phosphoric Acid89Not Specified[2]
2-Methoxynaphthalene Williamson Ether Synthesis2-Naphthol, Dimethyl Sulfate79High (recrystallized)[3]
Williamson Ether Synthesis2-Naphthol, Methyl Iodide60High (recrystallized)[3]
6-Methoxy-2-naphthaldehyde Multi-step synthesis2-MethoxynaphthaleneNot directly comparableNot Specified[4]

Table 1: Comparison of synthetic yields for this compound and alternative intermediates.

The data indicates that the direct etherification of 2-naphthol with ethanol and sulfuric acid provides a high yield of this compound.[1] While the Williamson ether synthesis offers an alternative route, the yields can vary depending on the specific reagents used.[2] For its methoxy counterpart, the use of dimethyl sulfate results in a higher yield compared to methyl iodide.[3]

Application in the Synthesis of Nafcillin

A primary application of this compound is in the synthesis of the penicillinase-resistant antibiotic, nafcillin. The ethoxy group plays a crucial role in the final drug's activity and pharmacokinetic profile. The synthetic pathway involves the conversion of this compound to 2-ethoxy-1-naphthoic acid, which is then coupled with 6-aminopenicillanic acid (6-APA).

IntermediateProductReagents for ConversionYield (%)Purity (%)Reference
This compound 2-Ethoxy-1-naphthoic acid1,3-dibromo-5,5-dimethylhydantoin, Mg, CO2>80>95[5]
2-Methoxynaphthalene 2-Methoxy-1-naphthoyl chlorideNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Yields for the conversion of intermediates to penicillin precursors.

Experimental Protocols

Synthesis of this compound via Etherification

This protocol is based on the high-yield synthesis of this compound from 2-naphthol.

Materials:

  • 2-Naphthol

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 5% Sodium Hydroxide Solution

  • Cold Water

Procedure:

  • Dissolve 2-naphthol in absolute ethanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise to the solution.

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, pour the reaction mixture into a 5% sodium hydroxide solution, which will cause the precipitation of off-white crystals of this compound.

  • Filter the crystals and wash with cold water until the pH of the filtrate is neutral (pH ≈ 7.5).

  • Dry the resulting this compound. A reported yield for this method is 96%.[1]

  • For further purification, the crude product can be subjected to vacuum distillation.

Synthesis of 2-Ethoxy-1-naphthoic Acid

This protocol describes the conversion of this compound to a key precursor for nafcillin.

Materials:

  • This compound

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Magnesium turnings

  • Anhydrous organic solvent (e.g., THF)

  • Carbon dioxide (gas)

  • Acidic aqueous solution (e.g., dilute HCl)

Procedure:

  • Bromination: React this compound with DBDMH in the presence of a catalyst to produce 1-bromo-2-ethoxynaphthalene.

  • Grignard Reagent Formation: React the 1-bromo-2-ethoxynaphthalene with magnesium turnings in an anhydrous organic solvent to form the corresponding Grignard reagent.

  • Carboxylation: Bubble carbon dioxide gas through the Grignard reagent solution to perform a Grignard reaction, forming the magnesium salt of 2-ethoxy-1-naphthoic acid.

  • Hydrolysis: Hydrolyze the reaction mixture with an acidic aqueous solution to yield 2-ethoxy-1-naphthoic acid. This process has a reported yield of over 80% and a purity of over 95%.[5]

Visualizing the Synthetic Pathway and Mechanism of Action

To better understand the role of this compound in drug synthesis and the mechanism of action of the resulting antibiotic, the following diagrams are provided.

G cluster_synthesis Synthesis of Nafcillin Precursor 2-Naphthol 2-Naphthol This compound This compound 2-Naphthol->this compound  Ethanol, H₂SO₄ 1-Bromo-2-ethoxynaphthalene 1-Bromo-2-ethoxynaphthalene This compound->1-Bromo-2-ethoxynaphthalene  DBDMH Grignard Reagent Grignard Reagent 1-Bromo-2-ethoxynaphthalene->Grignard Reagent  Mg, THF 2-Ethoxy-1-naphthoic acid 2-Ethoxy-1-naphthoic acid Grignard Reagent->2-Ethoxy-1-naphthoic acid  1. CO₂ 2. H₃O⁺ 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoyl chloride 2-Ethoxy-1-naphthoic acid->2-Ethoxy-1-naphthoyl chloride  SOCl₂

Caption: Synthetic pathway from 2-naphthol to 2-ethoxy-1-naphthoyl chloride.

G cluster_workflow Drug Discovery Workflow: From Intermediate to Candidate Start Intermediate Selection Synthesis Synthesis of Analogues (e.g., ethoxy vs. methoxy) Start->Synthesis Screening In vitro Antibacterial Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Optimization Lead Lead Candidate Identification SAR->Lead

Caption: A typical workflow for evaluating synthetic intermediates in drug discovery.

G cluster_moa Mechanism of Action of Nafcillin Nafcillin Nafcillin PBP Penicillin-Binding Proteins (PBPs) Nafcillin->PBP Binds to Transpeptidation Peptidoglycan Cross-linking Nafcillin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by nafcillin.

Conclusion

This compound stands out as a highly effective and efficient synthetic intermediate in drug discovery, particularly for the synthesis of nafcillin. The available data on its synthesis reveals high-yield pathways, and its subsequent conversion to key precursors proceeds with excellent efficiency and purity.[1][5] While alternatives like 2-methoxynaphthalene exist and can be utilized in similar synthetic routes, the established protocols and favorable reaction outcomes for this compound validate its prominent role. The choice between ethoxy and methoxy analogues can have implications for the final drug's biological activity, a crucial consideration in the drug development workflow. Further comparative studies on the biological profiles of the resulting drug analogues would provide a more complete picture of the long-term advantages of each intermediate.

References

A Comparative Performance Analysis of 2-Ethoxynaphthalene and Dansyl Chloride as Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two fluorescent labels: 2-Ethoxynaphthalene and dansyl chloride. The selection of an appropriate fluorescent label is critical for the sensitivity, accuracy, and reliability of various bioanalytical and drug development assays. This document aims to assist researchers in making an informed decision by presenting a side-by-side comparison of their photophysical properties, chemical reactivity, and procedural considerations, supported by available experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and dansyl chloride. It is important to note that while extensive quantitative data is available for dansyl chloride, specific performance metrics for this compound as a fluorescent label are less documented in publicly available literature.

Performance MetricThis compoundDansyl ChlorideKey Considerations
Molar Mass ( g/mol ) 172.22269.75[1]A smaller label is often preferred to minimize perturbation of the labeled molecule's function.
Excitation Max (λex, nm) Not specified in literature~330-350[1]The excitation wavelength should be compatible with available light sources and minimize background fluorescence.
Emission Max (λem, nm) Not specified in literature~500-550 (highly solvent dependent)The emission wavelength should be in a region with low background from biological samples.
Quantum Yield (Φ) Data not available0.07 (in water) to 0.66 (in dioxane)[2]A higher quantum yield indicates greater fluorescence intensity and better sensitivity.
Fluorescence Lifetime (τ, ns) Data not available10-20 (for protein conjugates)[3]Longer lifetimes can be advantageous for time-resolved fluorescence measurements.
Reactivity Does not directly react with biomolecules for labeling. Requires chemical modification to introduce a reactive group.Reacts with primary and secondary amines (e.g., on proteins and peptides).[1][3]The choice of label depends on the available functional groups on the target molecule.
Solubility Insoluble in water, soluble in oils and ethanol.[4]Soluble in organic solvents; requires an organic solvent for dissolution before adding to aqueous protein solutions.[5]Solubility affects the ease of use in biological buffers.
Stability Stable under normal conditions.Unstable in dimethyl sulfoxide (DMSO).[3] Hydrolyzes in aqueous environments.[5]The stability of the label and its conjugate is crucial for the reliability of the experiment.

Overview of Labeling Chemistry

The fundamental difference in the application of this compound and dansyl chloride as fluorescent labels lies in their chemical reactivity.

Dansyl chloride possesses a reactive sulfonyl chloride group. This group readily reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable sulfonamide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.

This compound , in its native form, lacks a reactive group for direct conjugation to biomolecules. To be used as a fluorescent label, it must first be chemically modified to include a reactive moiety, such as a carboxyl, amine, or thiol-reactive group. This adds a step to the overall labeling process.

Experimental Protocols

General Protocol for Protein Labeling with Dansyl Chloride

This protocol is a generalized procedure for the fluorescent labeling of a protein with dansyl chloride. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or dimethylformamide)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into the labeling buffer. The recommended protein concentration is typically 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5 to 20-fold molar excess of the dansyl chloride solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dansyl chloride and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~340 nm (for the dansyl group).

Conceptual Protocol for Labeling with a Modified this compound

As this compound requires modification for labeling, this protocol is conceptual and depends on the specific reactive group introduced. The following outlines a general workflow assuming a carboxyl-modified this compound for labeling a primary amine on a target molecule.

Materials:

  • Carboxyl-modified this compound

  • Target molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Labeling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification column

Procedure:

  • Activation of Fluorophore: Dissolve the carboxyl-modified this compound in an organic solvent and then dilute into the activation buffer. Add EDC and NHS to activate the carboxyl group, forming an amine-reactive NHS ester.

  • Labeling Reaction: Add the activated fluorophore to the target molecule solution in the labeling buffer.

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction to remove any unreacted NHS esters.

  • Purification: Purify the fluorescently labeled molecule to remove excess dye and reaction byproducts.

Visualizing the Workflow and Chemical Reactions

Experimental Workflow for Fluorescent Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Prepare Label Prepare Label Prepare Label->Labeling Reaction Incubation Incubation Labeling Reaction->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for fluorescently labeling a protein.

Chemical Structures and Labeling Reaction

References

2-Ethoxynaphthalene vs. Phthalates: A Comparative Guide on Plasticizer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC). Phthalate esters have long dominated the market as the primary choice for imparting flexibility and durability to otherwise rigid polymers. However, ongoing concerns regarding their potential environmental and health impacts have spurred the exploration of alternative plasticizing agents. This guide provides a comparative analysis of the efficacy of 2-ethoxynaphthalene, an aromatic ether, and commonly used phthalates as plasticizers for PVC.

This document is intended for researchers, scientists, and drug development professionals, offering a review of available performance data, detailed experimental protocols for material characterization, and a visualization of the fundamental mechanism of plasticization.

A Note on Data Availability for this compound

Phthalate Plasticizers: Performance Data

Phthalates, particularly di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), are widely used and well-characterized plasticizers for PVC. Their primary function is to increase the flexibility, durability, and workability of the polymer by reducing the intermolecular forces between the polymer chains.[6] The following table summarizes typical mechanical properties of PVC plasticized with these common phthalates. It is important to note that the performance of a plasticizer can vary depending on its concentration, the specific grade of PVC, and the presence of other additives.

PlasticizerPolymerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessReference
DEHPPVC50~15-20~250-350~80-90[7][8]
DINPPVC50~16-22~300-400~85-95[9]

phr: parts per hundred resin

Experimental Protocols

Objective comparison of plasticizer performance relies on standardized experimental methodologies. Below are summaries of key protocols used in the evaluation of plasticized polymers.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This method is used to determine the tensile properties of plastics in the form of thin sheeting and films (less than 1.0 mm thick).

Methodology:

  • Specimen Preparation: Test specimens are cut from the plastic sheet in a dumbbell or rectangular shape with precise dimensions as specified in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified duration before testing to ensure consistency.

  • Test Procedure:

    • The thickness of the specimen is measured at several points along its length, and the average is recorded.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead movement until it breaks.

    • The load and extension are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

Durometer Hardness (ASTM D2240)

This method determines the indentation hardness of soft materials, primarily plastics and rubber, using a durometer.

Methodology:

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness. The surface of the specimen must be flat and smooth.

  • Conditioning: Specimens are conditioned under standard temperature and humidity conditions.

  • Test Procedure:

    • The durometer is placed vertically on the surface of the specimen.

    • A specified pressure is applied to the presser foot of the durometer, ensuring firm contact with the specimen.

    • The indentation reading is taken either immediately or after a specified time delay.

    • Multiple readings are taken at different locations on the specimen, and the average is reported.

  • Reporting: The hardness is reported on a specific Shore scale (e.g., Shore A or Shore D), which is determined by the type of indenter and spring force used.

Transition Temperatures of Polymers by Differential Scanning Calorimetry (DSC) (ASTM D3418)

This method is used to determine the transition temperatures of polymers, including the glass transition temperature (Tg), which is a key indicator of plasticizer efficacy.

Methodology:

  • Specimen Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Test Procedure:

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, which typically involves a heating and cooling cycle to erase any prior thermal history, followed by a second heating scan.

    • The heat flow to the sample is monitored as a function of temperature.

  • Analysis: The glass transition temperature (Tg) is identified as a stepwise change in the heat flow on the resulting DSC thermogram. A lower Tg indicates a more effective plasticizer.

Mechanism of Plasticization

The efficacy of a plasticizer is rooted in its ability to interact with polymer chains at a molecular level. The generally accepted mechanism involves the insertion of plasticizer molecules between the polymer chains, which reduces the intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the chains together. This separation increases the "free volume" within the polymer matrix, allowing for greater chain mobility and flexibility.

PlasticizationMechanism cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer A Rigid Polymer Matrix B Strong Intermolecular Forces A->B Characterized by E Addition of Plasticizer A->E C Low Chain Mobility B->C D High Tg C->D F Flexible Polymer Matrix G Weakened Intermolecular Forces F->G Characterized by H Increased Chain Mobility G->H I Low Tg H->I E->F

Caption: General mechanism of polymer plasticization.

Conclusion

Phthalates like DEHP and DINP are well-established plasticizers for PVC with a large body of publicly available performance data. They effectively increase the flexibility and reduce the hardness of PVC, as demonstrated by quantitative measures of tensile strength, elongation at break, and Shore hardness. In contrast, while this compound is known to be used as a polymer additive and plasticizer, there is a significant lack of published, quantitative data on its performance in PVC. This data gap prevents a direct, evidence-based comparison of its efficacy against phthalates. Researchers and professionals considering this compound as a potential alternative to phthalates should be aware of this lack of data and may need to conduct their own performance evaluations using standardized testing protocols such as those outlined in this guide. The fundamental mechanism of plasticization, which involves the disruption of intermolecular forces and an increase in free volume, provides a theoretical basis for how aromatic ethers like this compound could function as plasticizers, but experimental validation is required to ascertain their practical effectiveness.

References

A Spectroscopic Showdown: Unraveling the Nuances of 2-Ethoxynaphthalene and 2-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 2-ethoxynaphthalene and 2-methoxynaphthalene, offering objective data and experimental insights to aid in their differentiation and characterization.

This comparative analysis delves into the key spectroscopic signatures of these two closely related aromatic ethers, utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle difference in their alkoxy substituent—ethoxy versus methoxy—gives rise to distinct spectral features, which are crucial for unambiguous identification and quality control in a research and development setting.

Molecular Structures at a Glance

The foundational difference between the two compounds lies in the additional ethyl group in this compound compared to the methyl group in 2-methoxynaphthalene. This variation in the alkyl chain length directly influences their spectroscopic properties.

G Molecular Structures cluster_ethoxynaphthalene This compound cluster_methoxynaphthalene 2-Methoxynaphthalene ethoxynaphthalene ethoxynaphthalene methoxynaphthalene methoxynaphthalene

Caption: Molecular structures of this compound and 2-methoxynaphthalene.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 2-methoxynaphthalene.

¹H NMR Spectral Data
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~7.75m2HAr-H
~7.40m2HAr-H
~7.25m3HAr-H
4.15q2H-OCH₂CH₃
1.48t3H-OCH₂CH₃
2-Methoxynaphthalene [1]~7.78m2HAr-H
~7.45m1HAr-H
~7.33m1HAr-H
~7.17m3HAr-H
3.92s3H-OCH₃

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are approximate and can vary slightly based on experimental conditions.

¹³C NMR Spectral Data
Compound Chemical Shift (δ) ppm
This compound [2]157.0, 134.7, 129.3, 128.9, 127.6, 126.7, 126.2, 123.4, 119.0, 106.6, 63.3, 14.7
2-Methoxynaphthalene [3][4]157.6, 134.6, 129.5, 129.0, 127.6, 126.8, 126.4, 123.8, 118.9, 105.8, 55.3
Infrared (IR) Spectroscopy Data
Compound Key Absorptions (cm⁻¹) Assignment
This compound ~3050-3000Aromatic C-H Stretch
~2980-2850Aliphatic C-H Stretch
~1600, 1500Aromatic C=C Stretch
~1250Aryl-Alkyl Ether C-O Stretch
2-Methoxynaphthalene [3][5]~3050-3000Aromatic C-H Stretch
~2950-2830Aliphatic C-H Stretch
~1600, 1500Aromatic C=C Stretch
~1250Aryl-Alkyl Ether C-O Stretch
Mass Spectrometry (MS) Data
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
This compound [6]C₁₂H₁₂O172.22172 (M+), 144, 115
2-Methoxynaphthalene [3]C₁₁H₁₀O158.20158 (M+), 143, 115

Experimental Protocols

A general workflow for the spectroscopic analysis of these compounds is outlined below.

G cluster_workflow General Spectroscopic Workflow start Sample Preparation nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Data Acquisition nmr->data ir->data ms->data analysis Spectral Analysis & Interpretation data->analysis report Reporting analysis->report

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (this compound or 2-methoxynaphthalene) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum.

  • Spectral Analysis: Identify the molecular ion peak (M+) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

This comprehensive guide provides the necessary spectroscopic data and procedural outlines to effectively distinguish between this compound and 2-methoxynaphthalene, empowering researchers to make informed decisions in their scientific endeavors.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Ethoxynaphthalene via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Ethoxynaphthalene. It includes detailed experimental protocols, supporting data, and visualizations to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound, also known as nerolin, is an aromatic ether widely used in the fragrance and flavor industries and as a key intermediate in the synthesis of more complex organic molecules.[1][2] The primary synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 2-naphthol with an ethylating agent (e.g., ethyl bromide or ethyl iodide) in the presence of a base.[3][4] As with any chemical synthesis, the final product is susceptible to contamination with unreacted starting materials, byproducts, and other process-related impurities. Therefore, accurate and reliable purity assessment is crucial for quality control and to ensure the desired product performance.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that is well-suited for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide will compare the performance of HPLC with other common analytical methods, including Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Spectroscopic techniques (UV-Vis, NMR), providing a detailed protocol for a validated HPLC method.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparative overview of different methods for analyzing this compound.

Technique Principle Advantages Disadvantages Typical Application for this compound
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy, and automation.[5]Higher cost of instrumentation and solvents, more complex method development.Primary method for purity determination and impurity profiling.
GC (Gas Chromatography) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds, excellent sensitivity with various detectors (e.g., FID).[6]Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Purity assessment if the compound and its impurities are sufficiently volatile and thermally stable.
TLC (Thin-Layer Chromatography) Separation based on differential adsorption of analytes on a thin layer of adsorbent material.Simple, rapid, and inexpensive, good for reaction monitoring and qualitative analysis.[7]Lower resolution and sensitivity compared to HPLC and GC, not easily quantifiable.Rapid monitoring of reaction progress and qualitative identification of major components.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance.Simple, rapid, and non-destructive.Provides limited information on purity as many impurities may have similar absorption spectra.[8]Primarily for quantitative analysis of the main component if no interfering impurities are present.
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information, can be used for quantitative analysis (qNMR).[9]Lower sensitivity compared to chromatographic methods, higher instrumentation cost, complex spectra for mixtures.Structural confirmation of the synthesized product and identification of major impurities if their signals are resolved.

Experimental Protocol: Purity Assessment of this compound by HPLC

This section provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, deionized).

  • Methanol (HPLC grade).

2. Preparation of Solutions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, dissolve it in the diluent in a 100 mL volumetric flask, and make up to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

4. Data Analysis

  • Identify the peaks corresponding to this compound and any impurities by comparing the retention times with the reference standard.

  • Calculate the percentage purity of the synthesized this compound using the area normalization method:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow for HPLC Purity Assessment

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Diluent, Standards, and Sample filter_sample Filter Sample Solution prep_solutions->filter_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) filter_sample->hplc_setup Transfer to Autosampler inject_sample Inject Sample and Standards hplc_setup->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate % Purity integrate_peaks->calc_purity impurity_relationship cluster_impurities reactants Starting Materials (2-Naphthol, Ethylating Agent) product Desired Product (this compound) reactants->product Williamson Ether Synthesis impurities Potential Impurities unreacted_naphthol Unreacted 2-Naphthol unreacted_ethylating_agent Unreacted Ethylating Agent byproducts Elimination Byproducts (e.g., Ethene - volatile)

References

A Researcher's Guide to Comparing the Quantum Yield of 2-Ethoxynaphthalene Across Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent molecules like 2-ethoxynaphthalene is crucial for various applications, including the development of fluorescent probes and assays. A key parameter in this characterization is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.

Understanding Quantum Yield

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. It is a measure of the efficiency of the fluorescence process, with a value ranging from 0 to 1. A higher quantum yield indicates a more efficient fluorophore. The quantum yield of a molecule can be significantly influenced by its environment, particularly the solvent. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the rates of radiative and non-radiative decay pathways, thereby affecting the quantum yield.

Quantitative Data on Quantum Yield of this compound

As of this review, specific experimental data comparing the quantum yield of this compound in a variety of solvents is sparse in publicly accessible literature. A single reported value for the fluorescence quantum yield of this compound in methanol is 0.13. However, to facilitate a comprehensive comparison, researchers will likely need to perform their own measurements. The following table is presented as a template for researchers to populate with their experimentally determined data.

SolventRefractive Index (η)Quantum Yield (Φf)
Cyclohexane1.426Data to be determined
Dioxane1.422Data to be determined
Chloroform1.446Data to be determined
Ethyl Acetate1.372Data to be determined
Acetonitrile1.344Data to be determined
Ethanol1.361Data to be determined
Methanol1.3290.13 (unverified)
Dimethyl Sulfoxide1.479Data to be determined

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound

  • A selection of spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, etc.)

  • A suitable fluorescence standard with a known quantum yield in the same solvent or a solvent with a similar refractive index. For this compound, which excites in the UV range, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents.

    • Prepare a series of dilutions of the stock solution for both the sample and the standard. The concentrations should be chosen to have an absorbance in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurements:

    • Record the UV-Vis absorption spectra of all the prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of all the solutions using the same excitation wavelength as in the absorption measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots will be used to calculate the quantum yield.

  • Quantum Yield Calculation:

    The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (m_s / m_r) * (η_s² / η_r²)

    Where:

    • Φr is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • η_s and η_r are the refractive indices of the sample and reference solutions (which are essentially the refractive indices of the solvents).

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the relative fluorescence quantum yield.

experimental_workflow Experimental Workflow for Relative Quantum Yield Determination prep Solution Preparation (Sample & Standard in various solvents) abs UV-Vis Absorption Spectroscopy (Measure Absorbance at λex) prep->abs fluor Fluorescence Spectroscopy (Measure Emission Spectra at λex) prep->fluor plot Data Analysis (Plot Integrated Intensity vs. Absorbance) abs->plot integrate Data Processing (Integrate Fluorescence Intensity) fluor->integrate integrate->plot calc Quantum Yield Calculation (Using the comparative method) plot->calc result Comparative Quantum Yield Data calc->result

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationship of Factors Influencing Quantum Yield

The quantum yield is determined by the competition between radiative and non-radiative decay processes from the excited singlet state. This relationship can be visualized as follows:

quantum_yield_factors Factors Influencing Fluorescence Quantum Yield S0 Ground State (S0) abs Absorption S0->abs hν_abs S1 Excited Singlet State (S1) fluor Fluorescence (kr) S1->fluor hν_em ic Internal Conversion (kic) S1->ic isc Intersystem Crossing (kisc) S1->isc abs->S1 fluor->S0 ic->S0 isc->S0 (via T1) solvent Solvent Properties (Polarity, Viscosity, H-bonding) solvent->S1 influences

Caption: Key processes governing the fluorescence quantum yield.

By following the outlined experimental protocol, researchers can systematically generate the data needed to compare the quantum yield of this compound in various solvents. This will provide valuable insights into its photophysical behavior and aid in its application in diverse research and development areas.

Unveiling Alternatives to Nerolin II: A Comparative Guide for Perfumery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and fragrance development professionals, this guide offers an in-depth comparison of alternative fragrances to Nerolin II, also known as 2-ethoxynaphthalene. By examining key performance indicators and outlining detailed experimental protocols, this document provides a data-driven resource for informed ingredient selection and innovation in perfumery.

Nerolin II, a synthetic aromatic ether, has long been valued in the fragrance industry for its sweet, orange-blossom-like aroma with powdery and floral nuances.[1] However, the quest for novel scent profiles, improved performance, and diverse formulation options necessitates a thorough understanding of viable alternatives. This guide explores several potential substitutes, focusing on their olfactory characteristics, physicochemical properties, and performance metrics such as odor threshold, vapor pressure, and substantivity.

Structurally Similar Alternatives and Beyond

A primary alternative to Nerolin II is its close structural analog, 2-methoxynaphthalene , commercially known as Nerolin Yara Yara .[2][3] Sharing the same naphthalene backbone, Nerolin Yara Yara offers a similar sweet, floral scent profile, often described as reminiscent of orange blossom and acacia, sometimes with fruity, strawberry-like undertones.[4][5]

Beyond this direct analog, this guide also evaluates other fragrance ingredients that, while structurally different, can fulfill similar olfactory roles in a composition. These include:

  • para-Anisyl Acetate: This compound provides a sweet, floral, and fruity aroma with hints of lilac, mimosa, and anise.[6][7]

  • Hedione® (Methyl Dihydrojasmonate): Known for its elegant, transparent jasmine note with a citrusy freshness, Hedione is a versatile ingredient that imparts radiance and smoothness.[8][9][10]

  • Galaxolide®: A widely used polycyclic musk, Galaxolide contributes a clean, powerful, and persistent musk character.[11][12][13]

Comparative Performance Data

To facilitate a direct comparison, the following table summarizes key quantitative data for Nerolin II and its potential alternatives. These parameters are crucial for predicting a fragrance's behavior in a formulation, from its initial impact to its longevity on a substrate.

Fragrance IngredientChemical NameCAS NumberOdor ProfileOdor Threshold (ng/L in air)Vapor Pressure (mmHg @ 25°C)Substantivity
Nerolin II This compound93-18-5Sweet, orange blossom, powdery, floralData not available0.00524Data not available
Nerolin Yara Yara 2-Methoxynaphthalene93-04-9Sweet, floral, orange blossom, acaciaData not available0.00823Tenacious, good retentiveness[4]
para-Anisyl Acetate 4-Methoxybenzyl acetate104-21-2Sweet, floral, fruity, anise47.257[3]0.021100 hours (on smelling strip at 100%)[14][15]
Hedione® Methyl dihydrojasmonate24851-98-7Floral, jasmine, citrus, freshData not available0.000675 (@ 20°C)72 hours (on smelling strip at 100%)[16]
Galaxolide® Hexamethylindanopyran1222-05-5Musk, clean, sweet, floral, woody~1 (for potent isomers)[12]0.000545> 48 hours[13]

Logical Relationships of Nerolin II and its Alternatives

The following diagram illustrates the relationship between Nerolin II and its alternatives, categorized by structural similarity and functional analogy in perfumery.

Fragrance_Alternatives Nerolin II Nerolin II Nerolin Yara Yara Nerolin Yara Yara Nerolin II->Nerolin Yara Yara Structural Analog para-Anisyl Acetate para-Anisyl Acetate Nerolin II->para-Anisyl Acetate Functional Alternative (Sweet Floral) Hedione Hedione Nerolin II->Hedione Functional Alternative (Floral Booster) Galaxolide Galaxolide Nerolin II->Galaxolide Functional Alternative (Fixative/Base Note)

Relationship between Nerolin II and its alternatives.

Experimental Protocols

For accurate and reproducible evaluation of fragrance performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Odor Detection Threshold

The odor detection threshold, the minimum concentration of a substance detectable by the human sense of smell, is a critical measure of a fragrance's potency.

Workflow for Odor Threshold Determination:

Odor_Threshold_Workflow cluster_0 Preparation cluster_1 Sensory Evaluation (ASTM E679 / ISO 13301) cluster_2 Data Analysis A Prepare Ascending Concentration Series of Odorant in Solvent C Present Samples to Screened Panelists (3-Alternative Forced-Choice) A->C B Prepare Odor-Free Air/Water Blanks B->C D Panelists Identify the 'Odd' Sample C->D E Record Correct/Incorrect Identifications D->E F Calculate Group Best-Estimate Threshold (Geometric Mean of Individual Thresholds) E->F

Workflow for odor threshold determination.

Methodology:

This protocol is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[16][17][18]

  • Panelist Screening and Training: Select a panel of assessors who have been screened for their olfactory acuity and trained in sensory evaluation techniques.

  • Sample Preparation: Prepare a series of dilutions of the fragrance material in an appropriate solvent (e.g., ethanol, dipropylene glycol) at increasing concentrations. Also, prepare blank samples containing only the solvent.

  • Presentation: Present the samples to the panelists in a controlled environment with odor-free air. A common method is the three-alternative forced-choice (3-AFC) test, where each panelist receives three samples: one containing the diluted fragrance and two blanks.[19] The order of presentation should be randomized.

  • Evaluation: Panelists are asked to identify which of the three samples is different from the other two. This process is repeated for each concentration level in the ascending series.

  • Threshold Determination: The individual threshold for each panelist is the concentration at which they can correctly identify the fragranced sample a predetermined number of consecutive times. The group's best-estimate threshold is then calculated as the geometric mean of the individual thresholds.

Measurement of Vapor Pressure

Vapor pressure is a key determinant of a fragrance's volatility and its diffusion from a substrate.

Methodology:

Vapor pressure can be determined using gas chromatography (GC) as described by Letcher and Naicker.[20]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. The column and conditions should be selected to achieve good separation of the target fragrance compound.

  • Calibration: A series of standard solutions of the fragrance compound at known concentrations are injected into the GC to establish a calibration curve.

  • Headspace Analysis: A known amount of the fragrance material is placed in a sealed vial and allowed to equilibrate at a constant temperature. A sample of the headspace gas is then injected into the GC.

  • Calculation: The concentration of the fragrance compound in the headspace is determined from the calibration curve. The vapor pressure is then calculated using the ideal gas law.

Evaluation of Fragrance Substantivity

Substantivity refers to the longevity of a fragrance on a particular substrate, such as skin, hair, or fabric.

Workflow for Substantivity Evaluation on Fabric:

Substantivity_Workflow cluster_0 Sample Preparation cluster_1 Evaluation over Time cluster_2 Data Analysis A Apply Standardized Amount of Fragrance Solution to Fabric Swatch B Allow Fabric to Air Dry Under Controlled Conditions A->B C Sensory Panel Evaluates Odor Intensity at Predetermined Time Intervals B->C D Headspace GC-MS Analysis of Volatiles at the Same Intervals B->D E Plot Odor Intensity vs. Time C->E F Plot Headspace Concentration vs. Time D->F G Determine Time to Reach Odor Detection Threshold E->G F->G

Workflow for fragrance substantivity evaluation.

Methodology:

This protocol is adapted from studies on fragrance retention on fabric and hair.[15][21]

  • Substrate Preparation: Use standardized fabric swatches (e.g., cotton) of a specific size and weight.

  • Fragrance Application: Apply a precise amount of the fragrance solution (e.g., in ethanol) evenly onto the fabric swatch.

  • Drying and Aging: Allow the swatches to air dry in a controlled environment (constant temperature and humidity) for a specified period.

  • Sensory Evaluation: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), a trained sensory panel evaluates the odor intensity of the fabric swatches using a labeled magnitude scale.

  • Instrumental Analysis (Optional): At the same time intervals, the headspace of the fabric swatches can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of fragrance material remaining.

  • Data Analysis: The substantivity is determined by the time it takes for the odor intensity to decrease to a predetermined level (e.g., the odor detection threshold). The data can be plotted as odor intensity versus time to visualize the fragrance decay curve.

Conclusion

The selection of an alternative to Nerolin II depends on the specific requirements of the fragrance formulation. For a direct replacement with a similar scent profile, Nerolin Yara Yara is a strong candidate. For achieving different but complementary sweet, floral, or foundational notes, para-Anisyl Acetate, Hedione®, and Galaxolide® offer distinct advantages in terms of their unique olfactory characteristics and performance attributes. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for perfumery professionals to make informed decisions and to conduct further in-house evaluations to determine the optimal fragrance ingredient for their specific application.

References

A Comparative Guide to the Cross-Reactivity of Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of fluorescent probes based on the naphthalene scaffold. While the initial focus of this review was on 2-ethoxynaphthalene derivatives, the available scientific literature predominantly features studies on other substituted naphthalene-based probes. Therefore, this guide offers an objective comparison of the performance of these more widely studied alternatives, supported by experimental data, to inform the selection of fluorescent probes for various research applications.

Data Presentation: Performance Comparison of Naphthalene-Based Fluorescent Probes

The following table summarizes the cross-reactivity and performance characteristics of selected naphthalene-based fluorescent probes from recent studies. This data is intended to provide a comparative overview of their selectivity towards their target analyte in the presence of other potentially interfering species.

Probe Name/DerivativeTarget AnalyteInterfering Species TestedObserved Interference/Cross-ReactivityReference
F6 (Naphthalene Derivative) Al³⁺Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺No significant fluorescence change was observed with other metal ions, indicating high selectivity for Al³⁺.[1][1]
BTDAN-COX-2 Cyclooxygenase-2 (COX-2)Not explicitly detailed in the abstract, but the probe is designed for high selectivity.Employs a COX-2 inhibitor as the recognition group to ensure high selectivity.
Probe 1 (Naphthalene backbone with boric acid ester) Hydrogen Peroxide (H₂O₂)Other reactive oxygen species (ROS)Found to have a much higher selectivity for H₂O₂ over other ROS.[2][2]
Naphthalene-based probe with 4-aminophenol Hypochlorous Acid (HClO)Other reactive oxygen species and analyte speciesExhibits high selectivity for HClO.[3][3]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide, focusing on the determination of metal ion selectivity and anti-interference for a naphthalene-based fluorescent probe.

Protocol: Selectivity and Anti-Interference Study of the F6 Naphthalene-Based Fluorescent Probe for Al³⁺[1]

Objective: To assess the selectivity of the F6 probe for Al³⁺ ions and its ability to detect Al³⁺ in the presence of other metal ions.

Materials:

  • F6 fluorescent probe solution (concentration not specified in the abstract)

  • Solutions of various metal ions (1 x 10⁻³ mol/L): Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺, and Al³⁺

  • Methanol (solvent)

  • Fluorescence spectrometer

Procedure for Selectivity Study:

  • Prepare a series of solutions of the F6 probe in methanol.

  • To each solution, add one of the metal ion solutions listed above.

  • Measure the fluorescence emission spectrum of each mixture using a fluorescence spectrometer.

  • Compare the fluorescence intensity of the solutions containing different metal ions with that of the solution containing Al³⁺. A significant increase in fluorescence only in the presence of Al³⁺ indicates high selectivity.

Procedure for Anti-Interference Study:

  • Prepare a solution of the F6 probe in methanol.

  • To this solution, add 1.4 equivalents of the Al³⁺ solution along with a solution of another potentially interfering metal ion.

  • Repeat this process for each of the other metal ions listed.

  • Measure the fluorescence emission spectrum of each of these mixtures.

  • A sustained high fluorescence intensity in the presence of Al³⁺, despite the addition of other metal ions, demonstrates the probe's anti-interference ability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of naphthalene-based fluorescent probes.

cluster_0 Probe Activation Mechanism Probe_Inactive Naphthalene Probe (Quenched/Inactive) Analyte Target Analyte (e.g., Al³⁺, H₂O₂) Probe_Inactive->Analyte Binding/Reaction Probe_Active Naphthalene Probe-Analyte Complex (Fluorescent/Active) Analyte->Probe_Active Forms Complex Fluorescence Fluorescence Emission Probe_Active->Fluorescence Results in

Caption: General signaling pathway of a 'turn-on' naphthalene-based fluorescent probe.

cluster_1 Cross-Reactivity Experimental Workflow A Prepare Probe Solution B Add Target Analyte (Positive Control) A->B C Add Interfering Species (Test Group) A->C D Measure Fluorescence B->D C->D E Compare Fluorescence Intensities D->E F High Selectivity E->F Signal only with target analyte G Low Selectivity (Cross-Reactivity) E->G Signal with other species

Caption: Logical workflow for assessing the cross-reactivity of a fluorescent probe.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxynaphthalene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of 2-ethoxynaphthalene, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound (also known as Nerolin Bromelia), a common fragrance ingredient and chemical intermediate. Adherence to these protocols will minimize risks and ensure that all disposal activities are conducted in accordance with established safety standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the foundation for its safe handling and disposal. This data is crucial for assessing potential hazards and determining appropriate disposal methodologies.

PropertyValueCitation
Molecular Formula C₁₂H₁₂O[1][2][3]
Molecular Weight 172.22 g/mol [1][4]
Appearance White to off-white or brown crystalline solid/powder.[1][2][3]
Melting Point 35 - 38 °C (95 - 100.4 °F)[2][3]
Boiling Point 281 - 282 °C[3][5]
Flash Point 134 °C[1]
Water Solubility Insoluble[1]
Density 1.064 g/cm³ (at 20 °C)[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE) during handling and disposal.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[5][6][7]

  • Eye Irritation: May cause serious eye irritation.[1][5][6]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7][8]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][5][6]

  • Eye Protection: Use safety goggles or a face shield.[1][5][6]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or for large-scale operations, a NIOSH-approved respirator should be used.[1][2]

Step-by-Step Disposal Procedures

The following workflow outlines the procedural steps for the proper disposal of this compound, from initial waste collection to final disposal. This process is designed to be logical and sequential, ensuring safety and compliance at each stage.

cluster_prep Preparation cluster_collect Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal prep Consult Safety Data Sheet (SDS) Don appropriate PPE collect Use a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible materials. prep->collect Proceed to Collection spill For spills, use non-combustible absorbent material (e.g., sand, earth). Sweep or vacuum solid waste. storage Store in a cool, dry, well-ventilated area. Away from ignition sources and strong oxidizing agents. collect->storage Store Securely disposal_method Arrange for pickup by a licensed environmental waste management company. storage->disposal_method Arrange for Disposal incineration Preferred method: Incineration in a chemical incinerator with afterburner and scrubber. disposal_method->incineration landfill Alternate method: Sanitary landfill in accordance with local, state, and federal regulations. disposal_method->landfill

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Disposal

While specific experimental protocols for the neutralization of this compound are not widely documented in standard literature, the primary and recommended method of disposal is through high-temperature incineration.

Protocol for Incineration:

  • Preparation: The waste material should be dissolved or mixed with a combustible solvent to facilitate complete combustion.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[5][6]

  • Compliance: This process must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local environmental regulations.[5][9]

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Containment: For liquid spills, contain the spillage and then collect it with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[10]

  • Solid Spills: For solid spills, carefully vacuum or sweep up the material.[1]

  • Collection: Place the collected material into a suitable, closed container for disposal.[1][10]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Wash the spill site after the material has been collected.

Important Considerations:

  • Chemical waste generators are responsible for correctly classifying their waste to ensure complete and accurate compliance with local, regional, and national hazardous waste regulations.[2]

  • Empty containers should be disposed of in accordance with local regulations and should not be reused.[2]

  • Avoid releasing this compound into the environment.[6][10] This material and its container must be disposed of as hazardous waste.[6][7]

References

Personal protective equipment for handling 2-Ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethoxynaphthalene

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these protocols is essential for mitigating risks and ensuring a safe working environment.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this substance include:

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract[1].

  • Ingestion: It may be harmful if swallowed[2].

  • Combustibility: As a solid, it is combustible and can present a fire hazard when exposed to heat or flame[1][2].

Immediate precautionary measures include working in a well-ventilated area, preferably within a certified chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to prevent exposure to this compound. The following table summarizes the mandatory PPE for handling this chemical.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical safety goggles or eyeglasses.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166[3].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or appropriate protective clothing.Gloves must be inspected before use. Wear appropriate protective clothing to prevent skin exposure[1][2][3].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large-scale use, emergencies, or if ventilation is inadequate. For normal laboratory use, adequate ventilation is typically sufficient[1][2].Must follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[1].
Operational Plan: Safe Handling Protocol

This step-by-step guide details the safe handling of this compound from receipt to use.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container[1][2][4].

  • Keep it away from incompatible materials, such as strong oxidizing agents, as well as heat and sources of ignition[3][4].

Step 2: Preparation and Handling

  • Before handling, ensure all required PPE is correctly worn.

  • Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling dust[1][3].

  • Avoid direct contact with skin and eyes[1][3].

Step 3: In Case of Accidental Exposure

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Get medical aid[1][2].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][2].

  • Ingestion: Wash the mouth out with water and get medical aid[1].

Step 4: Accidental Spills

  • In the event of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[1].

  • Ensure the cleanup area is well-ventilated.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all waste material, including any contaminated PPE and spill cleanup supplies, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted.

Step 2: Container Management

  • Ensure the waste container is kept tightly closed and stored in a designated, safe area away from incompatible materials.

  • The exterior of the container must be kept clean.

Step 3: Final Disposal

  • Dispose of the waste through an approved waste disposal plant[2].

  • All disposal activities must adhere to local, regional, and national hazardous waste regulations. It is the responsibility of the waste generator to correctly classify the waste[2].

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound.

Property Value Source
Molecular Formula C12H12O[1][2][5]
Molecular Weight 172.22 g/mol [1][6]
Appearance White to brown solid/crystals[1][2][5]
Melting Point 35 - 38 °C (95 - 100.4 °F)[2][5]
Boiling Point 282 °C (539.6 °F)[1][5]
Density 1.064 g/cm³ (at 20 °C)[1]
Flash Point 134 °C (273.2 °F)[1]
Water Solubility Insoluble[1]
CAS Number 93-18-5[1][2][5]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation through to final disposal.

A Preparation (Don PPE, Prepare Workspace) B Handling (Weighing/Transfer in Fume Hood) A->B Proceed C Experiment/Use B->C Proceed G Emergency Procedures (Spill/Exposure) B->G If Accident Occurs D Decontamination (Clean Workspace & Equipment) C->D Post-Experiment C->G If Accident Occurs E Waste Segregation (Solid vs. Liquid Waste) D->E Collect Waste F Waste Disposal (Labeled, Sealed Container) E->F Final Disposal H First Aid G->H Exposure I Spill Cleanup G->I Spill I->F Dispose Cleanup Materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.